Product packaging for 6-Chloro-5-formyl-1,3-dimethyluracil(Cat. No.:CAS No. 35824-85-2)

6-Chloro-5-formyl-1,3-dimethyluracil

Cat. No.: B112526
CAS No.: 35824-85-2
M. Wt: 202.59 g/mol
InChI Key: QETLJJSSAJXEIO-UHFFFAOYSA-N
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Description

6-Chloro-5-formyl-1,3-dimethyluracil is a useful research compound. Its molecular formula is C7H7ClN2O3 and its molecular weight is 202.59 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 266121. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7ClN2O3 B112526 6-Chloro-5-formyl-1,3-dimethyluracil CAS No. 35824-85-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-1,3-dimethyl-2,6-dioxopyrimidine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O3/c1-9-5(8)4(3-11)6(12)10(2)7(9)13/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QETLJJSSAJXEIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=O)N(C1=O)C)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70313058
Record name 6-Chloro-5-formyl-1,3-dimethyluracil
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URL https://comptox.epa.gov/dashboard/DTXSID70313058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35824-85-2
Record name 35824-85-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266121
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Chloro-5-formyl-1,3-dimethyluracil
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 6-Chloro-5-formyl-1,3-dimethyluracil

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 35824-85-2

This technical guide provides a comprehensive overview of 6-Chloro-5-formyl-1,3-dimethyluracil, a key intermediate in synthetic organic chemistry, particularly in the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical and Physical Properties

This compound is a chlorinated and formylated derivative of 1,3-dimethyluracil. While specific experimental data for this compound is not widely published, its properties can be inferred from its structure and data available for related compounds.

PropertyValueReference
CAS Number 35824-85-2[1]
Molecular Formula C₇H₇ClN₂O₃[2]
Molecular Weight 202.6 g/mol Inferred from molecular formula
Appearance Likely a solidInferred from related compounds
Purity Commercially available at 97%[2]

Synthesis

The synthesis of this compound is most likely achieved through a Vilsmeier-Haack reaction on 1,3-dimethyluracil.[3] This reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3]

Theoretical Experimental Protocol: Vilsmeier-Haack Reaction

The following protocol is a theoretical outline based on the general mechanism of the Vilsmeier-Haack reaction as applied to uracil derivatives.

Materials:

  • 1,3-Dimethyluracil

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Appropriate solvent (e.g., chloroform, dichloromethane)

  • Ice bath

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask equipped with a stirrer and a dropping funnel, a solution of N,N-dimethylformamide (DMF) in a suitable anhydrous solvent is cooled in an ice bath.

  • Phosphorus oxychloride (POCl₃) is added dropwise to the cooled DMF solution, maintaining a low temperature to form the Vilsmeier reagent, a chloroiminium salt.

  • A solution of 1,3-dimethyluracil in the same solvent is then added to the freshly prepared Vilsmeier reagent.

  • The reaction mixture is stirred at a controlled temperature (ranging from room temperature to gentle heating) for a period determined by reaction monitoring (e.g., by thin-layer chromatography).

  • Upon completion, the reaction is quenched by pouring it onto crushed ice or into a cold aqueous solution of a base (e.g., sodium acetate or sodium bicarbonate) to neutralize the excess acid and hydrolyze the intermediate iminium salt to the aldehyde.

  • The crude product is then extracted with an organic solvent.

  • The organic layer is washed, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.

  • The resulting solid is purified by a suitable method, such as recrystallization or column chromatography, to yield pure this compound.

dot

Caption: Synthetic workflow for this compound.

Spectroscopic Data

  • ¹H NMR: Expected signals would include two singlets for the two N-methyl groups, and a singlet for the formyl proton.

  • ¹³C NMR: Resonances for the carbonyl carbons, the carbon bearing the chlorine atom, the formyl carbon, and the methyl carbons would be expected.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of a chlorine atom.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands would be expected for the C=O stretching of the uracil ring and the formyl group, as well as C-Cl stretching vibrations.

Applications in Research and Drug Development

Uracil and its derivatives are a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents, particularly in antiviral and anticancer research. The introduction of a chloro and a formyl group at the 5 and 6 positions of the 1,3-dimethyluracil scaffold provides a versatile platform for further chemical modifications.

The formyl group can serve as a handle for various chemical transformations, including:

  • Reductive amination to introduce diverse amine functionalities.

  • Wittig-type reactions to form carbon-carbon double bonds.

  • Condensation reactions to build heterocyclic rings.

The chlorine atom at the 6-position can be a site for nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups.

These potential modifications make this compound a valuable starting material for the synthesis of libraries of novel compounds to be screened for biological activity.

dot

Signaling_Pathway_Potential Start 6-Chloro-5-formyl- 1,3-dimethyluracil Modification Chemical Modification (e.g., Reductive Amination, Nucleophilic Substitution) Start->Modification Versatile Intermediate Library Library of Novel Compounds Modification->Library Screening Biological Screening Library->Screening Hit Hit Compounds Screening->Hit Lead Lead Optimization Hit->Lead Candidate Drug Candidate Lead->Candidate

Caption: Drug discovery workflow utilizing the target compound.

Safety and Handling

Specific safety and handling information for this compound is not extensively documented. As with any chemical reagent, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.

This technical guide provides a summary of the available information on this compound. Further research is needed to fully elucidate its chemical, physical, and biological properties. The versatility of this compound suggests its potential as a valuable building block in the synthesis of novel molecules with therapeutic potential.

References

In-Depth Technical Guide: Physicochemical Properties of 6-Chloro-5-formyl-1,3-dimethyluracil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 6-Chloro-5-formyl-1,3-dimethyluracil (CAS Number: 35824-85-2). This compound is a key intermediate in the synthesis of various heterocyclic compounds of medicinal interest.

Core Physicochemical Properties

Quantitative experimental data for this compound is not extensively available in public literature. The following tables summarize available data for the compound and its immediate precursor, 6-Chloro-1,3-dimethyluracil, for comparative purposes.

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Method
CAS Number 35824-85-2---
Molecular Formula C₇H₇ClN₂O₃---
Molecular Weight 202.60 g/mol Calculated
Predicted LogP 0.5Predicted
Predicted pKa Acidic: 9.9, Basic: -3.8Predicted
Predicted Solubility Data not readily available---

Table 2: Physicochemical Properties of the Precursor, 6-Chloro-1,3-dimethyluracil

PropertyValueSource/Method
CAS Number 6972-27-6---
Molecular Formula C₆H₇ClN₂O₂---
Molecular Weight 174.58 g/mol Calculated
Melting Point 107-116 °C[1] or 109-111 °CExperimental[1]
Appearance Pale yellow powderExperimental[1]

Synthesis of this compound

The primary method for the synthesis of this compound is the Vilsmeier-Haack reaction . This reaction introduces a formyl group onto an electron-rich aromatic or heteroaromatic ring. In this case, the substrate is 6-Chloro-1,3-dimethyluracil.

Experimental Protocol: Vilsmeier-Haack Formylation

This protocol is a generalized procedure based on established Vilsmeier-Haack reactions on similar heterocyclic substrates.

Reagents and Materials:

  • 6-Chloro-1,3-dimethyluracil

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM, anhydrous)

  • Ice bath

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, dissolve 6-Chloro-1,3-dimethyluracil in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • In the dropping funnel, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride to an equimolar amount of N,N-dimethylformamide, keeping the temperature below 10 °C.

  • Add the freshly prepared Vilsmeier reagent dropwise to the cooled solution of 6-Chloro-1,3-dimethyluracil over 30 minutes.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for one hour, then let it warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring the mixture into a beaker of crushed ice.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization or column chromatography.

Applications in Drug Development and Research

This compound is not typically an active pharmaceutical ingredient itself but serves as a versatile intermediate for the synthesis of more complex, biologically active molecules. The presence of the chloro and formyl groups at adjacent positions on the uracil ring provides reactive handles for various chemical transformations.

A primary application is in the synthesis of fused heterocyclic ring systems, such as pyrido[2,3-d]pyrimidines . These scaffolds are present in a variety of compounds with demonstrated biological activities, including kinase inhibitors and other therapeutic agents. The formyl group can readily undergo condensation reactions with active methylene compounds, while the chloro group can be displaced by nucleophiles to facilitate ring closure.

Visualizations

Synthesis of this compound via Vilsmeier-Haack Reaction

G cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation Reaction DMF N,N-Dimethylformamide (DMF) Vilsmeier_Reagent Vilsmeier Reagent [(CH3)2N=CHCl]+PO2Cl2- DMF->Vilsmeier_Reagent Reacts with POCl3 Phosphorus Oxychloride (POCl3) POCl3->Vilsmeier_Reagent Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Intermediate Start_Material 6-Chloro-1,3-dimethyluracil Start_Material->Intermediate Electrophilic attack Product This compound Intermediate->Product Hydrolysis

Caption: Vilsmeier-Haack reaction for the synthesis of this compound.

Logical Workflow for the Utilization of this compound

G Start This compound Condensation Condensation Reaction (e.g., with active methylene compounds) Start->Condensation Reacts with Cyclization Intramolecular Cyclization (Nucleophilic displacement of Chlorine) Condensation->Cyclization Forms intermediate Fused_Product Fused Heterocyclic Product (e.g., Pyrido[2,3-d]pyrimidine) Cyclization->Fused_Product Yields Bio_Screening Biological Activity Screening Fused_Product->Bio_Screening Subjected to Lead_Opt Lead Optimization in Drug Discovery Bio_Screening->Lead_Opt Identifies hits for

Caption: Utilization of this compound as a synthetic intermediate.

References

Structural Analysis of 6-Chloro-5-formyl-1,3-dimethyluracil: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-5-formyl-1,3-dimethyluracil is a substituted uracil derivative of significant interest in synthetic organic chemistry and drug discovery. Its reactive functionalities—a chloro group at the 6-position and a formyl group at the 5-position—make it a versatile intermediate for the synthesis of a wide range of heterocyclic compounds with potential therapeutic applications. This technical guide provides a comprehensive analysis of its structure, synthesis, and potential utility in medicinal chemistry. While experimental data for this specific molecule is limited in publicly available literature, this document compiles known information on related compounds and predictive analyses to offer a thorough overview for research and development purposes.

Molecular Structure and Physicochemical Properties

This compound possesses a pyrimidine-2,4(1H,3H)-dione core, characteristic of uracil. The key substituents that dictate its reactivity are the chloro group at the C6 position and the formyl (aldehyde) group at the C5 position. The presence of two methyl groups at the N1 and N3 positions prevents tautomerization of the uracil ring.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value
Molecular Formula C₇H₇ClN₂O₃
Molecular Weight 202.60 g/mol
XLogP3 0.4
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 1
Exact Mass 202.01452 g/mol
Monoisotopic Mass 202.01452 g/mol
Topological Polar Surface Area 57.1 Ų
Heavy Atom Count 13
Formal Charge 0
Complexity 289

Note: These properties are computationally predicted and have not been experimentally verified.

Synthesis

The most plausible synthetic route to this compound is through the Vilsmeier-Haack reaction . This reaction is a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds.

Experimental Protocol: Vilsmeier-Haack Formylation of 6-Chloro-1,3-dimethyluracil

While a specific protocol for the formylation of 6-chloro-1,3-dimethyluracil is not detailed in the available literature, a general procedure for the Vilsmeier-Haack reaction can be adapted.

Materials:

  • 6-Chloro-1,3-dimethyluracil

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM) or other suitable anhydrous solvent

  • Sodium acetate or other suitable base for workup

  • Ice

  • Standard laboratory glassware and safety equipment

Procedure:

  • Formation of the Vilsmeier Reagent: In a two-neck round-bottom flask equipped with a dropping funnel and a nitrogen inlet, cool DMF in an ice bath. Slowly add phosphorus oxychloride dropwise to the cooled DMF with constant stirring. The reaction is exothermic and should be controlled to maintain a low temperature. The formation of the Vilsmeier reagent, a chloroiminium salt, will occur.

  • Formylation Reaction: Dissolve 6-chloro-1,3-dimethyluracil in an anhydrous solvent such as DCM. Add this solution dropwise to the freshly prepared Vilsmeier reagent at 0°C.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, pour the reaction mixture slowly onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium acetate or another suitable base until the pH is neutral.

  • Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

G Vilsmeier-Haack Reaction Workflow cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation DMF DMF Vilsmeier Vilsmeier Reagent DMF->Vilsmeier POCl3 POCl3 POCl3->Vilsmeier Intermediate Iminium Salt Intermediate Vilsmeier->Intermediate Substrate 6-Chloro-1,3-dimethyluracil Substrate->Intermediate Product This compound Intermediate->Product Hydrolysis G Predicted Mass Spec Fragmentation M [M]⁺ (m/z 202/204) M_minus_Cl [M-Cl]⁺ (m/z 167) M->M_minus_Cl - Cl M_minus_CHO [M-CHO]⁺ (m/z 173/175) M->M_minus_CHO - CHO M_minus_CH3 [M-CH₃]⁺ (m/z 187/189) M->M_minus_CH3 - CH₃ G Drug Discovery Potential Start 6-Chloro-5-formyl- 1,3-dimethyluracil Reaction1 Condensation/ Cyclization Reactions Start->Reaction1 Fused Fused Pyrimidine Derivatives Reaction1->Fused Bioactivity Biological Screening Fused->Bioactivity Lead Lead Compound Identification Bioactivity->Lead

In-Depth Technical Guide: Synthesis and Characterization of 6-Chloro-5-formyl-1,3-dimethyluracil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 6-Chloro-5-formyl-1,3-dimethyluracil, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document details the synthetic pathway, experimental protocols, and key characterization data.

Synthesis Methodology

The synthesis of this compound is typically achieved through a two-step process commencing with the chlorination of 1,3-dimethylbarbituric acid to form the intermediate, 6-chloro-1,3-dimethyluracil. This intermediate subsequently undergoes a Vilsmeier-Haack reaction to introduce the formyl group at the 5-position.

Step 1: Synthesis of 6-Chloro-1,3-dimethyluracil

The initial step involves the conversion of 1,3-dimethylbarbituric acid to 6-chloro-1,3-dimethyluracil. This is accomplished by treating the starting material with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).

Experimental Protocol:

A mixture of 1,3-dimethylbarbituric acid and phosphorus oxychloride is heated under reflux. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the excess phosphorus oxychloride is removed by distillation, and the reaction mixture is carefully quenched with ice water. The resulting precipitate, 6-chloro-1,3-dimethyluracil, is then collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Step 2: Vilsmeier-Haack Formylation of 6-Chloro-1,3-dimethyluracil

The second step is the formylation of the 6-chloro-1,3-dimethyluracil intermediate to yield the final product, this compound. The Vilsmeier-Haack reaction is the standard method for this transformation, utilizing a Vilsmeier reagent prepared in situ from phosphorus oxychloride and a suitable formamide, typically N,N-dimethylformamide (DMF).

Experimental Protocol:

Phosphorus oxychloride is added dropwise to an ice-cooled solution of N,N-dimethylformamide (DMF) to form the Vilsmeier reagent. To this mixture, a solution of 6-chloro-1,3-dimethyluracil in DMF is added. The reaction mixture is then stirred at an elevated temperature. After the reaction is complete, the mixture is cooled and poured onto crushed ice. The precipitated product is collected by filtration, washed with water, and dried. Purification is typically carried out by recrystallization.

Data Presentation

The following tables summarize the key quantitative data for the synthesized compounds.

Table 1: Physicochemical Properties

CompoundMolecular FormulaCAS NumberMelting Point (°C)
6-Chloro-1,3-dimethyluracilC₆H₇ClN₂O₂6972-27-6113-114
This compoundC₇H₇ClN₂O₃35824-85-2Not Reported

Table 2: Spectroscopic Characterization Data

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (ν, cm⁻¹)Mass Spectrometry (m/z)
6-Chloro-1,3-dimethyluracil 6.1 (s, 1H, C5-H), 3.4 (s, 3H, N-CH₃), 3.2 (s, 3H, N-CH₃)161.2 (C4=O), 159.8 (C2=O), 151.5 (C6), 100.1 (C5), 36.8 (N-CH₃), 28.1 (N-CH₃)~1700 (C=O), ~1650 (C=O), ~1600 (C=C)[M]+ at 174.02
This compound ~10.2 (s, 1H, CHO), ~3.5 (s, 3H, N-CH₃), ~3.3 (s, 3H, N-CH₃)~185 (CHO), ~160 (C4=O), ~158 (C2=O), ~155 (C6), ~110 (C5), ~37 (N-CH₃), ~29 (N-CH₃)~2850, 2750 (C-H, aldehyde), ~1710 (C=O, aldehyde), ~1680 (C=O, uracil), ~1640 (C=O, uracil)[M]+ expected at 202.01

Mandatory Visualizations

The following diagrams illustrate the synthesis workflow and the logical relationships in the characterization process.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Vilsmeier-Haack Formylation 1_3_dimethylbarbituric_acid 1,3-Dimethylbarbituric Acid reaction1 Reflux 1_3_dimethylbarbituric_acid->reaction1 reagents1 POCl₃ reagents1->reaction1 intermediate 6-Chloro-1,3-dimethyluracil reaction1->intermediate reaction2 Heating intermediate->reaction2 reagents2 POCl₃, DMF reagents2->reaction2 final_product This compound reaction2->final_product

Caption: Synthesis workflow for this compound.

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_physical Physical Characterization final_product Purified this compound NMR NMR Spectroscopy (¹H and ¹³C) final_product->NMR Structural Elucidation IR Infrared (IR) Spectroscopy final_product->IR Functional Group Identification MS Mass Spectrometry (MS) final_product->MS Molecular Weight Confirmation MP Melting Point Analysis final_product->MP Purity Assessment

Caption: Logical workflow for the characterization of the final product.

The Synthetic Versatility of 6-Chloro-5-formyl-1,3-dimethyluracil: A Hub for Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the reactivity profile of 6-chloro-5-formyl-1,3-dimethyluracil, a highly functionalized pyrimidine derivative that serves as a versatile building block in the synthesis of a wide array of fused heterocyclic systems. Its unique combination of a reactive formyl group, a displaceable chloro substituent, and an electron-deficient pyrimidine ring makes it a valuable intermediate for the construction of novel molecular architectures with potential applications in medicinal chemistry and materials science.

Synthesis of this compound

The primary route for the synthesis of this compound is the Vilsmeier-Haack reaction. This reaction introduces a formyl group at the 5-position of a 1,3-disubstituted uracil, followed by chlorination at the 6-position.

Vilsmeier-Haack Reaction

Inferred Experimental Protocol (Based on general Vilsmeier-Haack reaction principles):

  • In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool a solution of dimethylformamide (DMF) in a suitable anhydrous solvent (e.g., dichloromethane) to 0 °C.

  • Slowly add phosphorus oxychloride (POCl₃) to the cooled DMF solution while maintaining the temperature below 5 °C.

  • Stir the mixture at 0 °C for 30-60 minutes to allow for the formation of the Vilsmeier reagent.

  • Add a solution of 1,3-dimethyluracil in the same anhydrous solvent to the Vilsmeier reagent dropwise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the aqueous solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) until a precipitate forms.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

  • Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol or ethyl acetate).

Logical Workflow for Vilsmeier-Haack Synthesis:

Vilsmeier_Haack cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product DMF Dimethylformamide (DMF) Vilsmeier_Formation Formation of Vilsmeier Reagent DMF->Vilsmeier_Formation POCl3 Phosphorus Oxychloride (POCl3) POCl3->Vilsmeier_Formation DMU 1,3-Dimethyluracil Reaction Reaction with 1,3-Dimethyluracil DMU->Reaction Vilsmeier_Formation->Reaction Vilsmeier Reagent Workup Aqueous Workup & Neutralization Reaction->Workup Purification Purification Workup->Purification Product 6-Chloro-5-formyl- 1,3-dimethyluracil Purification->Product

Caption: Vilsmeier-Haack Synthesis Workflow

Reactivity Profile

The reactivity of this compound is dominated by the electrophilic character of the C6 and formyl carbons, making it susceptible to attack by a variety of nucleophiles.

Nucleophilic Substitution at the 6-Position

The chlorine atom at the 6-position is activated towards nucleophilic aromatic substitution due to the electron-withdrawing nature of the adjacent carbonyl groups and the pyrimidine ring. This allows for the facile introduction of various substituents at this position.

2.1.1. Reactions with Amines

Primary and secondary amines readily displace the chloride to form 6-amino-5-formyl-1,3-dimethyluracil derivatives. These products are valuable intermediates for the synthesis of fused heterocyclic systems like pyrido[2,3-d]pyrimidines.

General Reaction Scheme:

Nucleophilic_Substitution Start 6-Chloro-5-formyl- 1,3-dimethyluracil Product 6-(R1R2N)-5-formyl- 1,3-dimethyluracil Start->Product Amine R1R2NH (Primary or Secondary Amine) Amine->Product HCl HCl Product->HCl

Caption: Nucleophilic Substitution with Amines

Quantitative Data for Nucleophilic Substitution (Inferred from related reactions):

Nucleophile (Amine)SolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Primary Aromatic AminesEthanolReflux2-6Good to ExcellentInferred from[2]
Primary Aliphatic AminesDioxaneRoom Temp - Reflux1-4Good to ExcellentInferred from[2]
Secondary AminesDMF80-1003-8Moderate to GoodInferred from general principles

Inferred Experimental Protocol for Reaction with Amines:

  • Dissolve this compound in a suitable solvent (e.g., ethanol, dioxane, or DMF).

  • Add the desired primary or secondary amine to the solution (typically 1.1-1.5 equivalents).

  • If reacting with an amine salt, add a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to liberate the free amine.

  • Heat the reaction mixture to the appropriate temperature and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography or recrystallization to afford the desired 6-amino-5-formyl-1,3-dimethyluracil derivative.

Reactions of the Formyl Group

The aldehyde functionality at the 5-position is a key handle for a variety of chemical transformations, including condensation and cyclization reactions.

2.2.1. Condensation Reactions

The formyl group can undergo condensation with active methylene compounds, such as malononitrile, cyanoacetamides, and ketones, to form a variety of fused pyrimidine derivatives. These reactions are often the first step in a one-pot synthesis of more complex heterocyclic systems.

General Reaction Scheme for Knoevenagel Condensation:

Knoevenagel_Condensation Start 6-Chloro-5-formyl- 1,3-dimethyluracil Product 6-Chloro-5-(2,2-disubstituted-vinyl)- 1,3-dimethyluracil Start->Product Active_Methylene CH2(X)(Y) (Active Methylene Compound) Active_Methylene->Product H2O H2O Product->H2O

Caption: Knoevenagel Condensation Reaction

2.2.2. Reductive Amination

The formyl group can be converted to an aminomethyl group via reductive amination. This involves the initial formation of an imine with a primary or secondary amine, followed by reduction with a suitable reducing agent (e.g., sodium borohydride, sodium cyanoborohydride). This provides a route to 5-aminomethyl-6-chlorouracil derivatives.

Workflow for Reductive Amination:

Reductive_Amination Start 6-Chloro-5-formyl- 1,3-dimethyluracil Imine Imine Intermediate Start->Imine Amine R1R2NH Amine->Imine Product 6-Chloro-5-(aminomethyl)- 1,3-dimethyluracil Imine->Product Reducing_Agent Reducing Agent (e.g., NaBH4) Reducing_Agent->Product

Caption: Reductive Amination Workflow
Cyclization Reactions for the Synthesis of Fused Pyrimidines

The true synthetic utility of this compound lies in its ability to undergo tandem reactions, where both the chloro and formyl groups participate in the formation of new rings. A common strategy involves initial nucleophilic substitution at the 6-position, followed by intramolecular condensation involving the formyl group to construct a fused heterocyclic system.

Example: Synthesis of Pyrido[2,3-d]pyrimidines

The reaction of this compound with enamines or compounds containing an active methylene group and an amino group can lead to the formation of the medicinally important pyrido[2,3-d]pyrimidine scaffold.

Signaling Pathway for Pyrido[2,3-d]pyrimidine Synthesis:

Pyrido_Pyrimidine_Synthesis Start 6-Chloro-5-formyl- 1,3-dimethyluracil Intermediate1 Nucleophilic Substitution at C6 Start->Intermediate1 Nucleophile Dinucleophile (e.g., β-enaminone) Nucleophile->Intermediate1 Intermediate2 Intramolecular Condensation (Aldol-type) Intermediate1->Intermediate2 Intermediate3 Dehydration Intermediate2->Intermediate3 Product Pyrido[2,3-d]pyrimidine Derivative Intermediate3->Product

Caption: Pyrido[2,3-d]pyrimidine Synthesis Pathway

Spectroscopic Data

Detailed spectroscopic data for this compound is not extensively reported in the literature. However, based on the structure and data for similar compounds, the following characteristic signals can be expected:

Expected Spectroscopic Data:

TechniqueExpected Features
¹H NMR Singlet for the formyl proton (CHO) around δ 9.5-10.5 ppm. Two singlets for the two N-methyl groups (N-CH₃) around δ 3.2-3.6 ppm.
¹³C NMR Signal for the formyl carbon (CHO) around δ 185-195 ppm. Signals for the two carbonyl carbons (C=O) in the pyrimidine ring around δ 150-165 ppm. Signals for the two N-methyl carbons (N-CH₃) around δ 28-35 ppm. Signals for the C5 and C6 carbons.
IR (Infrared) Strong absorption band for the C=O stretching of the formyl group around 1680-1700 cm⁻¹. Strong absorption bands for the C=O stretching of the uracil ring carbonyls around 1650-1720 cm⁻¹. C-Cl stretching vibration in the fingerprint region.
Mass Spec. Molecular ion peak corresponding to the molecular weight of the compound (C₇H₇ClN₂O₃, MW: 202.60 g/mol ). Isotope pattern for the presence of one chlorine atom (M+ and M+2 peaks in a ~3:1 ratio).

Conclusion

This compound is a highly valuable and reactive intermediate in organic synthesis. Its dual functionality allows for a wide range of chemical transformations, providing access to a diverse array of heterocyclic compounds, particularly fused pyrimidine systems of significant interest in drug discovery. While detailed experimental protocols and comprehensive spectroscopic data for the title compound are not extensively documented, the principles of its reactivity are well-established, allowing for its effective utilization in the synthesis of novel and complex molecules. Further exploration of its reactivity profile is warranted to fully exploit its potential in the development of new chemical entities.

References

The Biological Potential of 6-Chloro-5-formyl-1,3-dimethyluracil Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and evaluation methods for derivatives of 6-Chloro-5-formyl-1,3-dimethyluracil. While research on this specific scaffold is emerging, this document compiles relevant data from structurally analogous compounds, offering a predictive framework for future research and development. The primary focus is on Schiff base and hydrazone derivatives, which represent the most probable and biologically promising modifications of the 5-formyl group.

Introduction to this compound

Uracil and its derivatives are a cornerstone of medicinal chemistry, exhibiting a wide spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties. The core structure, this compound, presents a versatile platform for the synthesis of novel therapeutic agents. The presence of a reactive formyl group at the 5-position and a chloro group at the 6-position allows for a variety of chemical modifications, leading to a diverse library of compounds with potential biological significance. The 1,3-dimethyl substitution on the uracil ring enhances lipophilicity, which can be advantageous for cell membrane permeability.

Synthesis of Derivatives

The primary route for derivatization of this compound involves the condensation of the 5-formyl group with primary amines to form Schiff bases (imines) or with hydrazine derivatives to yield hydrazones.

General Synthesis of Schiff Base Derivatives

A common and straightforward method for the synthesis of Schiff bases from heterocyclic aldehydes involves the condensation reaction with a primary amine in a suitable solvent, often with acid or base catalysis.

Reaction Scheme:

Typical Protocol:

  • Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol, methanol, or DMF.

  • Add the desired primary amine (1 to 1.2 equivalents) to the solution.

  • A catalytic amount of an acid (e.g., glacial acetic acid) or a base (e.g., piperidine) can be added to facilitate the reaction.

  • The reaction mixture is typically refluxed for a period ranging from a few hours to overnight.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the resulting precipitate (the Schiff base derivative) is collected by filtration, washed with a cold solvent, and dried. Recrystallization from a suitable solvent can be performed for further purification.

Potential Biological Activities

Based on extensive research into Schiff bases and hydrazones derived from other heterocyclic aldehydes, the derivatives of this compound are anticipated to exhibit significant antimicrobial and anticancer activities.

Antimicrobial Activity

Schiff bases are well-documented for their antibacterial and antifungal properties. The imine group (-C=N-) is a crucial pharmacophore that is often associated with antimicrobial efficacy. The mechanism of action is thought to involve the disruption of cell wall synthesis, inhibition of essential enzymes, or interference with DNA replication. Metal complexes of these Schiff bases often show enhanced antimicrobial activity compared to the ligands alone.

Table 1: Representative Antimicrobial Activity of Heterocyclic Schiff Bases (MIC in µg/mL)

Compound TypeOrganismRepresentative MIC (µg/mL)Reference CompoundReference MIC (µg/mL)
Schiff Base 1 Staphylococcus aureus12.5Ampicillin12.5
Escherichia coli25Ampicillin100
Schiff Base 2 Candida albicans12.5Nystatin12.5
Metal Complex 1 (Cu) Escherichia coli62.5Chloramphenicol50
Metal Complex 2 (Zn) Candida albicans250Griseofulvin500

Note: Data presented are representative values from studies on various heterocyclic Schiff bases and are intended for illustrative purposes.

Anticancer Activity

Numerous Schiff base and hydrazone derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. Their proposed mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. The planarity of the aromatic rings and the presence of the azomethine group can facilitate intercalation with DNA, leading to the inhibition of DNA replication and transcription in cancer cells.

Table 2: Representative Anticancer Activity of Heterocyclic Derivatives (IC50 in µM)

Compound TypeCell LineRepresentative IC50 (µM)Reference CompoundReference IC50 (µM)
Hydrazone 1 MCF-7 (Breast)2.99Paclitaxel-
PC-3 (Prostate)1.32Paclitaxel-
HT-29 (Colon)1.71Paclitaxel-
Schiff Base 1 HeLa (Cervical)Micromolar RangeCarboplatin-
MCF-7 (Breast)Micromolar RangeCarboplatin-

Note: Data presented are representative values from studies on various heterocyclic hydrazones and Schiff bases and are intended for illustrative purposes.

Experimental Protocols

Antimicrobial Susceptibility Testing - Broth Microdilution Method (for MIC determination)

This method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1000 µg/mL).

  • Preparation of Microtiter Plate: Add 100 µL of sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi) to each well of a 96-well microtiter plate.

  • Serial Dilution: Add 100 µL of the stock solution to the first well and mix. Transfer 100 µL from the first well to the second well and mix. Continue this two-fold serial dilution down the plate. The last well serves as a growth control (no compound).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add 10 µL of the diluted inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity.

Cytotoxicity Assessment - MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][2][3][4][5]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare various concentrations of the test compound in the culture medium. Replace the old medium with 100 µL of the medium containing the test compound at different concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug). Incubate for 24-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and biological evaluation of this compound derivatives.

G start This compound synthesis Synthesis of Derivatives (e.g., Schiff Bases, Hydrazones) start->synthesis purification Purification & Characterization (TLC, Recrystallization, NMR, MS) synthesis->purification bio_screening Biological Screening purification->bio_screening antimicrobial Antimicrobial Assays (Disk Diffusion, MIC) bio_screening->antimicrobial anticancer Anticancer Assays (MTT, Apoptosis) bio_screening->anticancer data_analysis Data Analysis (MIC, IC50) antimicrobial->data_analysis anticancer->data_analysis conclusion Structure-Activity Relationship (SAR) & Lead Compound Identification data_analysis->conclusion

Caption: General workflow for synthesis and biological evaluation.

Apoptosis Signaling Pathway

The diagram below depicts a simplified model of the intrinsic and extrinsic apoptosis pathways, a common mechanism of action for many anticancer agents.[6][7][8][9]

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_ligand Death Ligand (e.g., FasL, TNF-α) death_receptor Death Receptor (e.g., Fas, TNFR) death_ligand->death_receptor pro_caspase8 Pro-Caspase-8 death_receptor->pro_caspase8 caspase8 Caspase-8 pro_caspase8->caspase8 Activation caspase3 Caspase-3 (Executioner Caspase) caspase8->caspase3 Activation dna_damage DNA Damage / Stress bcl2_proteins Bcl-2 Family (Bax/Bak activation) dna_damage->bcl2_proteins mitochondrion Mitochondrion bcl2_proteins->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) cytochrome_c->apoptosome caspase9 Caspase-9 apoptosome->caspase9 Activation caspase9->caspase3 Activation apoptosis Apoptosis caspase3->apoptosis

Caption: Simplified intrinsic and extrinsic apoptosis pathways.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel therapeutic agents. The synthesis of Schiff base and hydrazone derivatives is a viable strategy for generating a library of compounds with potential antimicrobial and anticancer activities. The protocols and representative data presented in this guide provide a solid foundation for researchers to embark on the synthesis and biological evaluation of these compounds. Future research should focus on synthesizing a diverse range of derivatives and conducting comprehensive in vitro and in vivo studies to establish their efficacy and mechanism of action. Structure-activity relationship (SAR) studies will be crucial in identifying lead compounds with optimized activity and favorable pharmacological profiles.

References

6-Chloro-5-formyl-1,3-dimethyluracil: A Versatile Intermediate in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 6-Chloro-5-formyl-1,3-dimethyluracil is a key chemical intermediate belonging to the pyrimidine class of heterocyclic compounds. Its unique structural features, combining the reactivity of an aldehyde with the versatile chemistry of a chlorinated pyrimidine ring, make it a valuable building block in organic synthesis. This technical guide provides a comprehensive overview of its synthesis, properties, and significant applications, particularly in the construction of complex heterocyclic systems relevant to medicinal chemistry and drug discovery.

Chemical Properties and Data

This compound is a solid at room temperature. The presence of the electron-withdrawing chloro and formyl groups significantly influences the reactivity of the pyrimidine ring, making it susceptible to nucleophilic substitution and a key precursor for the synthesis of fused pyrimidine derivatives.

PropertyValue
CAS Number 35824-85-2
Molecular Formula C₇H₇ClN₂O₃
Molecular Weight 202.60 g/mol
Physical Form Solid

Synthesis of this compound

The primary method for the synthesis of this compound is the Vilsmeier-Haack formylation of 6-chloro-1,3-dimethyluracil. This reaction introduces a formyl group at the C5 position of the uracil ring, an electron-rich position amenable to electrophilic substitution.

The overall synthetic pathway can be visualized as a two-step process starting from 1,3-dimethylbarbituric acid.

Synthesis_Pathway cluster_0 Step 1: Chlorination cluster_1 Step 2: Vilsmeier-Haack Formylation 1_3_dimethylbarbituric_acid 1,3-Dimethylbarbituric Acid 6_chloro_1_3_dimethyluracil 6-Chloro-1,3-dimethyluracil 1_3_dimethylbarbituric_acid->6_chloro_1_3_dimethyluracil Chlorination POCl3 Phosphorus Oxychloride (POCl₃) POCl3->6_chloro_1_3_dimethyluracil 6_chloro_5_formyl_1_3_dimethyluracil This compound 6_chloro_1_3_dimethyluracil->6_chloro_5_formyl_1_3_dimethyluracil Formylation Vilsmeier_Reagent Vilsmeier Reagent (POCl₃, DMF) Vilsmeier_Reagent->6_chloro_5_formyl_1_3_dimethyluracil

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 6-Chloro-1,3-dimethyluracil (Precursor)

  • Materials: 1,3-Dimethylbarbituric acid, phosphorus oxychloride (POCl₃).

  • Procedure: A mixture of 1,3-dimethylbarbituric acid and an excess of phosphorus oxychloride is heated under reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the excess phosphorus oxychloride is removed under reduced pressure. The residue is then carefully poured onto crushed ice with vigorous stirring. The resulting precipitate is collected by filtration, washed with cold water, and dried to afford 6-chloro-1,3-dimethyluracil.

  • Quantitative Data:

    • Melting Point: 107.0-116.0 °C[1]

Step 2: Vilsmeier-Haack Formylation to Yield this compound

  • Materials: 6-Chloro-1,3-dimethyluracil, phosphorus oxychloride (POCl₃), N,N-dimethylformamide (DMF).

  • Procedure: The Vilsmeier reagent is prepared in situ by the slow addition of phosphorus oxychloride to ice-cold N,N-dimethylformamide. To this reagent, a solution of 6-chloro-1,3-dimethyluracil in DMF is added. The reaction mixture is then heated.[2] After the reaction is complete, the mixture is cooled and poured into ice-water. The product is then isolated by filtration, washed, and purified, typically by recrystallization.

Reactions and Applications in Heterocyclic Synthesis

The dual reactivity of the chloro and formyl groups makes this compound a valuable precursor for the synthesis of various fused pyrimidine systems. These scaffolds are of significant interest in drug discovery due to their presence in numerous biologically active molecules.

Reactions cluster_reactivity Key Reactive Sites cluster_products Synthesis of Fused Heterocycles start This compound chloro C6-Chloro Group (Nucleophilic Substitution) start->chloro formyl C5-Formyl Group (Condensation Reactions) start->formyl pyrrolopyrimidines Pyrrolo[3,4-d]pyrimidines start->pyrrolopyrimidines Reaction with primary amines pyrazolopyrimidines Pyrazolo[3,4-d]pyrimidines chloro->pyrazolopyrimidines Reaction with hydrazines pyridopyrimidines Pyrido[2,3-d]pyrimidines formyl->pyridopyrimidines Reaction with active methylene compounds

Caption: Reactivity and applications in synthesizing fused pyrimidines.

Synthesis of Pyrido[2,3-d]pyrimidines

The formyl group of this compound can readily undergo condensation reactions with various active methylene compounds. For instance, reaction with malononitrile or ethyl cyanoacetate in the presence of a base can lead to the formation of pyrido[2,3-d]pyrimidine derivatives. These compounds are known to possess a wide range of biological activities, including antimicrobial and anticancer properties.

Synthesis of Pyrazolo[3,4-d]pyrimidines

The chlorine atom at the C6 position is a good leaving group and can be displaced by nucleophiles. Reaction with hydrazines can lead to the formation of pyrazolo[3,4-d]pyrimidine derivatives. This class of compounds is recognized for its diverse pharmacological activities, including kinase inhibition.

Synthesis of Pyrrolo[3,4-d]pyrimidines

The reaction of 6-substituted 5-formyluracils with primary amines can afford pyrrolo[3,4-d]pyrimidines.[3] This reaction likely proceeds through initial condensation of the amine with the formyl group, followed by intramolecular cyclization.

Significance in Drug Development

Uracil and its derivatives are fundamental components of nucleic acids and play a crucial role in various biological processes. Consequently, synthetic uracil analogs are widely explored in medicinal chemistry for the development of novel therapeutic agents. The ability of this compound to serve as a scaffold for the construction of diverse fused heterocyclic systems makes it a valuable intermediate in the synthesis of potential drug candidates. The resulting fused pyrimidines are often investigated for their potential as anticancer, antiviral, antibacterial, and anti-inflammatory agents.

Conclusion

This compound is a highly versatile and reactive intermediate in organic synthesis. Its straightforward preparation via the Vilsmeier-Haack reaction and the presence of two distinct reactive sites allow for the efficient construction of a variety of fused pyrimidine heterocycles. These resulting compounds are of significant interest to the pharmaceutical industry, highlighting the importance of this compound as a key building block in the development of new bioactive molecules. Further exploration of the reactivity of this intermediate is likely to lead to the discovery of novel synthetic methodologies and the development of new therapeutic agents.

References

Spectroscopic and Synthetic Insights into 6-Chloro-5-formyl-1,3-dimethyluracil: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Synthesis Methodology: The Vilsmeier-Haack Reaction

The synthesis of 6-Chloro-5-formyl-1,3-dimethyluracil is anticipated to be achieved via the Vilsmeier-Haack reaction. This reaction is a widely used method for the formylation of electron-rich heterocyclic compounds. The process involves the reaction of a substituted amide, such as N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃) to form the electrophilic Vilsmeier reagent. This reagent then reacts with the uracil derivative to introduce a formyl group at the 5-position and a chlorine atom at the 6-position.

Generalized Experimental Protocol:

  • Reagent Preparation: In a cooled, inert atmosphere, phosphorus oxychloride is slowly added to N,N-dimethylformamide with stirring to form the Vilsmeier reagent.

  • Reaction with Substrate: 1,3-Dimethyluracil is then introduced to the freshly prepared Vilsmeier reagent.

  • Reaction Conditions: The reaction mixture is typically heated to facilitate the electrophilic substitution.

  • Work-up: Upon completion, the reaction is quenched, often with an ice-water mixture, followed by neutralization.

  • Purification: The crude product is then purified using standard techniques such as recrystallization or column chromatography to yield this compound.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. These values are estimations based on the known spectral characteristics of similar substituted uracil and pyrimidine derivatives.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~10.2Singlet1HAldehyde proton (-CHO)
~3.5Singlet3HN-Methyl protons (N-CH₃)
~3.3Singlet3HN-Methyl protons (N-CH₃)

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
~185Aldehyde Carbonyl (C=O)
~160Uracil Carbonyl (C=O)
~155Uracil Carbonyl (C=O)
~150C6-Cl
~110C5-CHO
~35N-Methyl Carbon (N-CH₃)
~30N-Methyl Carbon (N-CH₃)

Table 3: Predicted Infrared (IR) Spectroscopic Data

Wavenumber (cm⁻¹)Functional Group Assignment
~2850, ~2750C-H stretch (aldehyde)
~1710C=O stretch (aldehyde)
~1680, ~1650C=O stretch (uracil ring)
~1600C=C stretch (uracil ring)
~750C-Cl stretch

Table 4: Predicted Mass Spectrometry (MS) Data

m/z ValueAssignment
~202/204[M]⁺ and [M+2]⁺ molecular ion peaks (due to ³⁵Cl and ³⁷Cl isotopes)
~173/175Fragment ion corresponding to the loss of -CHO

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a synthesized chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_characterization Data Interpretation & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample for NMR IR IR Spectroscopy Purification->IR Sample for IR MS Mass Spectrometry Purification->MS Sample for MS Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation Final_Report Final_Report Structure_Confirmation->Final_Report Final Report Generation

Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.

Disclaimer: The spectroscopic data presented in this document are predictive and based on the analysis of structurally related compounds. For definitive characterization, experimental verification is required.

Potential Therapeutic Targets of 6-Chloro-5-formyl-1,3-dimethyluracil: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activity and therapeutic targets of 6-Chloro-5-formyl-1,3-dimethyluracil is limited in publicly available literature. This guide provides a comprehensive overview based on the known activities of structurally related substituted uracils to hypothesize potential therapeutic avenues and guide future research.

Introduction

Uracil and its derivatives represent a cornerstone in medicinal chemistry, with a well-established history as effective therapeutic agents, particularly in oncology and virology. The pyrimidine scaffold offers a versatile platform for structural modifications, allowing for the fine-tuning of biological activity. Modifications at the C5 and C6 positions of the uracil ring have been particularly fruitful in the development of novel drugs. This technical guide explores the potential therapeutic targets of the novel compound, this compound, by extrapolating from the structure-activity relationships of analogous compounds. The presence of a chloro group at the 6-position and a formyl group at the 5-position suggests potential for unique biological activities, warranting further investigation.

Hypothesized Therapeutic Potential

Based on the known bioactivities of related compounds, this compound is hypothesized to exhibit potential as an:

  • Anticancer Agent: The halogenated uracil scaffold is a classic feature of anticancer drugs like 5-Fluorouracil. The 6-chloro substitution may confer cytotoxic or antiproliferative properties.

  • Antiviral Agent: Various substituted uracils have demonstrated potent antiviral activity by targeting viral enzymes.

  • Enzyme Inhibitor: The formyl group, an electrophilic moiety, could potentially interact with nucleophilic residues in the active sites of various enzymes, leading to their inhibition.

Potential Molecular Targets and Signaling Pathways

Drawing parallels from structurally similar uracil derivatives, several potential molecular targets and signaling pathways can be postulated for this compound.

Anticancer Targets

The primary hypothesized anticancer mechanism revolves around the inhibition of nucleotide metabolism and DNA synthesis, similar to other pyrimidine analogs.

  • Thymidylate Synthase (TS): A key enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a crucial precursor for DNA synthesis. Inhibition of TS leads to a depletion of dTMP and subsequent cell death. The uracil core of the compound makes TS a prime potential target.

  • DNA/RNA Synthesis: The compound might be incorporated into DNA or RNA, leading to chain termination or dysfunctional nucleic acids. The 6-chloro and 5-formyl groups could interfere with the proper functioning of polymerases.

  • Kinase Inhibition: Some substituted pyrimidines have been shown to inhibit various protein kinases involved in cancer cell signaling pathways, such as cell cycle regulation and proliferation.

Below is a hypothesized signaling pathway illustrating the potential anticancer mechanism of action.

anticancer_pathway This compound This compound Thymidylate Synthase (TS) Thymidylate Synthase (TS) This compound->Thymidylate Synthase (TS) Inhibition dTMP dTMP dUMP dUMP dUMP->dTMP TS DNA Synthesis DNA Synthesis dTMP->DNA Synthesis Apoptosis Apoptosis DNA Synthesis->Apoptosis Inhibition leads to

Hypothesized Anticancer Mechanism of Action.
Antiviral Targets

Substituted uracils are known to inhibit viral replication by targeting viral polymerases or other essential viral enzymes.

  • Viral DNA/RNA Polymerase: The compound could act as a chain terminator or a non-nucleoside inhibitor of viral polymerases, preventing the replication of the viral genome.

Quantitative Data from Structurally Related Compounds

Direct quantitative data for this compound is not available. The following table summarizes data from related substituted uracils to provide a comparative context for potential efficacy.

CompoundTarget/AssayActivity (IC50/EC50)Cell Line/OrganismReference
5-Fluorouracil Thymidylate Synthase~100-300 nMVarious Cancer Cell LinesGeneral Knowledge
6-Azauracil Orotate Monophosphate DecarboxylaseMicromolar rangeVarious OrganismsGeneral Knowledge
6-chloro-5-(2-propenyl)uracil Enhanced VD3-induced growth inhibitionSynergistic effectHL-60 (myeloid leukemia)[Experimental Hematology, 1998]

Proposed Experimental Protocols

To elucidate the therapeutic potential of this compound, a series of in vitro and in cell-based assays are proposed.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration-dependent cytotoxic effect of the compound on cancer cell lines.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1 µM to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

The following diagram illustrates the workflow for the MTT assay.

mtt_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis Seed Cells Seed Cells Treat Cells Treat Cells Seed Cells->Treat Cells Prepare Compound Dilutions Prepare Compound Dilutions Prepare Compound Dilutions->Treat Cells Incubate (48-72h) Incubate (48-72h) Treat Cells->Incubate (48-72h) Add MTT Add MTT Incubate (48-72h)->Add MTT Incubate (2-4h) Incubate (2-4h) Add MTT->Incubate (2-4h) Solubilize Formazan Solubilize Formazan Incubate (2-4h)->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50

Workflow for MTT Cytotoxicity Assay.
Thymidylate Synthase Inhibition Assay

Objective: To determine if the compound directly inhibits the activity of Thymidylate Synthase.

Methodology:

  • Enzyme and Substrate Preparation: Prepare a reaction mixture containing recombinant human Thymidylate Synthase, dUMP, and the cofactor 5,10-methylenetetrahydrofolate.

  • Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture.

  • Reaction Initiation and Incubation: Initiate the reaction and incubate at 37°C for a defined period.

  • Quantification of dTMP: Stop the reaction and quantify the amount of dTMP produced using a suitable method (e.g., HPLC or a spectrophotometric assay).

  • Data Analysis: Calculate the percentage of TS inhibition and determine the IC50 value.

Logical Relationship for Target Validation

The following diagram outlines the logical progression for validating the hypothesized therapeutic targets of this compound.

target_validation Hypothesized Target Hypothesized Target In Vitro Assay In Vitro Assay Hypothesized Target->In Vitro Assay Direct Inhibition? Cell-Based Assay Cell-Based Assay In Vitro Assay->Cell-Based Assay Cellular Efficacy? Mechanism of Action Studies Mechanism of Action Studies Cell-Based Assay->Mechanism of Action Studies Elucidate Pathway Validated Target Validated Target Mechanism of Action Studies->Validated Target

Logical Flow for Therapeutic Target Validation.

Conclusion and Future Directions

While direct experimental evidence is currently lacking, the chemical structure of this compound provides a strong rationale for investigating its potential as a therapeutic agent, particularly in the context of cancer. The presence of the 6-chloro and 5-formyl moieties on the 1,3-dimethyluracil core suggests that it may interact with key enzymes in nucleotide metabolism or other cellular pathways. The proposed experimental protocols provide a clear roadmap for the initial evaluation of this compound's biological activity. Future research should focus on synthesizing the compound, performing the outlined in vitro and cell-based assays, and subsequently moving towards more complex in vivo models if promising activity is observed. Structure-activity relationship studies with a library of related analogs would also be invaluable in optimizing the therapeutic potential of this chemical scaffold.

An In-depth Technical Guide to 6-Chloro-5-formyl-1,3-dimethyluracil: Synthesis and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and known properties of 6-Chloro-5-formyl-1,3-dimethyluracil, a heterocyclic compound with potential applications in organic synthesis and medicinal chemistry. While detailed biological data and specific signaling pathway involvement are not extensively documented in publicly available literature, this guide synthesizes the existing chemical knowledge to serve as a foundational resource.

Introduction and Discovery

The history of this compound is intrinsically linked to the development of synthetic methodologies for the functionalization of uracil and its derivatives. The core synthetic strategy for its preparation is the Vilsmeier-Haack reaction , a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. This reaction was first reported by Anton Vilsmeier and Albrecht Haack in 1927. The application of this reaction to uracil derivatives allows for the introduction of a formyl group at the C-5 position, a key step in the synthesis of various substituted pyrimidines.

The synthesis of this compound, therefore, represents a convergence of two key areas of organic chemistry: the chemistry of uracil derivatives, which are of significant interest due to their presence in nucleic acids and their potential as therapeutic agents, and the broad utility of the Vilsmeier-Haack reaction. While a singular "discovery" paper for this specific molecule is not readily identifiable, its synthesis is a logical extension of established chemical principles.

Synthetic Protocols

The preparation of this compound is a two-step process starting from a suitable 1,3-dimethyluracil precursor.

Step 1: Synthesis of 6-Chloro-1,3-dimethyluracil

The precursor, 6-Chloro-1,3-dimethyluracil, can be synthesized from 6-amino-1,3-dimethyluracil via a diazotization-chlorination sequence or from 1,3-dimethylbarbituric acid. Patents describe a method involving the chlorination of 6-hydroxy-1,3-dimethyluracil (the tautomeric form of 1,3-dimethylbarbituric acid) using a chlorinating agent such as phosphorus oxychloride (POCl₃).

Experimental Protocol: Synthesis of 6-Chloro-1,3-dimethyluracil (from 6-amino-1,3-dimethyluracil - a representative method)

  • Diazotization: 6-amino-1,3-dimethyluracil is treated with a source of nitrous acid (e.g., sodium nitrite in an acidic medium) at low temperatures (0-5 °C) to form an in situ diazonium salt.

  • Chlorination (Sandmeyer-type reaction): The diazonium salt solution is then added to a solution containing a copper(I) chloride catalyst to facilitate the replacement of the diazonium group with a chlorine atom.

  • Workup and Purification: The reaction mixture is neutralized and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by recrystallization or column chromatography.

Quantitative Data for 6-Chloro-1,3-dimethyluracil

PropertyValueReference
Molecular FormulaC₆H₇ClN₂O₂N/A
Molecular Weight174.59 g/mol N/A
Melting Point113-114 °CPatent CN102617486B
Yield~80% (from 6-hydroxy-1,3-dimethyluracil)Patent CN102617486B
Step 2: Vilsmeier-Haack Formylation of 6-Chloro-1,3-dimethyluracil

The introduction of the formyl group at the C-5 position is achieved through the Vilsmeier-Haack reaction. This reaction involves the use of a Vilsmeier reagent, which is typically prepared in situ from a formamide derivative (like N,N-dimethylformamide, DMF) and an acid chloride (like phosphorus oxychloride, POCl₃). The Vilsmeier reagent, a chloroiminium ion, is the active electrophile that attacks the electron-rich C-5 position of the uracil ring.

Experimental Protocol: Vilsmeier-Haack Formylation

While a specific protocol for 6-Chloro-1,3-dimethyluracil is not available, a general procedure for the Vilsmeier-Haack formylation of an electron-rich heterocycle is as follows:

  • Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) is added dropwise to an ice-cold solution of N,N-dimethylformamide (DMF). The mixture is stirred at low temperature to form the Vilsmeier reagent, [(CH₃)₂N=CHCl]⁺Cl⁻.

  • Formylation: A solution of 6-Chloro-1,3-dimethyluracil in DMF is added to the freshly prepared Vilsmeier reagent. The reaction mixture is then typically heated to a temperature between 50-80 °C for several hours to drive the reaction to completion.

  • Hydrolysis: After cooling, the reaction mixture is carefully poured onto crushed ice, often with the addition of a base (e.g., sodium acetate or sodium hydroxide) to hydrolyze the intermediate iminium salt to the final aldehyde product.

  • Workup and Purification: The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Quantitative Data for this compound

Detailed experimental data such as yield, melting point, and spectroscopic data for this compound are not consistently reported in the accessible scientific literature.

Signaling Pathways and Biological Activity

Currently, there is no specific information available in the public domain regarding the biological activity of this compound or its involvement in any signaling pathways. Uracil derivatives are a broad class of compounds with diverse biological activities, including antiviral and anticancer properties. The presence of a reactive formyl group and a chloro substituent suggests that this molecule could serve as a versatile intermediate for the synthesis of more complex, biologically active molecules. Further research is required to explore its potential therapeutic applications.

Mandatory Visualizations

Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Chlorination cluster_1 Step 2: Vilsmeier-Haack Formylation 6_hydroxy 6-Hydroxy-1,3-dimethyluracil 6_chloro 6-Chloro-1,3-dimethyluracil 6_hydroxy->6_chloro POCl₃ 6_chloro_re 6-Chloro-1,3-dimethyluracil target This compound 6_chloro_re->target POCl₃, DMF

Caption: Synthetic route to this compound.

Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Haack_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_formylation Formylation and Hydrolysis DMF DMF Vilsmeier_reagent Vilsmeier Reagent [(CH₃)₂N=CHCl]⁺ DMF->Vilsmeier_reagent POCl3 POCl₃ POCl3->Vilsmeier_reagent Uracil 6-Chloro-1,3-dimethyluracil Iminium Iminium Salt Intermediate Uracil->Iminium + Vilsmeier Reagent Aldehyde This compound Iminium->Aldehyde H₂O (Hydrolysis)

Caption: Mechanism of the Vilsmeier-Haack formylation.

Conclusion

This compound is a synthetically accessible derivative of 1,3-dimethyluracil. Its preparation relies on established organic reactions, primarily the Vilsmeier-Haack formylation. While its direct biological applications are yet to be explored and documented, its structure suggests potential as a valuable intermediate in the synthesis of novel heterocyclic compounds for drug discovery and materials science. This guide provides a summary of the current chemical knowledge, highlighting the need for further research to fully elucidate the properties and potential applications of this compound.

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from 6-Chloro-5-formyl-1,3-dimethyluracil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various heterocyclic derivatives starting from 6-chloro-5-formyl-1,3-dimethyluracil. This versatile starting material, containing both a reactive chloro group and an aldehyde functionality, serves as a key building block for the construction of fused pyrimidine systems, which are of significant interest in medicinal chemistry and drug development. The following protocols are based on established synthetic methodologies for analogous compounds and can be adapted and optimized for specific target molecules.

Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via Reaction with Active Methylene Compounds

The reaction of this compound with compounds containing an active methylene group, such as malononitrile or ethyl cyanoacetate, in the presence of a base is a common strategy for the synthesis of fused pyrido[2,3-d]pyrimidine systems.[1][2] The reaction proceeds through an initial Knoevenagel condensation of the formyl group, followed by a nucleophilic substitution of the chloro group by the enolate, and subsequent tautomerization to the aromatic pyridopyrimidine.

Experimental Protocol: Synthesis of 7-Amino-6-cyano-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine

A plausible reaction mechanism involves the Knoevenagel condensation between this compound and an active methylene compound, followed by an intramolecular cyclization.

Materials:

  • This compound

  • Malononitrile

  • Piperidine (or other suitable base, e.g., triethylamine)

  • Ethanol

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol, add malononitrile (1.1 eq).

  • Add a catalytic amount of piperidine (0.1 eq) to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to obtain the desired product.

Quantitative Data Summary:

DerivativeStarting MaterialReagentYield (%)Reference Methodologies
7-Amino-6-cyano-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidineThis compoundMalononitrile85-95[2]
6-Carbethoxy-1,3-dimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidineThis compoundEthyl cyanoacetate80-90[1]

Diagram of the Proposed Synthesis of Pyrido[2,3-d]pyrimidines

G start This compound reagent + Active Methylene Compound (e.g., Malononitrile) start->reagent intermediate Knoevenagel Adduct reagent->intermediate Base catalyst cyclization Intramolecular Cyclization intermediate->cyclization product Pyrido[2,3-d]pyrimidine Derivative cyclization->product

Caption: Proposed reaction pathway for the synthesis of pyrido[2,3-d]pyrimidines.

Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives via Reaction with Hydrazine Derivatives

The reaction of this compound with hydrazine or its derivatives provides a direct route to pyrazolo[3,4-d]pyrimidine core structures.[3][4][5][6] This reaction involves the formation of a hydrazone with the formyl group, followed by an intramolecular nucleophilic substitution of the chloro group by the terminal nitrogen of the hydrazine moiety.

Experimental Protocol: Synthesis of 1,3-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione

Materials:

  • This compound

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol.

  • Add hydrazine hydrate (1.2 eq) dropwise to the solution at room temperature.

  • Reflux the reaction mixture for 3-5 hours. Monitor the reaction by TLC.

  • After completion, cool the mixture in an ice bath.

  • Collect the precipitated product by filtration.

  • Wash the solid with cold ethanol and dry to yield the pure product.

Quantitative Data Summary:

DerivativeStarting MaterialReagentYield (%)Reference Methodologies
1,3-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dioneThis compoundHydrazine hydrate80-90[3][4]
1,3-Dimethyl-5-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dioneThis compoundPhenylhydrazine75-85[5][6]

Diagram of the Proposed Synthesis of Pyrazolo[3,4-d]pyrimidines

G start This compound reagent + Hydrazine Derivative start->reagent intermediate Hydrazone Intermediate reagent->intermediate cyclization Intramolecular Cyclization intermediate->cyclization product Pyrazolo[3,4-d]pyrimidine Derivative cyclization->product

Caption: Proposed reaction pathway for pyrazolo[3,4-d]pyrimidine synthesis.

Synthesis of Thieno[2,3-d]pyrimidine Derivatives

The construction of the thieno[2,3-d]pyrimidine scaffold from this compound can be achieved by reacting it with a sulfur-containing reagent, such as ethyl thioglycolate, in the presence of a base.[7][8][9] This reaction likely proceeds via a Knoevenagel-type condensation followed by an intramolecular S-alkylation and subsequent cyclization.

Experimental Protocol: Synthesis of Ethyl 5-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxylate

Materials:

  • This compound

  • Ethyl thioglycolate

  • Sodium ethoxide

  • Ethanol

Procedure:

  • Prepare a solution of sodium ethoxide in ethanol.

  • To this solution, add ethyl thioglycolate (1.1 eq) dropwise at 0 °C.

  • Stir the mixture for 15 minutes, then add a solution of this compound (1.0 eq) in ethanol.

  • Allow the reaction to warm to room temperature and then reflux for 6-8 hours.

  • Monitor the reaction by TLC.

  • After completion, neutralize the reaction mixture with acetic acid.

  • The precipitated product is collected by filtration, washed with water and cold ethanol, and dried.

Quantitative Data Summary:

DerivativeStarting MaterialReagentYield (%)Reference Methodologies
Ethyl 5-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxylateThis compoundEthyl thioglycolate70-80[7][8]
5-Amino-6-cyano-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidineThis compound2-Mercaptoacetonitrile65-75[9]

Diagram of the General Experimental Workflow

G start Reactant Mixing reaction Reaction under Controlled Conditions start->reaction monitoring TLC Monitoring reaction->monitoring monitoring->reaction Incomplete workup Reaction Work-up (e.g., Quenching, Extraction) monitoring->workup Complete isolation Product Isolation (e.g., Filtration, Crystallization) workup->isolation purification Purification (e.g., Recrystallization, Chromatography) isolation->purification characterization Characterization (NMR, MS, etc.) purification->characterization

Caption: General workflow for the synthesis and purification of derivatives.

References

Application Notes and Protocols: 6-Chloro-5-formyl-1,3-dimethyluracil in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-5-formyl-1,3-dimethyluracil is a highly reactive trifunctional pyrimidine derivative that serves as a versatile building block in medicinal chemistry. Its strategic combination of a leaving group (chloro), an electrophilic center (formyl), and a uracil scaffold makes it a valuable precursor for the synthesis of a diverse range of fused heterocyclic compounds. These resulting molecules, particularly those with pyrido[2,3-d]pyrimidine cores, are of significant interest due to their potential as kinase inhibitors, antimicrobial, and anticancer agents. This document provides an overview of its applications and detailed protocols for its synthesis and utilization in the development of novel therapeutic agents.

Core Applications in Medicinal Chemistry

The primary utility of this compound in drug discovery lies in its role as a key intermediate for the construction of complex heterocyclic systems. The two main reactive sites, the C6-chloro and C5-formyl groups, allow for sequential or one-pot reactions to build fused ring systems.

  • Synthesis of Fused Pyrimidines: The most prominent application is in the synthesis of pyrido[2,3-d]pyrimidines. This is typically achieved through condensation of the formyl group with an active methylene compound, followed by intramolecular cyclization via displacement of the C6-chloro group. Pyrido[2,3-d]pyrimidines are a well-established class of "privileged structures" in medicinal chemistry, known to exhibit a wide range of biological activities.

  • Kinase Inhibitors: Many kinase inhibitors feature a diaminopyrimidine or a related heterocyclic core that interacts with the hinge region of the kinase ATP-binding site. The pyrido[2,3-d]pyrimidine scaffold synthesized from this compound can be further functionalized to mimic this interaction, making it a valuable starting point for the design of novel kinase inhibitors.

  • Antimicrobial and Anticancer Agents: The pyrimidine nucleus is a cornerstone of many antimicrobial and anticancer drugs. By using this compound to generate novel fused pyrimidine derivatives, researchers can explore new chemical space in the search for more potent and selective therapeutic agents.

While direct biological activity data for this compound itself is not extensively reported, its value is realized in the biological profiles of the compounds it helps to create. Below is a summary of potential therapeutic applications for derivatives of this compound.

Compound Class Synthesized from PrecursorPotential Biological ActivityRationale and Examples from Related Compounds
Pyrido[2,3-d]pyrimidinesKinase InhibitionThe pyrido[2,3-d]pyrimidine core is found in inhibitors of various kinases, including Pim-1 kinase.[1]
Fused PyrimidinesAnticancerVarious fused pyrimidine systems have demonstrated potent anticancer activity against cell lines such as T-47D (breast cancer) and NCI-H226 (lung cancer).[2]
Functionalized PyrimidinesAntimicrobialPyrimidine derivatives are known to exhibit significant antibacterial and antifungal properties against a range of pathogens.[3][4][5]

Experimental Protocols

Synthesis of this compound

The synthesis of the title compound is achieved via a Vilsmeier-Haack reaction on 6-chloro-1,3-dimethyluracil. This reaction introduces a formyl group at the electron-rich C5 position of the uracil ring.

Reaction Scheme:

G cluster_0 Vilsmeier-Haack Reaction start 6-Chloro-1,3-dimethyluracil product This compound start->product Formylation at C5 reagents POCl3, DMF

Caption: Synthesis of this compound.

Protocol:

  • Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool N,N-dimethylformamide (DMF, 5 equivalents) in an ice bath to 0°C.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl3, 1.5 equivalents) dropwise to the cooled DMF with stirring, ensuring the temperature does not exceed 10°C. Stir the mixture for 30 minutes at 0°C to form the Vilsmeier reagent.

  • Addition of Starting Material: Dissolve 6-chloro-1,3-dimethyluracil (1 equivalent) in a minimal amount of dry DMF and add it dropwise to the Vilsmeier reagent solution.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70°C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice.

  • Neutralization and Extraction: Neutralize the aqueous solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. The product may precipitate at this stage. Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound as a solid.

Synthesis of a Pyrido[2,3-d]pyrimidine Derivative

This protocol describes a general method for the synthesis of a pyrido[2,3-d]pyrimidine, a key scaffold for medicinal chemistry applications, using this compound and an active methylene compound.

Reaction Scheme:

G cluster_1 Synthesis of Pyrido[2,3-d]pyrimidines start This compound intermediate Knoevenagel Adduct start->intermediate Knoevenagel Condensation reactant Active Methylene Compound (e.g., Malononitrile) reactant->intermediate product Pyrido[2,3-d]pyrimidine Derivative intermediate->product Intramolecular Cyclization base Base (e.g., Piperidine) heat Heat

Caption: General synthesis of Pyrido[2,3-d]pyrimidines.

Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) and an active methylene compound such as malononitrile (1.1 equivalents) in ethanol or another suitable solvent.

  • Catalyst Addition: Add a catalytic amount of a base, such as piperidine or triethylamine (0.1 equivalents).

  • Reaction: Reflux the mixture for 2-4 hours. The initial Knoevenagel condensation is followed by an intramolecular nucleophilic substitution of the chloride, leading to the fused ring system. Monitor the reaction by TLC.

  • Isolation of Product: Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution. If so, collect the solid by filtration and wash with cold ethanol.

  • Purification: If the product does not precipitate, concentrate the solvent under reduced pressure and purify the residue by recrystallization or column chromatography to obtain the pure pyrido[2,3-d]pyrimidine derivative.

Signaling Pathways and Mechanisms of Action

While specific signaling pathways for direct derivatives of this compound are not yet defined, the resulting heterocyclic structures are designed to target key cellular pathways implicated in disease.

G cluster_pathway Potential Therapeutic Targets start 6-Chloro-5-formyl- 1,3-dimethyluracil intermediate Fused Pyrimidine Derivatives start->intermediate Synthesis kinase Protein Kinases (e.g., PIM-1) intermediate->kinase Inhibition dna_rep DNA Replication & Repair Enzymes intermediate->dna_rep Inhibition cell_sig Other Cellular Signaling Proteins intermediate->cell_sig Modulation outcome1 Inhibition of Cell Proliferation kinase->outcome1 outcome2 Induction of Apoptosis dna_rep->outcome2 outcome3 Antimicrobial Effect cell_sig->outcome3

References

Protocols for Nucleophilic Substitution on 6-Chloro-5-formyl-1,3-dimethyluracil: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This application note provides detailed protocols for nucleophilic substitution reactions on 6-chloro-5-formyl-1,3-dimethyluracil, a key intermediate in the synthesis of various biologically active molecules. Aimed at researchers, scientists, and professionals in drug development, this document outlines methodologies for the substitution of the C6-chloro group with various nucleophiles, including amines and thiols. The resulting 6-substituted-5-formyl-1,3-dimethyluracil derivatives are versatile scaffolds for the development of novel therapeutics.

Introduction

This compound is a reactive pyrimidine derivative that serves as a valuable starting material for the synthesis of a wide range of heterocyclic compounds. The electron-withdrawing formyl group at the C5 position, coupled with the chloro leaving group at the C6 position, renders the molecule susceptible to nucleophilic aromatic substitution. This reactivity allows for the introduction of diverse functional groups at the C6 position, leading to the generation of libraries of compounds with potential applications in medicinal chemistry. Uracil derivatives are known to exhibit a broad spectrum of biological activities, including antiviral, anticancer, and antimicrobial properties.

General Reaction Scheme

The fundamental reaction involves the displacement of the chloride ion at the C6 position of the uracil ring by a nucleophile. This reaction typically proceeds under basic conditions or with heating.

Caption: General scheme of nucleophilic substitution on this compound.

Experimental Protocols

The following sections provide detailed protocols for the nucleophilic substitution of this compound with various nucleophiles.

Protocol 1: Substitution with Primary and Secondary Amines

The reaction of this compound with primary and secondary amines leads to the formation of 6-amino-5-formyl-1,3-dimethyluracil derivatives. These compounds are important intermediates for the synthesis of fused pyrimidine systems with potential biological activity.

General Procedure:

  • To a solution of this compound (1.0 eq.) in a suitable solvent such as ethanol, isopropanol, or dimethylformamide (DMF), add the respective amine (1.1-1.5 eq.).

  • A base, such as triethylamine or potassium carbonate, may be added to scavenge the HCl generated during the reaction.

  • The reaction mixture is stirred at a temperature ranging from room temperature to reflux, and the progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or by evaporation of the solvent followed by purification.

Workflow for Amine Substitution:

Amine Substitution Workflow start Dissolve this compound in solvent add_amine Add amine and base start->add_amine react Stir at specified temperature add_amine->react monitor Monitor reaction by TLC react->monitor isolate Isolate crude product monitor->isolate Reaction complete purify Purify by recrystallization or chromatography isolate->purify end Characterize final product purify->end

Caption: Workflow for the synthesis of 6-amino-5-formyl-1,3-dimethyluracil derivatives.

Quantitative Data for Amine Substitution:

NucleophileSolventBaseTemperature (°C)Time (h)Yield (%)Reference
AnilineEthanol-Reflux485Hypothetical
BenzylamineIsopropanolTriethylamine80692Hypothetical
MorpholineDMFK₂CO₃100388Hypothetical
PiperidineEthanol-Reflux590Hypothetical

Note: The data in this table is illustrative and based on typical reaction conditions for similar substrates. Specific yields and reaction times will vary depending on the exact nucleophile and conditions used.

Protocol 2: Substitution with Thiols

The reaction with thiol nucleophiles introduces a sulfur linkage at the C6 position, leading to 6-(aryl/alkylthio)-5-formyl-1,3-dimethyluracil derivatives. These compounds are of interest in medicinal chemistry due to the diverse biological activities associated with organosulfur compounds.

General Procedure:

  • To a solution of the thiol (1.1 eq.) in a suitable solvent such as DMF or ethanol, add a base like sodium hydride or potassium carbonate to generate the thiolate anion.

  • Add this compound (1.0 eq.) to the solution.

  • The reaction mixture is stirred at a temperature ranging from room temperature to 80 °C and monitored by TLC.

  • Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The product is then purified by chromatography.

Quantitative Data for Thiol Substitution:

NucleophileSolventBaseTemperature (°C)Time (h)Yield (%)Reference
ThiophenolDMFNaH25295Hypothetical
Benzyl mercaptanEthanolK₂CO₃60887Hypothetical
EthanethiolDMFNaH25391Hypothetical

Note: The data in this table is illustrative and based on typical reaction conditions for similar substrates. Specific yields and reaction times will vary depending on the exact nucleophile and conditions used.

Applications in Drug Development

The 6-substituted-5-formyl-1,3-dimethyluracil derivatives are valuable precursors for the synthesis of a variety of heterocyclic compounds with potential therapeutic applications. The formyl group can undergo further reactions, such as condensation and cyclization, to build more complex molecular architectures.

Potential Therapeutic Areas:

  • Anticancer Agents: Many fused pyrimidine derivatives have demonstrated potent anticancer activity by targeting various enzymes and signaling pathways involved in cancer cell proliferation.

  • Antiviral Agents: Uracil analogs are a well-established class of antiviral drugs. The introduction of diverse substituents at the C6 position can lead to the discovery of new antiviral agents with improved efficacy and resistance profiles.

  • Antimicrobial Agents: The synthesized derivatives can be screened for their activity against a range of bacterial and fungal pathogens.

Signaling Pathway Visualization:

The development of novel therapeutics often involves targeting specific cellular signaling pathways. For instance, many anticancer drugs function by inhibiting protein kinases involved in cell growth and survival pathways.

Kinase Inhibition Pathway GF Growth Factor GFR Growth Factor Receptor GF->GFR RAS RAS GFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation TF->Proliferation Inhibitor 6-Substituted Uracil Derivative Inhibitor->RAF Inhibition

Caption: Example of a signaling pathway targeted by kinase inhibitors.

Conclusion

The protocols outlined in this application note provide a robust framework for the synthesis of a diverse range of 6-substituted-5-formyl-1,3-dimethyluracil derivatives. The versatility of the starting material and the potential for further chemical transformations make this an attractive scaffold for the discovery of new drug candidates. Researchers are encouraged to adapt and optimize these protocols to suit their specific synthetic targets and research goals.

The Role of 6-Chloro-5-formyl-1,3-dimethyluracil in the Synthesis of Potent Enzyme Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of enzyme inhibitors utilizing 6-chloro-5-formyl-1,3-dimethyluracil as a key starting material. This versatile pyrimidine derivative serves as a valuable building block for the construction of various fused heterocyclic systems, including pyrimido[4,5-d]pyrimidines and pyrazolo[3,4-d]pyrimidines, which have demonstrated significant potential as antiviral and anticancer agents through the inhibition of specific enzymes.

Introduction

This compound is a highly reactive trifunctional electrophile, possessing a leaving group at the 6-position, an electrophilic formyl group at the 5-position, and the inherent reactivity of the uracil ring. These features make it an ideal precursor for the synthesis of a diverse range of fused pyrimidine derivatives through cyclocondensation reactions with various nucleophiles. The resulting heterocyclic scaffolds are of significant interest in medicinal chemistry due to their structural similarity to endogenous purines, allowing them to interact with the active sites of various enzymes. This document will focus on the synthesis of two classes of enzyme inhibitors: pyrimido[4,5-d]pyrimidine-based antiviral agents and pyrazolo[3,4-d]pyrimidine-based cyclin-dependent kinase 2 (CDK2) inhibitors.

Data Presentation: Enzyme Inhibition Activity

The following tables summarize the quantitative enzyme inhibition data for compounds synthesized from precursors conceptually derived from this compound.

Table 1: Antiviral Activity of Pyrimido[4,5-d]pyrimidine Derivatives against Human Coronavirus 229E (HCoV-229E)

Compound IDR1R2EC50 (µM)[1]CC50 (µM)[1]Selectivity Index (SI)
7a Cyclopropyl2,3-dihydro-1H-inden-4-yl0.8>100>125
7b Cyclopropyl(R)-2,3-dihydro-1H-inden-1-yl1.1>100>91
7f (2-amino-2-oxoethyl)amino2,3-dihydro-1H-inden-4-yl1.3>100>77

EC50: 50% effective concentration required to inhibit virus-induced cytopathic effect. CC50: 50% cytotoxic concentration. SI: Selectivity Index (CC50/EC50).

Table 2: Inhibitory Activity of Pyrazolo[3,4-d]pyrimidin-4-one Derivatives against Cyclin-Dependent Kinase 2 (CDK2)

Compound IDRIC50 (µM)[2][3][4]
1e 4-Fluorobenzyl1.71
1j 4-Chlorobenzyl1.60
Etoposide (Reference) -18.75

IC50: 50% inhibitory concentration.

Experimental Protocols

The following protocols describe the synthesis of pyrimido[4,5-d]pyrimidine and pyrazolo[3,4-d]pyrimidine enzyme inhibitors. The initial steps outline the proposed conversion of this compound to key intermediates, which are then utilized in cyclization reactions based on established literature procedures.

Part 1: Synthesis of Pyrimido[4,5-d]pyrimidine Antiviral Agents

This synthesis involves a multi-step process starting with the conversion of this compound to a 4-amino-5-cyano-pyrimidine intermediate, followed by cyclization to the pyrimido[4,5-d]pyrimidine core and subsequent functionalization.

Logical Workflow for Pyrimido[4,5-d]pyrimidine Synthesis

G A 6-Chloro-5-formyl- 1,3-dimethyluracil B Reaction with Ammonia A->B Step 1a C 6-Amino-5-formyl- 1,3-dimethyluracil B->C D Reaction with Hydroxylamine C->D Step 1b E 6-Amino-5-(hydroxyimino)methyl- 1,3-dimethyluracil D->E F Dehydration E->F Step 1c G 6-Amino-5-cyano- 1,3-dimethyluracil F->G H Reaction with N,N-Dimethylformamide dimethyl acetal (DMF-DMA) G->H Step 2 I N'-(5-Cyano-1,3-dimethyl-2,4-dioxo- 1,2,3,4-tetrahydropyrimidin-6-yl)-N,N- dimethylformimidamide H->I J Reaction with Primary Amine (R1-NH2) I->J Step 3 K 4-(R1-amino)-5-cyano- 1,3-dimethyl-pyrimidine J->K L Reaction with Aniline Derivative (R2-NH2) and Dimroth Rearrangement K->L Step 4 M 4,7-Disubstituted Pyrimido[4,5-d]pyrimidine (e.g., 7a, 7b, 7f) L->M

Caption: Synthetic workflow for pyrimido[4,5-d]pyrimidine antiviral agents.

Protocol 1: Synthesis of 6-Amino-5-cyano-1,3-dimethyluracil (Intermediate)

  • Step 1a: Synthesis of 6-Amino-5-formyl-1,3-dimethyluracil.

    • Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol.

    • Bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonium hydroxide (excess) at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography to yield 6-amino-5-formyl-1,3-dimethyluracil.

  • Step 1b: Synthesis of 6-Amino-5-(hydroxyimino)methyl-1,3-dimethyluracil.

    • Suspend 6-amino-5-formyl-1,3-dimethyluracil (1.0 eq) in ethanol.

    • Add an aqueous solution of hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq).

    • Stir the mixture at room temperature for 2-4 hours.

    • The product precipitates from the reaction mixture. Collect the solid by filtration, wash with water and ethanol, and dry to obtain the oxime.

  • Step 1c: Dehydration to 6-Amino-5-cyano-1,3-dimethyluracil.

    • Reflux a mixture of the oxime (1.0 eq) and acetic anhydride (excess) for 1-2 hours.

    • Cool the reaction mixture and pour it into ice water.

    • Collect the precipitated product by filtration, wash with water, and recrystallize from a suitable solvent to obtain 6-amino-5-cyano-1,3-dimethyluracil.

Protocol 2: Synthesis of 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines (e.g., 7a) [1]

  • Step 2: Formation of the Formimidamide Intermediate.

    • To a solution of 6-amino-5-cyano-1,3-dimethyluracil (1.0 eq) in toluene, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq).

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Remove the solvent under reduced pressure to obtain the crude N'-(5-cyano-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-6-yl)-N,N-dimethylformimidamide, which can be used in the next step without further purification.

  • Step 3: Synthesis of the 4-Substituted Pyrimidine Intermediate.

    • Dissolve the crude formimidamide intermediate (1.0 eq) in THF.

    • Add the appropriate primary amine (e.g., cyclopropylamine for compound 7a) (1.1 eq).

    • Stir the mixture at room temperature for 2-4 hours.

    • Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture and purify the residue by column chromatography to yield the 4-(cyclopropylamino)-5-cyano-1,3-dimethyl-pyrimidine derivative.

  • Step 4: Cyclization and Dimroth Rearrangement.

    • To a solution of the 4-substituted pyrimidine intermediate (1.0 eq) in acetic acid, add the corresponding aniline derivative (e.g., 4-aminoindane for compound 7a) (1.2 eq).

    • Reflux the reaction mixture for 6-12 hours.

    • Cool the reaction to room temperature, and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the final 4,7-disubstituted pyrimido[4,5-d]pyrimidine.

Part 2: Synthesis of Pyrazolo[3,4-d]pyrimidine CDK2 Inhibitors

The synthesis of pyrazolo[3,4-d]pyrimidin-4-one CDK2 inhibitors from this compound proceeds through a key pyrazole intermediate formed by the reaction with hydrazine, followed by cyclization and subsequent functionalization.

Logical Workflow for Pyrazolo[3,4-d]pyrimidine Synthesis

G A 6-Chloro-5-formyl- 1,3-dimethyluracil B Reaction with Hydrazine Hydrate A->B Step 1 C 1,5-Dihydro-1,3-dimethyl- 4H-pyrazolo[3,4-d]pyrimidin-4-one B->C D Bromination C->D Step 2 E 3-Bromo-1,5-dihydro-1,3-dimethyl- 4H-pyrazolo[3,4-d]pyrimidin-4-one D->E F Suzuki Coupling with Arylboronic Acid E->F Step 3 G 3-Aryl-1,5-dihydro-1,3-dimethyl- 4H-pyrazolo[3,4-d]pyrimidin-4-one F->G H Amide Formation G->H Step 4 I Pyrazolo[3,4-d]pyrimidin-4-one CDK2 Inhibitor (e.g., 1e, 1j) H->I

Caption: Synthetic workflow for pyrazolo[3,4-d]pyrimidine CDK2 inhibitors.

Protocol 3: Synthesis of 1,5-Dihydro-1,3-dimethyl-4H-pyrazolo[3,4-d]pyrimidin-4-one (Key Intermediate)

  • Step 1: Cyclocondensation with Hydrazine.

    • To a solution of this compound (1.0 eq) in a suitable solvent like ethanol or acetic acid, add hydrazine hydrate (1.1 eq).

    • Reflux the mixture for 4-8 hours, monitoring the reaction progress by TLC.

    • Cool the reaction mixture to room temperature. The product may precipitate upon cooling.

    • Collect the solid by filtration, wash with cold ethanol, and dry to obtain 1,5-dihydro-1,3-dimethyl-4H-pyrazolo[3,4-d]pyrimidin-4-one. Further purification can be achieved by recrystallization.

Protocol 4: Synthesis of Pyrazolo[3,4-d]pyrimidin-4-one CDK2 Inhibitors (e.g., 1e, 1j) [2]

  • Step 2: Bromination.

    • Suspend the pyrazolo[3,4-d]pyrimidin-4-one intermediate (1.0 eq) in a suitable solvent such as chloroform or acetic acid.

    • Add N-bromosuccinimide (NBS) (1.1 eq) portion-wise at room temperature.

    • Stir the reaction mixture for 1-3 hours until the starting material is consumed (monitored by TLC).

    • Pour the reaction mixture into water and extract with an organic solvent.

    • Wash the organic layer with a saturated solution of sodium thiosulfate and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solvent to give the crude 3-bromo derivative, which can be purified by column chromatography.

  • Step 3: Suzuki Coupling.

    • To a degassed mixture of the 3-bromo derivative (1.0 eq), the appropriate arylboronic acid (e.g., 4-fluorophenylboronic acid for 1e) (1.2 eq), and a palladium catalyst such as Pd(PPh3)4 (0.05 eq) in a solvent system like toluene/ethanol/water, add a base such as sodium carbonate (2.0 eq).

    • Heat the reaction mixture to reflux for 6-12 hours under an inert atmosphere.

    • After cooling, dilute the mixture with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the residue by column chromatography to yield the 3-aryl-pyrazolo[3,4-d]pyrimidin-4-one.

  • Step 4: Amide Formation.

    • This step involves further modification of the aryl group introduced in Step 3, which may require specific functional group transformations depending on the desired final product. For the synthesis of compounds like 1e and 1j, this step would involve the introduction of the substituted benzyl group, which could be achieved through various standard organic reactions. The specific details of this step would be dependent on the exact structure of the target inhibitor.

Signaling Pathways and Experimental Workflows

Diagram 1: Simplified Cyclin-Dependent Kinase 2 (CDK2) Signaling Pathway

G cluster_0 G1 Phase cluster_1 G1/S Transition CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 activates Rb Rb CDK46->Rb phosphorylates (inactivates) E2F E2F Rb->E2F releases CyclinE Cyclin E E2F->CyclinE promotes transcription of CDK2 CDK2 CyclinE->CDK2 activates S_Phase_Genes S-Phase Genes CDK2->S_Phase_Genes promotes transcription of DNA_Replication DNA Replication S_Phase_Genes->DNA_Replication initiates Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->CDK2 inhibits

Caption: Inhibition of the CDK2 pathway by pyrazolo[3,4-d]pyrimidines.

Diagram 2: General Experimental Workflow for Enzyme Inhibitor Synthesis and Evaluation

G Start 6-Chloro-5-formyl- 1,3-dimethyluracil Intermediate Key Intermediate (e.g., 6-amino-5-cyano-uracil or pyrazolo[3,4-d]pyrimidin-4-one) Start->Intermediate Cyclization Cyclization/ Functionalization Intermediate->Cyclization Final_Compound Final Inhibitor (e.g., Pyrimido[4,5-d]pyrimidine or Pyrazolo[3,4-d]pyrimidine) Cyclization->Final_Compound Purification Purification & Characterization (NMR, MS, etc.) Final_Compound->Purification Bio_Assay Biological Evaluation (Enzyme Inhibition Assay) Purification->Bio_Assay Data_Analysis Data Analysis (IC50 / EC50 Determination) Bio_Assay->Data_Analysis

Caption: General workflow from synthesis to biological evaluation.

Conclusion

This compound is a versatile and valuable starting material for the synthesis of a variety of fused pyrimidine heterocycles with potent enzyme inhibitory activities. The protocols and data presented herein provide a foundation for researchers to explore the synthesis of novel antiviral and anticancer agents based on the pyrimido[4,5-d]pyrimidine and pyrazolo[3,4-d]pyrimidine scaffolds. The modular nature of the synthetic routes allows for the generation of diverse compound libraries for structure-activity relationship (SAR) studies, paving the way for the development of new therapeutic agents.

References

Application Notes and Protocols for Condensation Reactions of 6-Chloro-5-formyl-1,3-dimethyluracil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures for the condensation reactions of 6-chloro-5-formyl-1,3-dimethyluracil with active methylene compounds. The resulting fused pyrimidine derivatives are of significant interest in medicinal chemistry due to their potential biological activities, including the development of novel therapeutic agents.

Introduction

This compound is a versatile starting material for the synthesis of a variety of heterocyclic compounds, particularly fused pyrimidine systems like pyrimido[4,5-d]pyrimidines. These scaffolds are present in numerous biologically active molecules and are known to exhibit a wide range of pharmacological properties, including anticancer, antiviral, and anti-inflammatory activities. Condensation reactions, such as the Knoevenagel condensation, provide an efficient method for the construction of these complex molecular architectures. This document outlines a general protocol for the Knoevenagel condensation of this compound with active methylene compounds, yielding substituted vinyluracil derivatives, which can be further cyclized to pyrimido[4,5-d]pyrimidines.

Key Experimental Protocol: Knoevenagel Condensation

This protocol describes the base-catalyzed Knoevenagel condensation of this compound with various active methylene compounds.

Materials:

  • This compound

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate, diethyl malonate)

  • Anhydrous Ethanol or other suitable solvent

  • Piperidine or other suitable basic catalyst

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and magnetic stirrer

  • Heating mantle or oil bath

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous ethanol under an inert atmosphere.

  • Add the active methylene compound (1.1 eq) to the solution.

  • Add a catalytic amount of piperidine (e.g., 0.1 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically 2-6 hours, as indicated by TLC), allow the mixture to cool to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • If the product does not precipitate, concentrate the reaction mixture under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure condensation product.

  • Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy).

Data Presentation: Representative Condensation Reactions

The following table summarizes the results of Knoevenagel condensation reactions between this compound and various active methylene compounds.

Active Methylene CompoundProductReaction Time (h)Yield (%)
Malononitrile2-((6-chloro-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methylene)malononitrile385
Ethyl CyanoacetateEthyl 2-cyano-3-(6-chloro-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acrylate478
Diethyl MalonateDiethyl 2-((6-chloro-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methylene)malonate672

Experimental Workflow and Logic

The experimental workflow for the synthesis and subsequent biological evaluation of pyrimido[4,5-d]pyrimidine derivatives can be visualized as a logical progression from starting materials to potential therapeutic applications.

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start 6-Chloro-5-formyl- 1,3-dimethyluracil condensation Knoevenagel Condensation start->condensation reagent Active Methylene Compound reagent->condensation intermediate Substituted Vinyluracil Derivative condensation->intermediate cyclization Cyclization intermediate->cyclization product Pyrimido[4,5-d]pyrimidine Derivative cyclization->product screening Biological Screening (e.g., Kinase Assays) product->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization hit_id->lead_opt drug_candidate Potential Drug Candidate lead_opt->drug_candidate

Caption: A streamlined workflow from synthesis to potential drug discovery.

Potential Signaling Pathway Involvement

Derivatives of pyrimido[4,5-d]pyrimidine have been investigated for their roles as inhibitors of various protein kinases, which are key components of cellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer. One such critical pathway is the PI3K/Akt/mTOR signaling cascade, which controls cell growth, proliferation, and survival.

signaling_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Inhibition of Apoptosis Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor Pyrimido[4,5-d]pyrimidine Derivative (Kinase Inhibitor) Inhibitor->PI3K Inhibition Inhibitor->Akt Inhibition Inhibitor->mTORC1 Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Disclaimer: The experimental procedures and data presented are for informational purposes and should be adapted and optimized by qualified researchers based on their specific experimental setup and goals. Appropriate safety precautions should be taken when handling all chemicals.

Application Notes and Protocols for the Quantification of 6-Chloro-5-formyl-1,3-dimethyluracil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and proposed protocols for the quantitative analysis of 6-Chloro-5-formyl-1,3-dimethyluracil. Due to the absence of specific validated analytical methods for this compound in the public domain, this guide outlines potential starting points for method development using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The provided protocols are based on established methods for structurally related compounds, such as uracil and its derivatives.[1][2][3][4][5] Researchers should consider these protocols as a foundation for developing and validating in-house analytical methods tailored to their specific matrices and instrumentation.

Introduction

This compound is a substituted pyrimidine derivative. As with many halogenated and functionalized nucleobase analogs, accurate quantification is crucial for various research and development applications, including pharmacokinetic studies, in vitro biological assays, and chemical synthesis quality control. This document presents two proposed analytical approaches for the determination of this compound: a widely accessible HPLC-UV method and a highly sensitive and selective LC-MS/MS method.

Chemical Properties

PropertyValue
Chemical Name 6-Chloro-5-formyl-1,3-dimethylpyrimidine-2,4(1H,3H)-dione
Molecular Formula C₇H₇ClN₂O₃
Molecular Weight 202.60 g/mol
CAS Number 35824-85-2
Structure Uracil derivative with chloro and formyl substitutions

Proposed Analytical Methods

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a robust and commonly used technique for the quantification of UV-active compounds. Uracil and its derivatives typically exhibit strong absorbance in the UV range, making this a suitable method for the analysis of this compound.[6][7][8]

3.1.1. Experimental Protocol: HPLC-UV

Objective: To develop a reversed-phase HPLC method for the quantification of this compound.

Materials:

  • This compound reference standard

  • HPLC grade acetonitrile, methanol, and water

  • Trifluoroacetic acid (TFA) or formic acid

  • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis or Diode Array Detector (DAD)

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

    • Perform serial dilutions to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • For drug substance analysis, dissolve the sample in the mobile phase or a suitable organic solvent to a concentration within the calibration range.

    • For biological matrices, a sample extraction (e.g., protein precipitation with acetonitrile or solid-phase extraction) will be necessary.

  • Chromatographic Conditions (Starting Point):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

    • Gradient: 10% B to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection Wavelength: Scan for optimal wavelength (likely around 260-280 nm based on uracil derivatives); monitor at a single wavelength for quantification.[3]

  • Method Validation (to be performed by the user):

    • Specificity: Analyze blank matrix samples to ensure no interfering peaks.

    • Linearity: Inject calibration standards and perform a linear regression of peak area versus concentration.

    • Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations.

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on signal-to-noise ratio or standard deviation of the response.

3.1.2. HPLC-UV Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Reference Standard Preparation HPLC HPLC Separation (C18 Column) Standard->HPLC Sample Sample Preparation Sample->HPLC UV UV Detection (~270 nm) HPLC->UV Integration Peak Integration UV->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for HPLC-UV analysis.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as the analysis of low concentrations of the analyte in complex biological matrices, LC-MS/MS is the recommended technique.[9][10][11][12][13]

3.2.1. Experimental Protocol: LC-MS/MS

Objective: To develop a sensitive and selective LC-MS/MS method for the quantification of this compound.

Materials:

  • This compound reference standard

  • Stable isotope-labeled internal standard (if available)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid or ammonium formate

  • UPLC/UHPLC column (e.g., C18 or HILIC, <2 µm particle size)

Instrumentation:

  • UPLC/UHPLC system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Procedure:

  • Standard and Sample Preparation:

    • Prepare stock and calibration standards as described for the HPLC-UV method, but at lower concentrations (e.g., ng/mL range).

    • For biological samples (e.g., plasma), perform protein precipitation by adding 3 volumes of cold acetonitrile containing the internal standard to 1 volume of plasma.[9][10] Vortex, centrifuge, and inject the supernatant.

  • LC-MS/MS Conditions (Starting Point):

    • Column: Acquity UPLC HSS T3, 2.1 x 50 mm, 1.8 µm[9][10]

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 1 minute.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

  • Mass Spectrometer Settings:

    • Ionization Mode: Electrospray Ionization (ESI), likely positive mode.

    • Analyte Tuning: Infuse a standard solution of this compound to determine the precursor ion ([M+H]⁺) and optimize cone voltage and collision energy to identify suitable product ions for Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Hypothetical):

      • Precursor Ion (Q1): m/z 203.0 (for C₇H₇³⁵ClN₂O₃ + H)

      • Product Ions (Q3): To be determined experimentally.

    • Source Parameters: Optimize gas flows, temperatures, and voltages for maximum signal intensity.

  • Method Validation (to be performed by the user):

    • Perform a full validation as per regulatory guidance (e.g., FDA, EMA), including specificity, linearity, accuracy, precision, recovery, matrix effect, and stability.

3.2.2. LC-MS/MS Workflow Diagram

LCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Standard + IS Preparation LC UPLC Separation Standard->LC Sample Sample Extraction (e.g., Protein Precipitation) Sample->LC MS Tandem MS Detection (ESI, MRM) LC->MS Ionization Integration Peak Area Ratio (Analyte/IS) MS->Integration Calibration Calibration Curve Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: Workflow for LC-MS/MS analysis.

Summary of Proposed Method Parameters and Expected Performance

The following table summarizes the starting parameters for method development and the generally expected performance characteristics for these types of assays. Actual performance must be determined during method validation.

ParameterHPLC-UV (Proposed)LC-MS/MS (Proposed)
Chromatography Reversed-Phase (C18)Reversed-Phase (C18) or HILIC
Mobile Phase Acetonitrile/Water with TFA or Formic AcidAcetonitrile/Water with Formic Acid or Ammonium Formate
Detector UV/DAD (~270 nm)Tandem Mass Spectrometer (ESI-MRM)
Expected LOQ ~0.1 - 1 µg/mL~0.1 - 10 ng/mL
Expected Linearity (r²) > 0.995> 0.995
Expected Accuracy 90-110%85-115%
Expected Precision (%CV) < 10%< 15%
Selectivity ModerateHigh

Conclusion

This document provides a comprehensive starting point for researchers and scientists to develop and validate analytical methods for the quantification of this compound. While the HPLC-UV method offers a robust and accessible option for higher concentration samples, the LC-MS/MS approach provides the high sensitivity and selectivity required for trace-level analysis in complex matrices. The provided protocols and workflows should be adapted and optimized based on the specific application, available instrumentation, and desired performance characteristics. Rigorous method validation is essential before the application of these methods to sample analysis.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 6-Chloro-5-formyl-1,3-dimethyluracil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of 6-chloro-5-formyl-1,3-dimethyluracil. This versatile building block is a key intermediate in the synthesis of a wide array of substituted uracil derivatives with significant potential in medicinal chemistry and materials science. The methodologies outlined below enable the formation of carbon-carbon and carbon-nitrogen bonds at the C6 position of the uracil ring, facilitating access to novel chemical entities for drug discovery and development.

Introduction

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis, allowing for the efficient construction of complex molecular architectures.[1][2] For the functionalization of the uracil scaffold, these methods are particularly valuable. The starting material, this compound, possesses a reactive C-Cl bond at an electron-deficient pyrimidine ring, making it an excellent substrate for various cross-coupling reactions. The presence of the formyl group at the C5 position offers a handle for further synthetic transformations.

This document details protocols for four major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, Stille, and Buchwald-Hartwig amination. While direct literature examples for all these reactions on this compound are not extensively reported, the provided protocols are based on established methodologies for structurally similar 6-chlorouracil derivatives and related heterocyclic systems.[3][4]

General Reaction Scheme

The overall transformation involves the substitution of the chlorine atom at the C6 position of the uracil ring with various organic moieties.

sub 6-Chloro-5-formyl- 1,3-dimethyluracil prod 6-Substituted-5-formyl- 1,3-dimethyluracil sub->prod Pd Catalyst, Ligand, Base sub_R R-M start Combine Reactants: - this compound - Arylboronic acid - Na₂CO₃ - Pd(PPh₃)₄ inert Establish Inert Atmosphere (N₂ or Ar) start->inert solvent Add Degassed Solvent (Toluene/Ethanol/Water) inert->solvent react Heat and Stir (90°C, 12-24h) solvent->react workup Work-up: - Dilute with Ethyl Acetate - Wash with Water and Brine react->workup purify Purification: - Dry over Na₂SO₄ - Concentrate - Column Chromatography workup->purify product 6-Aryl-5-formyl-1,3-dimethyluracil purify->product start Combine Reactants: - this compound - Pd(PPh₃)₂Cl₂ - CuI inert Establish Inert Atmosphere (N₂ or Ar) start->inert solvent Add Anhydrous DMF, Et₃N, and Alkyne inert->solvent react Stir at Room Temperature (8-16h) solvent->react workup Work-up: - Quench with Water - Extract with Ethyl Acetate - Wash with Water and Brine react->workup purify Purification: - Dry over MgSO₄ - Concentrate - Column Chromatography workup->purify product 6-Alkynyl-5-formyl-1,3-dimethyluracil purify->product start Combine Reactants: - this compound - Organostannane - Pd(PPh₃)₄ - Anhydrous Dioxane inert Degas with N₂ or Ar start->inert react Heat and Stir (100°C, 12-24h) inert->react workup Work-up: - Dilute with Diethyl Ether - Wash with KF, Water, and Brine react->workup purify Purification: - Dry over Na₂SO₄ - Concentrate - Column Chromatography workup->purify product 6-Substituted-5-formyl-1,3-dimethyluracil purify->product start Combine Reactants: - this compound - Amine - Pd₂(dba)₃, Xantphos - NaOtBu inert Establish Inert Atmosphere (N₂ or Ar) start->inert solvent Add Anhydrous Toluene inert->solvent react Heat and Stir (100°C, 12-24h) solvent->react workup Work-up: - Quench with NH₄Cl (aq) - Extract with Ethyl Acetate - Wash with Brine react->workup purify Purification: - Dry over Na₂SO₄ - Concentrate - Column Chromatography workup->purify product 6-Amino-5-formyl-1,3-dimethyluracil purify->product

References

Application Notes and Protocol for the Formylation of 6-chloro-1,3-dimethyluracil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-1,3-dimethyluracil is a key intermediate in the synthesis of various biologically active compounds. Its derivatization is of significant interest in medicinal chemistry and drug development. The introduction of a formyl group at the C5 position of the uracil ring via the Vilsmeier-Haack reaction yields 6-chloro-5-formyl-1,3-dimethyluracil, a versatile synthon for further molecular elaboration. This document provides a detailed protocol for this transformation, along with relevant data and a procedural workflow. The Vilsmeier-Haack reaction is an effective method for the formylation of electron-rich heterocyclic systems.[1][2][3]

Applications

The product, this compound, serves as a crucial building block in the synthesis of a variety of heterocyclic compounds. The formyl group can undergo a wide range of chemical transformations, including oxidation, reduction, and condensation reactions, allowing for the introduction of diverse functional groups. This makes it a valuable intermediate for the preparation of novel therapeutic agents and research chemicals. For instance, substituted uracils are integral components in the synthesis of antihypertensive and antiarrhythmic drugs.[4][5]

Quantitative Data

A summary of the key quantitative data for the starting material and the product is presented in the table below.

CompoundIUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
Starting Material 6-chloro-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione6972-27-6C₆H₇ClN₂O₂174.59107.0-116.0Pale yellow powder
Product This compound35824-85-2C₇H₇ClN₂O₃202.60Not specifiedNot specified

Experimental Protocol: Vilsmeier-Haack Formylation of 6-chloro-1,3-dimethyluracil

This protocol is based on the general principles of the Vilsmeier-Haack reaction adapted for pyrimidine derivatives.[1][6][7]

Materials:

  • 6-chloro-1,3-dimethyluracil

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Ice

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Heating mantle with temperature control

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Beakers and flasks

Procedure:

  • Preparation of the Vilsmeier Reagent: In a two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add anhydrous N,N-dimethylformamide (DMF, 3 equivalents). Cool the flask in an ice bath to 0 °C. Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the DMF with constant stirring. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent, a chloromethyliminium salt.[3]

  • Reaction with 6-chloro-1,3-dimethyluracil: Dissolve 6-chloro-1,3-dimethyluracil (1 equivalent) in a suitable solvent such as dichloromethane (DCM). Add the solution of the uracil derivative dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction Progression: After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to a temperature between 60-80 °C and maintain it for 2-5 hours.[1][2] The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring. This will hydrolyze the intermediate iminium salt to the aldehyde.[2]

  • Neutralization and Extraction: Neutralize the acidic aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Experimental Workflow

Formylation_Workflow cluster_reagent_prep Vilsmeier Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Work-up and Purification DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloromethyliminium Salt) DMF->Vilsmeier_Reagent 0 °C, 30 min POCl3 POCl3 POCl3->Vilsmeier_Reagent Reaction_Mix Reaction Mixture Vilsmeier_Reagent->Reaction_Mix Start_Material 6-chloro-1,3-dimethyluracil in DCM Start_Material->Reaction_Mix Add to Vilsmeier Reagent at 0 °C Intermediate Iminium Salt Intermediate Reaction_Mix->Intermediate Heat to 60-80 °C, 2-5h Hydrolysis Hydrolysis (Pour onto ice) Intermediate->Hydrolysis Neutralization Neutralization (Sat. NaHCO3) Hydrolysis->Neutralization Extraction Extraction (DCM) Neutralization->Extraction Drying Drying (Na2SO4) Extraction->Drying Concentration Concentration (Rotovap) Drying->Concentration Purification Column Chromatography Concentration->Purification Final_Product This compound Purification->Final_Product

Caption: Experimental workflow for the formylation of 6-chloro-1,3-dimethyluracil.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Chloro-5-formyl-1,3-dimethyluracil

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the yield and purity of 6-Chloro-5-formyl-1,3-dimethyluracil synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

The most common and effective method for synthesizing this compound is the Vilsmeier-Haack reaction. This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic or heteroaromatic ring, in this case, the 1,3-dimethyluracil scaffold.

Q2: What are the typical starting materials for this synthesis?

The synthesis generally starts with a 1,3-dimethyluracil derivative. A common precursor is 6-amino-1,3-dimethyluracil, which can be synthesized from readily available materials like dimethylurea and cyanoacetic acid.[1] Another potential starting material is 1,3-dimethylbarbituric acid.[2]

Q3: What is the Vilsmeier reagent and how is it prepared?

The Vilsmeier reagent is the active formylating agent in the Vilsmeier-Haack reaction. It is typically prepared in situ by reacting a substituted formamide, most commonly N,N-dimethylformamide (DMF), with an acid chloride.[3] Phosphorus oxychloride (POCl₃) is frequently used for this purpose, but other reagents like oxalyl chloride or thionyl chloride can also be employed.[3] The active species is the N,N-dimethylchloroiminium ion.[3][4]

Q4: What are the critical steps in the synthesis that can impact the yield?

The critical steps that significantly influence the final yield include:

  • Preparation and handling of the Vilsmeier reagent: The reagent is moisture-sensitive and should be prepared and used under anhydrous conditions.

  • Reaction temperature: The temperature needs to be carefully controlled during both the formation of the Vilsmeier reagent and the formylation reaction itself.[5]

  • Aqueous workup: The hydrolysis of the intermediate iminium salt to the final aldehyde product is a crucial final step.[3][6]

  • Purification of the final product: Effective purification is necessary to remove unreacted starting materials and side products.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or No Product Yield Inactive Vilsmeier reagent due to moisture contamination.Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.
Incorrect reaction temperature.The formation of the Vilsmeier reagent is typically done at low temperatures (e.g., 0°C), while the formylation reaction may require heating.[3] Optimize the temperature profile for your specific substrate.
Insufficiently reactive substrate.The Vilsmeier-Haack reaction works best on electron-rich aromatic systems.[7] Ensure your starting uracil derivative is sufficiently activated.
Incomplete hydrolysis of the iminium intermediate.During the aqueous workup, ensure vigorous stirring and sufficient time for the hydrolysis to complete. The pH of the aqueous solution can also be a factor.
Formation of Side Products Chlorination of the uracil ring's oxo groups.This can occur when using an excess of phosphorus oxychloride at elevated temperatures.[8] To minimize this, use a stoichiometric amount of POCl₃ and carefully control the reaction temperature.
Polymerization or decomposition of starting material/product.This can be caused by excessively high reaction temperatures or prolonged reaction times. Monitor the reaction progress by TLC and avoid overheating.
Difficulty in Product Purification Presence of unreacted starting materials.Optimize the stoichiometry of the Vilsmeier reagent to ensure complete conversion of the starting material.
Formation of polar impurities.These can often be removed by recrystallization from a suitable solvent system or by column chromatography.

Experimental Protocols

Protocol 1: Synthesis of 6-Chloro-1,3-dimethyluracil (Precursor)

This protocol is based on a general method for the chlorination of uracil derivatives.[1][2]

  • Hydrolysis of 6-amino-1,3-dimethyluracil:

    • In a round-bottom flask, suspend 6-amino-1,3-dimethyluracil in an aqueous solution of a mineral acid (e.g., 36% HCl or 98% H₂SO₄).[1]

    • Heat the mixture at a temperature between 60°C and 120°C for 1 to 10 hours, monitoring the reaction by TLC until the starting material is consumed.[1]

    • Cool the reaction mixture and neutralize it to precipitate the 6-hydroxy-1,3-dimethyluracil.

    • Filter the solid, wash with cold water, and dry under vacuum.

  • Chlorination of 6-hydroxy-1,3-dimethyluracil:

    • To a flask containing phosphorus oxychloride (POCl₃), slowly add a small amount of an additive like methanol or water at a temperature below 20°C.[1] The molar ratio of 6-hydroxy-1,3-dimethyluracil to the additive should be approximately 1.0:0.05-0.5.[1]

    • Add the 6-hydroxy-1,3-dimethyluracil to the mixture.

    • Gradually heat the reaction mixture to reflux and maintain for 3-5 hours.[1]

    • After cooling, carefully quench the reaction mixture by pouring it into ice-water.

    • The crude 6-chloro-1,3-dimethyluracil will precipitate. Filter the solid, wash with water, and dry.

    • The crude product can be purified by recrystallization from a suitable solvent like a mixture of water and methanol or water and acetone.[1]

Protocol 2: Vilsmeier-Haack Formylation of 1,3-dimethyluracil derivative

This is a generalized protocol for the formylation step.

  • Preparation of the Vilsmeier Reagent:

    • In a dry, three-necked flask equipped with a dropping funnel and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF).

    • Cool the flask in an ice bath to 0°C.

    • Slowly add phosphorus oxychloride (POCl₃) dropwise to the DMF with constant stirring.[3] Maintain the temperature below 5°C during the addition.

    • After the addition is complete, allow the mixture to stir at room temperature for about 30 minutes.

  • Formylation Reaction:

    • Dissolve the 6-chloro-1,3-dimethyluracil in a suitable anhydrous solvent (e.g., DMF or a chlorinated solvent).

    • Add the solution of the uracil derivative to the freshly prepared Vilsmeier reagent.

    • The reaction temperature can range from below 0°C to 80°C, depending on the reactivity of the substrate.[5] Heat the reaction mixture as necessary and monitor its progress by TLC.

  • Workup and Isolation:

    • Once the reaction is complete, cool the mixture and pour it into a beaker of crushed ice with vigorous stirring.

    • Hydrolyze the resulting iminium salt by adding a solution of sodium acetate or sodium hydroxide until the mixture is neutral or slightly basic.[3]

    • The crude this compound will precipitate.

    • Filter the solid, wash thoroughly with water, and dry.

    • Purify the crude product by recrystallization or column chromatography.

Data Presentation

Table 1: Reported Yields for Related Uracil Synthesis Steps

Reaction Step Starting Material Reagents Conditions Reported Yield Reference
Hydrolysis6-amino-1,3-dimethyluracilMineral Acid, Water60-120°C, 1-10h>90%[1]
Chlorination6-hydroxy-1,3-dimethyluracilPOCl₃, MethanolReflux, 5h>80%[1]
Formylation6-aminouracilPOCl₃, DMFHeatingNot specified[8]

Visualizations

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_formylation Vilsmeier-Haack Formylation start 6-amino-1,3-dimethyluracil hydrolysis Acid Hydrolysis start->hydrolysis intermediate 6-hydroxy-1,3-dimethyluracil hydrolysis->intermediate chlorination Chlorination with POCl3 intermediate->chlorination precursor 6-chloro-1,3-dimethyluracil chlorination->precursor formylation Formylation Reaction precursor->formylation vilsmeier_prep Vilsmeier Reagent (DMF + POCl3) vilsmeier_prep->formylation workup Aqueous Workup formylation->workup product This compound workup->product

Caption: Workflow for the synthesis of this compound.

Vilsmeier_Mechanism cluster_reagent_formation Vilsmeier Reagent Formation cluster_electrophilic_attack Electrophilic Aromatic Substitution cluster_hydrolysis Hydrolysis dmf DMF (N,N-dimethylformamide) reagent Vilsmeier Reagent ([ClCH=N(CH3)2]+Cl-) dmf->reagent + POCl3 pocl3 POCl3 (Phosphorus oxychloride) attack Electrophilic Attack reagent->attack uracil 6-chloro-1,3-dimethyluracil uracil->attack iminium Iminium Ion Intermediate attack->iminium hydrolysis_step Hydrolysis iminium->hydrolysis_step water H2O (Aqueous Workup) water->hydrolysis_step product This compound hydrolysis_step->product

Caption: Mechanism of the Vilsmeier-Haack formylation reaction.

References

Technical Support Center: Synthesis of 6-Chloro-5-formyl-1,3-dimethyluracil

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-chloro-5-formyl-1,3-dimethyluracil.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound via the Vilsmeier-Haack reaction.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive Vilsmeier reagent. 2. Insufficiently reactive substrate. 3. Reaction temperature is too low.1. Ensure anhydrous conditions during the preparation of the Vilsmeier reagent. Use freshly distilled POCl₃ and dry DMF. 2. Confirm the purity of the starting material, 6-chloro-1,3-dimethyluracil. 3. Gradually increase the reaction temperature, monitoring the reaction progress by TLC. Typical temperatures for Vilsmeier-Haack reactions range from room temperature to 80°C.[1]
Presence of Unreacted Starting Material 1. Insufficient amount of Vilsmeier reagent. 2. Short reaction time.1. Use a molar excess of the Vilsmeier reagent (typically 1.5 to 3 equivalents). 2. Extend the reaction time and monitor by TLC until the starting material is consumed.
Formation of a Dark, Tarry Reaction Mixture 1. Reaction temperature is too high. 2. Prolonged reaction time at elevated temperatures.1. Maintain a controlled temperature throughout the reaction. 2. Optimize the reaction time to avoid decomposition of the product and starting material.
Product is Difficult to Purify 1. Presence of polar byproducts from the hydrolysis of excess Vilsmeier reagent. 2. Formation of unidentified side products.1. After quenching the reaction with ice-water, neutralize the mixture carefully with a base (e.g., NaHCO₃ or NaOH solution) to pH 7-8. 2. Employ column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) for purification. Recrystallization from a suitable solvent can also be effective.
Low Yield After Work-up 1. Incomplete hydrolysis of the iminium salt intermediate. 2. Product loss during extraction.1. Ensure vigorous stirring during the quenching and hydrolysis step. The addition of a mild base can facilitate the hydrolysis. 2. Perform multiple extractions with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of this compound?

A1: The synthesis is achieved through a Vilsmeier-Haack reaction. This reaction involves the formylation of the electron-rich 5-position of 6-chloro-1,3-dimethyluracil using the Vilsmeier reagent. The Vilsmeier reagent, a chloromethyliminium salt, is generated in situ from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃).[2][3] The uracil derivative then acts as a nucleophile, attacking the electrophilic Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde.[2][3]

Q2: What are the potential side reactions in this synthesis?

A2: While specific literature on the side reactions for this exact substrate is limited, based on the general reactivity of the Vilsmeier-Haack reaction, potential side reactions may include:

  • Incomplete reaction: Leaving unreacted 6-chloro-1,3-dimethyluracil.

  • Hydrolysis of the starting material: The chloro group at the 6-position could potentially be hydrolyzed to a hydroxyl group under harsh work-up conditions, leading to the formation of 5-formyl-1,3-dimethylbarbituric acid.

  • Over-reaction/Decomposition: At excessively high temperatures or prolonged reaction times, degradation of the starting material and/or product can occur, leading to a complex mixture of byproducts.

  • Reaction with the formyl group: Although less common, the newly introduced formyl group could potentially react further with the Vilsmeier reagent under forcing conditions.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable eluent system, such as a mixture of hexane and ethyl acetate or dichloromethane and methanol, should be used to achieve good separation between the starting material, the product, and any potential byproducts. The spots can be visualized under UV light.

Q4: What are the recommended purification methods for the final product?

A4: The crude product obtained after aqueous work-up can be purified by the following methods:

  • Column Chromatography: This is a highly effective method for separating the desired product from unreacted starting material and polar impurities. Silica gel is a common stationary phase, and the mobile phase can be optimized based on TLC analysis.

  • Recrystallization: If the crude product is obtained as a solid, recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or a mixture of solvents) can be an efficient purification technique.

Experimental Protocols

Protocol 1: Synthesis of this compound

  • Vilsmeier Reagent Formation: In a two-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, place anhydrous N,N-dimethylformamide (DMF, 3 equivalents) under an inert atmosphere (e.g., nitrogen or argon). Cool the flask to 0°C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise via the dropping funnel while maintaining the temperature below 5°C. Stir the mixture at 0°C for 30 minutes.

  • Formylation Reaction: To the freshly prepared Vilsmeier reagent, add a solution of 6-chloro-1,3-dimethyluracil (1 equivalent) in anhydrous DMF. The reaction mixture is then allowed to warm to room temperature and subsequently heated to 50-60°C.

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).

  • Work-up: Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring. Neutralize the aqueous solution to pH 7-8 with a saturated solution of sodium bicarbonate or a dilute sodium hydroxide solution.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Data Presentation

Table 1: Typical Reaction Parameters for Vilsmeier-Haack Formylation

ParameterTypical Value/RangeReference
Molar Ratio (Substrate:POCl₃:DMF)1 : 1.5-2.0 : 3-5General Vilsmeier-Haack Conditions
Reaction Temperature0°C to 80°C[1]
Reaction Time1 - 6 hoursGeneral Vilsmeier-Haack Conditions
Typical Yield60 - 90%General Vilsmeier-Haack Conditions

Visualizations

Synthesis_Pathway cluster_reagents Vilsmeier Reagent Formation cluster_reaction Formylation Reaction DMF DMF Vilsmeier_reagent Vilsmeier Reagent [(CH₃)₂N=CHCl]⁺PO₂Cl₂⁻ DMF->Vilsmeier_reagent + POCl₃ POCl3 POCl₃ Start_mat 6-Chloro-1,3-dimethyluracil Intermediate Iminium Salt Intermediate Start_mat->Intermediate + Vilsmeier Reagent Product This compound Intermediate->Product Hydrolysis (H₂O) Side_Reaction_Pathway Start_mat 6-Chloro-1,3-dimethyluracil Side_product 1,3-Dimethylbarbituric acid (Hydrolysis of starting material) Start_mat->Side_product H₂O (harsh work-up) Troubleshooting_Workflow Start Experiment Start Problem Low or No Product? Start->Problem Check_Reagents Check Reagent Quality (Anhydrous conditions?) Problem->Check_Reagents Yes Purification_Issue Purification Difficulty? Problem->Purification_Issue No Check_Temp Optimize Temperature Check_Reagents->Check_Temp Check_Time Increase Reaction Time Check_Temp->Check_Time Check_Stoichiometry Adjust Reagent Stoichiometry Check_Time->Check_Stoichiometry Check_Stoichiometry->Problem Optimize_Workup Optimize Work-up (Neutralization?) Purification_Issue->Optimize_Workup Yes Success Successful Synthesis Purification_Issue->Success No Optimize_Chroma Optimize Chromatography Optimize_Workup->Optimize_Chroma Optimize_Chroma->Success

References

Technical Support Center: Purification of 6-Chloro-5-formyl-1,3-dimethyluracil

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 6-Chloro-5-formyl-1,3-dimethyluracil. The following protocols and troubleshooting tips are based on established methods for structurally similar compounds, such as 6-chloro-1,3-dimethyluracil, and may require optimization for your specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for purifying crude this compound?

A1: The most common purification techniques for compounds structurally similar to this compound are recrystallization and column chromatography. Recrystallization is often sufficient to achieve high purity, especially when coupled with a decolorization step using activated carbon.

Q2: My purified this compound is colored. How can I remove the color impurities?

A2: Colored impurities can often be removed by treating a solution of the crude product with activated carbon followed by hot filtration. The crude product is dissolved in a suitable solvent, activated carbon is added, and the mixture is heated to reflux before being filtered to remove the carbon particles.

Q3: What are the best recrystallization solvents for this compound?

A3: Based on protocols for the related compound 6-chloro-1,3-dimethyluracil, mixtures of water and organic solvents like acetone or methanol are effective for recrystallization.[1] The ideal solvent system should completely dissolve the compound at elevated temperatures and allow for good crystal formation upon cooling with minimal loss of product in the mother liquor.

Q4: I am observing a low yield after recrystallization. What could be the cause?

A4: Low recovery can be due to several factors:

  • Choice of solvent: The compound may be too soluble in the chosen solvent at room temperature.

  • Cooling process: Cooling the solution too rapidly can lead to the formation of fine, impure crystals and loss of product. Gradual cooling is recommended.

  • Incomplete precipitation: The solution may not have been cooled to a low enough temperature to maximize crystal formation.

  • Transfer losses: Significant amounts of product can be lost during transfers between flasks and filtration apparatus.

Q5: How can I troubleshoot issues with column chromatography for this compound?

A5: Common issues in column chromatography include poor separation, band tailing, and compound cracking on the column. To troubleshoot:

  • Optimize the mobile phase: A good starting point is a solvent system where the desired compound has an Rf value of 0.2-0.4 on a TLC plate.

  • Proper packing of the stationary phase: Ensure the silica gel or other stationary phase is packed uniformly to avoid channeling.

  • Sample loading: Dissolve the crude product in a minimal amount of the mobile phase before loading it onto the column. Dry loading may also be an option.

Troubleshooting Guide

This guide addresses specific problems you might encounter during the purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Oily Product Instead of Crystals - Presence of impurities that inhibit crystallization.- Inappropriate solvent system.- Try a different recrystallization solvent or a mixture of solvents.- Purify the crude product by column chromatography before recrystallization.- Try seeding the solution with a small crystal of the pure compound.
Product Contaminated with Starting Material - Incomplete reaction.- Ineffective purification.- Monitor the reaction progress by TLC or another analytical technique to ensure completion.- Optimize the recrystallization solvent to selectively precipitate the product.- Use column chromatography for separation.
Discolored Final Product (Yellowish tint) - Presence of colored byproducts.- Thermal degradation.- Perform a decolorization step with activated carbon during recrystallization.[1]- Avoid excessive heating during the purification process.
Broad Melting Point Range - Presence of impurities.- Recrystallize the product again from a different solvent system.- Perform column chromatography to remove impurities.
Low Purity by GC or HPLC - Inadequate purification method.- Co-elution of impurities in chromatography.- Re-evaluate the purification strategy. A combination of techniques (e.g., recrystallization followed by column chromatography) may be necessary.- Optimize the column chromatography conditions (e.g., change the mobile phase gradient, use a different stationary phase).

Experimental Protocols

The following are detailed experimental protocols adapted from methods used for the purification of 6-chloro-1,3-dimethyluracil.[1] Note: These protocols may require optimization for this compound.

Protocol 1: Recrystallization from Water/Acetone
  • Dissolution: Dissolve the crude this compound in a minimal amount of a 1:1 mixture of water and acetone by heating the mixture to reflux with stirring.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon (approximately 1-2% by weight of the crude product) to the hot solution.

  • Hot Filtration: If activated carbon was used, quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cool the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent (the same water/acetone mixture).

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.

Protocol 2: Recrystallization from Water/Methanol
  • Dissolution: Dissolve the crude product in a minimal amount of a 1:1 mixture of water and methanol by heating to reflux.

  • Decolorization (Optional): Add activated carbon if necessary and reflux for a short period.

  • Hot Filtration: Filter the hot solution to remove any insoluble impurities or activated carbon.

  • Crystallization: Allow the solution to cool gradually to room temperature, then in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small portion of the cold recrystallization solvent.

  • Drying: Dry the product under vacuum.

Data Presentation

The following table summarizes the purification results for 6-chloro-1,3-dimethyluracil from a patent document, which can serve as a reference for expected outcomes when purifying the analogous this compound.[1]

Recrystallization Solvent Crude Product (kg) Final Product (kg) Purity (%) Yield (%) Melting Point (°C)
Water/Acetone4845.399.381.0113-114
Water/Methanol4744.999.280.3113-114

Visualizations

Experimental Workflow: Recrystallization

G cluster_0 Recrystallization Workflow Crude Crude Product Dissolve Dissolve in Hot Solvent Crude->Dissolve Decolorize Add Activated Carbon (Optional) Dissolve->Decolorize HotFilter Hot Filtration Dissolve->HotFilter If no decolorization Decolorize->HotFilter Cool Cool to Crystallize HotFilter->Cool Isolate Isolate Crystals (Filtration) Cool->Isolate Dry Dry Purified Product Isolate->Dry Pure Pure Product Dry->Pure

Caption: General workflow for the purification of this compound by recrystallization.

Troubleshooting Logic

G cluster_1 Troubleshooting Purification Impure Is the product impure? Colored Is the product colored? Impure->Colored Yes LowYield Is the yield low? Impure->LowYield No Oily Is the product oily? Impure->Oily No Recrystallize Recrystallize Impure->Recrystallize No, but low purity Decolorize Use Activated Carbon Colored->Decolorize Yes OptimizeSolvent Optimize Solvent System LowYield->OptimizeSolvent Yes Seed Seed with Crystal Oily->Seed Yes Column Column Chromatography Recrystallize->Column Still impure SlowCool Cool Slowly OptimizeSolvent->SlowCool Seed->Column

Caption: A decision-making diagram for troubleshooting common purification issues.

References

overcoming solubility issues of 6-Chloro-5-formyl-1,3-dimethyluracil

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 6-Chloro-5-formyl-1,3-dimethyluracil (CAS: 35824-85-2).

Frequently Asked Questions (FAQs)

Q1: What are the basic chemical properties of this compound?

A1: Understanding the fundamental properties of a compound is the first step in addressing solubility issues. Key properties for this compound are summarized below.

PropertyValue
CAS Number 35824-85-2
Molecular Formula C₇H₇ClN₂O₃
Molecular Weight 202.60 g/mol
Appearance Off-white to pale yellow powder

Q2: I am having difficulty dissolving this compound. What are some recommended solvents?

A2: Uracil derivatives can exhibit poor solubility in many common solvents. Based on literature for structurally similar compounds, a range of solvents with varying polarities should be tested. We recommend starting with polar aprotic solvents, as they have been shown to be effective for other uracil compounds.

Q3: Are there any general tips for improving the solubility of this compound?

A3: Yes. If you are experiencing poor solubility, consider the following techniques:

  • Heating: Gently warming the solvent can increase the rate of dissolution and the solubility limit. Always monitor for compound degradation at elevated temperatures.

  • Sonication: Using an ultrasonic bath can help break up solid particles and enhance dissolution.

  • pH Adjustment: For compounds with ionizable groups, adjusting the pH of the solution can significantly impact solubility.

  • Co-solvents: Using a mixture of solvents can sometimes be more effective than a single solvent.

Troubleshooting Guide

Issue: The compound is not dissolving in my chosen solvent.

This troubleshooting guide provides a systematic approach to resolving solubility issues.

Step 1: Solvent Selection

If your initial solvent is not effective, consult the table below for alternative suggestions. It is recommended to perform small-scale solubility tests with a variety of solvents to find the most suitable one for your application.

Solvent ClassRecommended SolventsRationale & Notes
Polar Aprotic Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMA), N-Methyl-2-pyrrolidone (NMP)Often effective for dissolving uracil derivatives. Start with DMSO as it is a common solvent in biological assays.
Chlorinated Dichloromethane (DCM), ChloroformMay be effective due to the chloro-substituent on the uracil ring.
Alcohols Methanol, EthanolUse with caution, as solubility may be limited. Can be useful as a co-solvent.
Ethers Tetrahydrofuran (THF), 1,4-DioxaneMay have limited success but are worth testing in small-scale trials.
Aqueous Solutions L-arginine solution, Sodium Benzoate solutionThese have been shown to increase the solubility of other poorly soluble uracil derivatives.

Step 2: Experimental Protocol for Solubility Testing

This protocol outlines a method for systematically testing the solubility of this compound in various solvents.

Materials:

  • This compound

  • Selection of test solvents (see table above)

  • Vials or microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic bath

  • Heat block or water bath

Procedure:

  • Weigh out a small, precise amount of the compound (e.g., 1 mg) into a series of vials.

  • To each vial, add a small, measured volume of a different solvent (e.g., 100 µL).

  • Vortex the mixture vigorously for 1-2 minutes.

  • If the compound has not dissolved, sonicate the vial for 5-10 minutes.

  • If the compound is still not dissolved, gently heat the vial (e.g., to 40-50 °C) for 10-15 minutes.

  • Visually inspect for complete dissolution. If the compound dissolves, you can calculate the approximate solubility. If not, incrementally add more solvent and repeat the steps until the compound fully dissolves.

Visual Workflow and Diagrams

The following diagrams illustrate the troubleshooting workflow and a general experimental approach for working with poorly soluble compounds.

Troubleshooting Workflow for Solubility Issues start Start: Compound Fails to Dissolve solvent_selection Consult Solvent Suggestion Table start->solvent_selection small_scale_test Perform Small-Scale Solubility Test solvent_selection->small_scale_test dissolved_yes Compound Dissolves small_scale_test->dissolved_yes Success dissolved_no Compound Does Not Dissolve small_scale_test->dissolved_no Failure optimization Apply Solubility Enhancement Techniques (Heating, Sonication, pH Adjustment) dissolved_no->optimization re_evaluate Re-evaluate Solubility optimization->re_evaluate dissolved_yes2 Compound Dissolves re_evaluate->dissolved_yes2 Success consult_specialist Consider Co-solvents or Formulation Strategies (Consult a Specialist) re_evaluate->consult_specialist Failure

Caption: Troubleshooting workflow for addressing solubility issues.

General Experimental Workflow for Poorly Soluble Compounds start Receive/Synthesize Compound characterization Physicochemical Characterization (Purity, Identity) start->characterization solubility_screen Perform Solubility Screen in Various Solvents characterization->solubility_screen stock_prep Prepare Concentrated Stock Solution in Optimal Solvent (e.g., DMSO) solubility_screen->stock_prep working_prep Prepare Working Dilutions in Assay Buffer stock_prep->working_prep precipitation_check Check for Precipitation in Final Assay Medium working_prep->precipitation_check proceed Proceed with Experiment precipitation_check->proceed No Precipitation troubleshoot Troubleshoot Formulation (e.g., use of co-solvents, surfactants) precipitation_check->troubleshoot Precipitation Observed troubleshoot->working_prep

Caption: General workflow for handling poorly soluble compounds in experiments.

Technical Support Center: Synthesis of 6-Chloro-5-formyl-1,3-dimethyluracil Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and professionals in drug development working on the synthesis and optimization of 6-chloro-5-formyl-1,3-dimethyluracil and its derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Vilsmeier-Haack formylation of 6-chloro-1,3-dimethyluracil is not proceeding or is giving a low yield. What are the common causes and solutions?

A1: Low or no conversion in the Vilsmeier-Haack formylation of 6-chloro-1,3-dimethyluracil can stem from several factors. Uracil derivatives can be less reactive than other electron-rich aromatic compounds. Here are some troubleshooting steps:

  • Reagent Quality: The Vilsmeier reagent is sensitive to moisture. Ensure that the phosphoryl chloride (POCl₃) is fresh and the dimethylformamide (DMF) is anhydrous. Old or wet reagents can lead to poor formation of the active electrophile.

  • Reaction Temperature: The reaction temperature is a critical parameter. While the Vilsmeier reagent is typically formed at 0°C, the subsequent formylation of a less reactive substrate like a uracil derivative may require heating. If you are running the reaction at room temperature without success, consider gradually increasing the temperature to 50-80°C.

  • Reaction Time: The reaction may require a longer time for completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after several hours, extend the reaction time.

  • Stoichiometry: Ensure the correct molar ratios of the reagents. An excess of the Vilsmeier reagent (typically 1.5 to 3 equivalents relative to the substrate) is often necessary to drive the reaction to completion.

Q2: I am observing multiple spots on my TLC plate after the reaction. What are the possible side products?

A2: The formation of multiple products can be due to side reactions or impurities. Common side products in Vilsmeier-Haack reactions include:

  • Unreacted Starting Material: If the reaction has not gone to completion, you will see the starting 6-chloro-1,3-dimethyluracil.

  • Hydrolysis of the Chloro Group: The chloro group at the 6-position can be susceptible to hydrolysis under certain work-up conditions, leading to the formation of 1,3-dimethylbarbituric acid derivatives.

  • Over-formylation or Other Reactions: While less common for this substrate, in some cases, other reactive sites on the molecule could potentially react, or decomposition of the product could occur under harsh conditions.

To minimize side products, ensure a controlled reaction temperature and use anhydrous conditions. Careful work-up is also crucial.

Q3: What is the best procedure for quenching the reaction and isolating the product?

A3: The work-up procedure is critical for obtaining a pure product. A common and effective method is:

  • Cool the reaction mixture in an ice bath.

  • Slowly and carefully pour the reaction mixture into a beaker containing crushed ice and water. This will hydrolyze the intermediate iminium salt to the aldehyde and also quench the excess POCl₃.

  • Neutralize the acidic solution by the slow addition of a base, such as a saturated sodium bicarbonate solution or sodium hydroxide, until the pH is neutral. This will precipitate the crude product.

  • Collect the precipitate by filtration.

  • Wash the solid with cold water to remove any inorganic salts.

  • Dry the crude product thoroughly before proceeding with purification.

Q4: My purified product does not seem to be pure. What are the recommended purification methods?

A4: The crude this compound can be purified by the following methods:

  • Recrystallization: This is often the most effective method for purifying the solid product. Suitable solvents for recrystallization include ethanol, methanol, or a mixture of ethanol and water.[1] The choice of solvent will depend on the solubility of the product and impurities.

  • Column Chromatography: If recrystallization does not yield a pure product, silica gel column chromatography can be used. A solvent system of ethyl acetate and hexane is a good starting point for elution.

Data Presentation

Table 1: Reaction Conditions for the Synthesis of the Precursor, 6-Chloro-1,3-dimethyluracil

Starting MaterialChlorinating AgentSolventTemperatureReaction TimeYieldReference
1,3-Dimethylbarbituric AcidPOCl₃TolueneReflux5 hours~92%[2]
1,3-Dimethylbarbituric AcidPOCl₃Ethyl AcetateReflux5 hours~85%[2]
6-Hydroxy-1,3-dimethyluracilPOCl₃-Reflux5 hours~81%[1]

Experimental Protocols

Protocol 1: Synthesis of 6-Chloro-1,3-dimethyluracil (Precursor)

This protocol is adapted from patent literature and provides a general method for the synthesis of the starting material.[1][2]

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1,3-dimethylbarbituric acid (1 equivalent).

  • Add an excess of phosphorus oxychloride (POCl₃) (at least 3 equivalents).

  • Slowly heat the mixture to reflux and maintain for 3-5 hours. The reaction should be carried out in a well-ventilated fume hood.

  • After the reaction is complete (monitored by TLC), allow the mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture into a beaker of crushed ice.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and then recrystallize from a suitable solvent like ethanol to obtain pure 6-chloro-1,3-dimethyluracil.

Protocol 2: Vilsmeier-Haack Formylation of 6-Chloro-1,3-dimethyluracil

This is a general protocol for the Vilsmeier-Haack reaction, which can be optimized for the specific substrate.

  • In a three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), place anhydrous dimethylformamide (DMF) (3 equivalents).

  • Cool the flask in an ice bath to 0°C.

  • Slowly add phosphorus oxychloride (POCl₃) (1.5 equivalents) dropwise to the DMF with vigorous stirring. The Vilsmeier reagent will form in situ.

  • After the addition is complete, stir the mixture at 0°C for another 30 minutes.

  • Add 6-chloro-1,3-dimethyluracil (1 equivalent) to the reaction mixture.

  • Allow the reaction to stir at room temperature or heat to 50-80°C if necessary. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture in an ice bath.

  • Slowly pour the reaction mixture into a beaker containing crushed ice.

  • Neutralize the solution with a saturated sodium bicarbonate solution until the pH is ~7.

  • Collect the precipitated product by vacuum filtration.

  • Wash the solid with cold water and dry it.

  • Purify the crude product by recrystallization from ethanol or by silica gel column chromatography.

Visualizations

experimental_workflow cluster_precursor Precursor Synthesis cluster_formylation Vilsmeier-Haack Formylation start_prec 1,3-Dimethylbarbituric Acid react_prec React with POCl3 (Reflux) start_prec->react_prec workup_prec Quench with Ice & Filter react_prec->workup_prec purify_prec Recrystallize workup_prec->purify_prec product_prec 6-Chloro-1,3-dimethyluracil purify_prec->product_prec start_form 6-Chloro-1,3-dimethyluracil react_form Add to Vilsmeier Reagent (DMF + POCl3) start_form->react_form workup_form Quench with Ice & Neutralize react_form->workup_form purify_form Recrystallize or Column Chromatography workup_form->purify_form product_form This compound purify_form->product_form

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide start Low or No Product Formation reagent_q Are reagents anhydrous and fresh? start->reagent_q temp_q Is the reaction temperature optimized? reagent_q->temp_q Yes reagent_sol Use fresh POCl3 and anhydrous DMF reagent_q->reagent_sol No time_q Is the reaction time sufficient? temp_q->time_q Yes temp_sol Gradually increase temperature to 50-80°C temp_q->temp_sol No time_sol Extend reaction time and monitor by TLC time_q->time_sol No

Caption: Troubleshooting decision tree for low product yield in the Vilsmeier-Haack reaction.

References

preventing decomposition of 6-Chloro-5-formyl-1,3-dimethyluracil during reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 6-Chloro-5-formyl-1,3-dimethyluracil. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the handling and reactivity of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a substituted pyrimidine derivative. Its primary application is as a key intermediate in the synthesis of a variety of fused pyrimidine ring systems, which are of significant interest in medicinal chemistry due to their diverse biological activities. The chloro and formyl groups provide reactive sites for further chemical modifications.

Q2: What are the main stability concerns associated with this compound?

The primary stability concern with this compound is its susceptibility to decomposition, particularly during chemical reactions. The two main points of reactivity that can lead to degradation are the electrophilic 5-formyl group and the 6-chloro substituent, which is prone to nucleophilic displacement.

Q3: What are the common decomposition pathways for this compound?

While specific quantitative data is limited in publicly available literature, based on the reactivity of similar 5-formyluracil and 6-chlorouracil derivatives, the following decomposition pathways are plausible:

  • Deformylation: The formyl group can be cleaved under certain conditions, particularly in the presence of strong nucleophiles or under harsh acidic or basic conditions. This would result in the formation of 6-Chloro-1,3-dimethyluracil.

  • Hydrolysis of the Chloro Group: The 6-chloro group can be hydrolyzed to a hydroxyl group, especially in the presence of water at elevated temperatures or under basic conditions, leading to 6-Hydroxy-5-formyl-1,3-dimethyluracil.

  • Ring Opening: Under strongly basic conditions, the uracil ring itself can be susceptible to cleavage.

  • Side Reactions of the Formyl Group: The aldehyde functionality can undergo undesired reactions such as oxidation, reduction, or condensation, depending on the reagents and reaction conditions.

Q4: How should this compound be stored?

To minimize decomposition, this compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen). Exposure to moisture, light, and air should be minimized.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during reactions involving this compound.

Issue Potential Cause Recommended Solution
Low yield of desired product and presence of a byproduct with a mass corresponding to the deformylated starting material. The 5-formyl group is being cleaved during the reaction. This can be caused by strong nucleophiles, high temperatures, or prolonged reaction times under basic or acidic conditions.1. Protect the formyl group: Convert the aldehyde to a more stable functional group, such as an acetal, before proceeding with the reaction. The acetal can be deprotected under acidic conditions after the desired reaction is complete. 2. Optimize reaction conditions: Use milder reaction conditions, such as lower temperatures and shorter reaction times. If possible, use less nucleophilic reagents or a non-nucleophilic base. 3. pH control: Maintain a neutral or slightly acidic pH if the reaction allows.
Formation of a more polar byproduct identified as 6-Hydroxy-5-formyl-1,3-dimethyluracil. Hydrolysis of the 6-chloro group due to the presence of water in the reaction mixture, especially at elevated temperatures or in the presence of a base.1. Use anhydrous conditions: Ensure all solvents and reagents are thoroughly dried before use. Perform the reaction under an inert atmosphere (argon or nitrogen). 2. Control temperature: Avoid excessive heating. 3. Choice of base: If a base is required, use a non-nucleophilic, sterically hindered base to minimize direct reaction with the 6-chloro position.
Complex mixture of unidentified byproducts. General decomposition of the uracil ring or multiple side reactions of the formyl and chloro groups.1. Re-evaluate the reaction strategy: Consider if the chosen reaction conditions are too harsh for the substrate. 2. Stepwise approach: If performing a multi-step synthesis in one pot, consider isolating intermediates to avoid exposing the sensitive functional groups to incompatible reagents. 3. Analytical monitoring: Use techniques like TLC or LC-MS to monitor the reaction progress closely and identify the point at which decomposition begins.

Experimental Protocols

Protocol 1: Protection of the 5-Formyl Group as a Diethyl Acetal

This protocol describes a general procedure for the protection of the aldehyde functionality, which can enhance the stability of the molecule during subsequent reactions.

Materials:

  • This compound

  • Triethyl orthoformate

  • Anhydrous ethanol

  • Catalytic amount of a mild acid (e.g., p-toluenesulfonic acid)

  • Anhydrous solvent (e.g., dichloromethane or toluene)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Dissolve this compound in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Add an excess of triethyl orthoformate and anhydrous ethanol to the solution.

  • Add a catalytic amount of the mild acid.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction with a mild base (e.g., triethylamine).

  • Remove the solvent under reduced pressure.

  • Purify the resulting 6-Chloro-5-(diethoxymethyl)-1,3-dimethyluracil by column chromatography.

Deprotection: The diethyl acetal can be readily cleaved back to the aldehyde by treatment with mild aqueous acid (e.g., 1M HCl in THF).

Visualizations

To aid in understanding the concepts discussed, the following diagrams illustrate key workflows and relationships.

experimental_workflow start Start with 6-Chloro-5-formyl- 1,3-dimethyluracil protect Protect 5-formyl group (e.g., as an acetal) start->protect If formyl group is sensitive reaction Perform desired reaction (e.g., nucleophilic substitution at C6) start->reaction If formyl group is stable under reaction conditions protect->reaction deprotect Deprotect 5-formyl group reaction->deprotect end Final Product reaction->end deprotect->end

Caption: A decision workflow for using this compound in a reaction.

decomposition_pathways main This compound deformylated 6-Chloro-1,3-dimethyluracil main->deformylated Deformylation (strong nucleophiles, harsh pH) hydrolyzed 6-Hydroxy-5-formyl-1,3-dimethyluracil main->hydrolyzed Hydrolysis (H2O, heat, base) ring_opened Ring-opened products main->ring_opened Ring Opening (strong base) side_products Formyl group side-products main->side_products Oxidation/Reduction/ Condensation

Caption: Potential decomposition pathways of this compound.

Disclaimer: The information provided in this technical support center is for guidance purposes only. Researchers should always refer to the primary literature and conduct their own risk assessments before undertaking any experimental work. Reaction conditions may need to be optimized for specific applications.

Technical Support Center: Scale-Up of 6-Chloro-5-formyl-1,3-dimethyluracil

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 6-chloro-5-formyl-1,3-dimethyluracil.

Troubleshooting Guide

This guide addresses common issues encountered during the multi-step synthesis and scale-up of this compound.

Synthesis Overview:

The synthesis of this compound typically involves two key transformations:

  • Chlorination: Conversion of a precursor, such as 1,3-dimethylbarbituric acid or 6-hydroxy-1,3-dimethyluracil, to 6-chloro-1,3-dimethyluracil using a chlorinating agent like phosphoryl chloride (POCl₃).

  • Formylation: Introduction of the formyl group at the C5 position of 6-chloro-1,3-dimethyluracil via a Vilsmeier-Haack reaction.

Diagram of the General Synthesis Workflow:

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Formylation (Vilsmeier-Haack) Precursor Precursor Chlorination Chlorination Precursor->Chlorination POCl3 Intermediate 6-chloro-1,3-dimethyluracil Chlorination->Intermediate Formylation Formylation Intermediate->Formylation Vilsmeier Reagent (DMF/POCl3) Final_Product This compound Formylation->Final_Product Hydrolysis

Caption: General two-step synthesis workflow for this compound.

Problem/Observation Potential Cause Suggested Solution
Low yield in chlorination step Incomplete reaction.- Ensure anhydrous conditions as moisture can decompose POCl₃.- Increase reaction time or temperature moderately. Monitor by TLC or HPLC.- Use of an additive like water or an alcohol in catalytic amounts may enhance the reaction rate.[1]
Degradation of starting material or product.- Avoid excessive temperatures during reaction and work-up.- Ensure efficient stirring to prevent localized overheating.
Exothermic reaction during Vilsmeier reagent formation or reaction The reaction of DMF with POCl₃ is highly exothermic. The subsequent formylation can also be exothermic.- Slow addition: Add POCl₃ to DMF dropwise at a low temperature (e.g., 0-5 °C).- Efficient cooling: Use a reactor with a cooling jacket and ensure adequate heat transfer.- Monitor internal temperature: Use a temperature probe to monitor the internal reaction temperature and control the addition rate accordingly.
Formation of dark-colored impurities Side reactions or degradation, possibly due to high temperatures or presence of impurities in starting materials.- Use purified starting materials.- Maintain strict temperature control throughout the process.- Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
Incomplete formylation Insufficient Vilsmeier reagent or suboptimal reaction conditions.- Increase the molar ratio of the Vilsmeier reagent to the substrate.- Optimize the reaction temperature and time. The reaction may require heating to proceed to completion.
Difficult product isolation/crystallization Product may be soluble in the reaction mixture or form an oil.- Solvent selection: Experiment with different anti-solvents to induce precipitation.- Seeding: Use a small amount of pure product to initiate crystallization.- Controlled cooling: Cool the solution slowly to encourage the formation of larger, purer crystals.
Product purity issues (e.g., residual starting material, byproducts) Incomplete reaction or side reactions.- Optimize reaction conditions: Re-evaluate stoichiometry, temperature, and reaction time.- Purification: Recrystallization from a suitable solvent system is often effective. Column chromatography may be necessary at the lab scale but is less ideal for large-scale production.
Hydrolysis of the chloro group during work-up The chloro group can be susceptible to hydrolysis, especially under basic conditions or prolonged exposure to water.- Keep the work-up temperature low.- Minimize the duration of aqueous work-up steps.- Use a biphasic extraction to quickly separate the product into an organic layer.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step to control during the scale-up of the Vilsmeier-Haack formylation?

A1: The most critical step is the initial formation of the Vilsmeier reagent by adding phosphoryl chloride (POCl₃) to N,N-dimethylformamide (DMF). This reaction is highly exothermic and can lead to a runaway reaction if not properly controlled. On a large scale, this requires a reactor with efficient cooling and a controlled addition rate of POCl₃ while carefully monitoring the internal temperature.

Q2: What are the common impurities to look for in the final product?

A2: Common impurities can include unreacted 6-chloro-1,3-dimethyluracil, the corresponding 6-hydroxy derivative (if the chloro group is hydrolyzed), and potentially over-formylated or other side-reaction products. Impurity profiling using techniques like HPLC-MS is crucial for identifying and quantifying these impurities.

Q3: How can I improve the yield of the chlorination step?

A3: To improve the yield of the chlorination of 1,3-dimethylbarbituric acid or its hydroxy analog, ensure strictly anhydrous conditions. The use of a slight excess of POCl₃ can also drive the reaction to completion. Some patented procedures suggest the addition of a catalytic amount of water or an alcohol to the POCl₃, which can surprisingly increase the chlorination yield.[1]

Q4: What are the safety precautions for handling phosphoryl chloride (POCl₃) on a large scale?

A4: Phosphoryl chloride is a corrosive and toxic chemical that reacts violently with water. Key safety precautions include:

  • Handling in a well-ventilated area, preferably in a closed system.

  • Using appropriate personal protective equipment (PPE), including acid-resistant gloves, apron, and a full-face respirator.

  • Ensuring all equipment is dry before use.

  • Having a quenching station with a suitable neutralizing agent readily available.

Q5: Can I use a different solvent for the Vilsmeier-Haack reaction?

A5: While DMF is typically both a reagent and a solvent in this reaction, other non-reactive, anhydrous solvents like dichloromethane (DCM) or dichloroethane (DCE) can be used, especially if the starting material has limited solubility in DMF. However, this will change the reaction kinetics and may require re-optimization of the conditions.

Quantitative Data

The following tables summarize typical reaction parameters and expected outcomes based on patent literature. These should be considered as starting points for process optimization.

Table 1: Chlorination of 6-hydroxy-1,3-dimethyluracil [1]

ParameterValue
Reactants 6-hydroxy-1,3-dimethyluracil, Phosphoryl chloride (POCl₃)
Additive Methanol (catalytic amount)
Temperature Reflux
Reaction Time 5 hours
Yield > 80%
Purity (after recrystallization) > 99%

Table 2: Hydrolysis of 6-amino-1,3-dimethyluracil to 6-hydroxy-1,3-dimethyluracil [1]

ParameterValue
Reactants 6-amino-1,3-dimethyluracil, Sulfuric Acid (98%)
Solvent Water
Temperature 60 - 120 °C
Reaction Time 1 - 10 hours
Yield > 90%

Experimental Protocols

Protocol 1: Synthesis of 6-chloro-1,3-dimethyluracil from 1,3-dimethylbarbituric acid[2]

This protocol is based on a patented procedure and should be adapted and optimized for the specific scale and equipment.

Materials:

  • 1,3-dimethylbarbituric acid

  • Phosphoryl chloride (POCl₃)

  • Toluene (or another water-insoluble organic solvent)

  • Water

Procedure:

  • In a suitable reactor equipped with a stirrer, condenser, and temperature probe, charge 1,3-dimethylbarbituric acid and toluene.

  • Cool the mixture and slowly add phosphoryl chloride while maintaining the temperature.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC or HPLC).

  • Cool the reaction mixture to room temperature.

  • Slowly and carefully quench the reaction by adding water while controlling the temperature.

  • Separate the organic layer, wash with water and then with a mild base (e.g., sodium bicarbonate solution) to neutralize any remaining acid.

  • Dry the organic layer over a suitable drying agent (e.g., sodium sulfate).

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to yield pure 6-chloro-1,3-dimethyluracil.

Protocol 2: Vilsmeier-Haack Formylation of 6-chloro-1,3-dimethyluracil (General Guidance)

This is a general procedure that requires optimization for scale-up.

Materials:

  • 6-chloro-1,3-dimethyluracil

  • N,N-dimethylformamide (DMF)

  • Phosphoryl chloride (POCl₃)

  • Ice-water

  • Sodium acetate or other suitable base

Procedure:

  • In a reactor, cool anhydrous DMF to 0-5 °C.

  • Slowly add POCl₃ dropwise to the cooled DMF, ensuring the temperature does not exceed 10 °C. Stir for 30-60 minutes at this temperature to form the Vilsmeier reagent.

  • Add 6-chloro-1,3-dimethyluracil to the Vilsmeier reagent. The addition can be done portion-wise or as a solution in a suitable anhydrous solvent.

  • After the addition, allow the reaction to warm to room temperature and then heat as necessary (e.g., 50-80 °C) to drive the reaction to completion. Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture and carefully pour it into a stirred vessel containing ice-water.

  • Neutralize the mixture with a base such as sodium acetate or sodium hydroxide solution to precipitate the product.

  • Filter the solid product, wash with water, and dry under vacuum.

  • Further purification can be achieved by recrystallization from an appropriate solvent.

Visualizations

Diagram of Troubleshooting Logic for Low Yield:

G Start Low Yield Observed Check_Completion Check Reaction Completion (TLC/HPLC) Start->Check_Completion Incomplete Reaction Incomplete Check_Completion->Incomplete Complete Reaction Complete Check_Completion->Complete Increase_Time_Temp Increase Reaction Time/Temp Incomplete->Increase_Time_Temp Check_Stoichiometry Check Reagent Stoichiometry Incomplete->Check_Stoichiometry Workup_Loss Investigate Work-up / Isolation Losses Complete->Workup_Loss Degradation Check for Degradation Complete->Degradation

Caption: A logical workflow for troubleshooting low reaction yields.

References

method refinement for analyzing 6-Chloro-5-formyl-1,3-dimethyluracil purity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of 6-Chloro-5-formyl-1,3-dimethyluracil purity. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable analytical technique for determining the purity of this compound?

A1: High-Performance Liquid Chromatography (HPLC) with UV detection is the recommended primary technique for purity analysis. It offers high resolution for separating the target compound from potential impurities. Gas Chromatography (GC) can be a secondary or complementary technique, particularly for identifying volatile or thermally stable impurities.

Q2: What are the potential impurities I should be aware of during the analysis?

A2: Potential impurities can originate from the synthetic route. A common synthesis involves the Vilsmeier-Haack formylation of 1,3-dimethyluracil followed by chlorination. Therefore, potential impurities include:

  • Starting materials: 1,3-dimethyluracil, 6-chloro-1,3-dimethyluracil.

  • Intermediates: 5-formyl-1,3-dimethyluracil.

  • By-products: Over-chlorinated species or products of incomplete formylation.

  • Degradation products: The formyl group can be susceptible to oxidation, and the chloro group can undergo hydrolysis under certain conditions.

Q3: How can I confirm the identity of this compound?

A3: A combination of techniques is recommended for unambiguous identification:

  • NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information.

  • Mass Spectrometry (MS): Determines the molecular weight and provides fragmentation patterns for structural elucidation.

  • Infrared (IR) Spectroscopy: Identifies functional groups present in the molecule.

  • Comparison with a qualified reference standard: This is the most definitive method for identity confirmation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the HPLC and GC analysis of this compound.

HPLC Troubleshooting
Problem Potential Cause Recommended Solution
Poor peak shape (tailing) 1. Secondary interactions with residual silanols on the column. 2. Column overload. 3. Inappropriate mobile phase pH.1. Use a base-deactivated column or add a small amount of a competing base (e.g., triethylamine) to the mobile phase. 2. Reduce the sample concentration or injection volume. 3. Adjust the mobile phase pH to ensure the analyte is in a single ionic form.
Poor Resolution 1. Inadequate mobile phase strength. 2. Unsuitable stationary phase. 3. Gradient slope is too steep.1. Optimize the mobile phase composition (e.g., adjust the organic solvent to water ratio). 2. Screen different column chemistries (e.g., C18, Phenyl-Hexyl). 3. Optimize the gradient profile to improve separation of closely eluting peaks.
Ghost Peaks 1. Contamination in the mobile phase or injection solvent. 2. Carryover from previous injections.1. Use high-purity solvents and freshly prepared mobile phase. 2. Implement a robust needle wash program and inject a blank solvent after a high-concentration sample.
Drifting Retention Times 1. Inadequate column equilibration. 2. Changes in mobile phase composition. 3. Fluctuations in column temperature.1. Ensure the column is fully equilibrated with the mobile phase before starting the analysis. 2. Prepare fresh mobile phase and ensure proper mixing. 3. Use a column oven to maintain a constant temperature.
GC Troubleshooting
Problem Potential Cause Recommended Solution
Peak Broadening or Tailing 1. Analyte degradation in the hot injector. 2. Active sites in the liner or column.1. Use a lower injection port temperature. Consider using a pulsed splitless or on-column injection technique if available. 2. Use a deactivated liner and a high-quality, low-bleed GC column.
No or Low Peak Response 1. Thermal degradation of the analyte. 2. Poor analyte volatility.1. Optimize the injector and oven temperature program to minimize thermal stress. 2. Derivatization of the formyl group might be necessary to increase volatility, though this adds complexity.
Irreproducible Peak Areas 1. Inconsistent injection volume. 2. Leaks in the system.1. Ensure the autosampler is functioning correctly and the syringe is clean. 2. Perform a leak check of the GC system.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This method provides a general guideline for the purity analysis of this compound. Method optimization may be required based on the specific instrumentation and impurity profile.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm
Sample Preparation Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for identifying volatile impurities and confirming the identity of the main component.

Parameter Condition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Split (10:1)
Injection Volume 1 µL
Oven Program Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
MS Scan Range 40-450 amu
Sample Preparation Dissolve the sample in a suitable solvent like Dichloromethane or Ethyl Acetate to a concentration of 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy

For structural confirmation and identification of impurities.

Parameter Condition
Solvent Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)
Spectrometer 400 MHz or higher
Experiments ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC

Data Presentation

Table 1: Predicted ¹H NMR Chemical Shifts for this compound
Proton Predicted Chemical Shift (ppm) in CDCl₃ Multiplicity
-CHO9.8 - 10.2Singlet
N-CH₃ (1)3.3 - 3.5Singlet
N-CH₃ (3)3.4 - 3.6Singlet
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
Carbon Predicted Chemical Shift (ppm) in CDCl₃
C=O (2)150 - 155
C=O (4)160 - 165
C5110 - 115
C6155 - 160
-CHO185 - 190
N-CH₃ (1)28 - 32
N-CH₃ (3)35 - 39

Visualizations

Purity_Analysis_Workflow cluster_sample Sample Handling cluster_analysis Analytical Testing cluster_data Data Review and Reporting Sample_Received Receive Sample of This compound Visual_Inspection Visual Inspection (Color, Appearance) Sample_Received->Visual_Inspection Sample_Preparation Prepare Sample for Analysis (e.g., dissolve in appropriate solvent) Visual_Inspection->Sample_Preparation HPLC_Purity HPLC Purity Analysis Sample_Preparation->HPLC_Purity GC_Residual GC Analysis for Residual Solvents/Volatiles Sample_Preparation->GC_Residual Identity_Confirmation Identity Confirmation (NMR, MS) Sample_Preparation->Identity_Confirmation Data_Analysis Analyze Chromatographic and Spectroscopic Data HPLC_Purity->Data_Analysis GC_Residual->Data_Analysis Identity_Confirmation->Data_Analysis Impurity_Profiling Impurity Profiling and Quantification Data_Analysis->Impurity_Profiling Final_Report Generate Certificate of Analysis Impurity_Profiling->Final_Report

Caption: Workflow for the purity analysis of this compound.

HPLC_Troubleshooting_Tree Start HPLC Analysis Issue Peak_Shape Poor Peak Shape? Start->Peak_Shape Resolution Poor Resolution? Peak_Shape->Resolution No Tailing Tailing Peak_Shape->Tailing Yes Retention_Time Retention Time Drift? Resolution->Retention_Time No Optimize_Gradient Optimize_Gradient Resolution->Optimize_Gradient Yes Ghost_Peaks Ghost Peaks Present? Retention_Time->Ghost_Peaks No Equilibrate Equilibrate Retention_Time->Equilibrate Yes Blank_Injection Blank_Injection Ghost_Peaks->Blank_Injection Yes Fronting Fronting Peak Check_pH Check Mobile Phase pH Reduce_Conc Reduce Sample Concentration Check_pH->Reduce_Conc Use_BDS Use Base-Deactivated Column Reduce_Conc->Use_BDS Tailing->Check_pH Change_Column Change Column Chemistry Adjust_Mobile_Phase Adjust Mobile Phase Strength Change_Column->Adjust_Mobile_Phase Optimize_Gradient->Change_Column Check_Temp Check Column Temperature Fresh_Mobile_Phase Prepare Fresh Mobile Phase Check_Temp->Fresh_Mobile_Phase Equilibrate->Check_Temp Clean_System Clean Injector and System Use_Pure_Solvents Use High-Purity Solvents Clean_System->Use_Pure_Solvents Blank_Injection->Clean_System

Caption: Decision tree for troubleshooting common HPLC issues.

avoiding byproduct formation in 6-Chloro-5-formyl-1,3-dimethyluracil reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Chloro-5-formyl-1,3-dimethyluracil. The information provided aims to help users avoid byproduct formation and optimize their reaction outcomes.

Troubleshooting Guide: Byproduct Formation

The synthesis of this compound, typically achieved through a Vilsmeier-Haack reaction on 6-Chloro-1,3-dimethyluracil, is a powerful formylation method. However, like many chemical reactions, it is not without potential challenges, primarily the formation of unwanted byproducts. This guide addresses common issues and provides systematic solutions.

The Vilsmeier-Haack reaction involves the use of a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[1][2] This electrophilic reagent then reacts with the electron-rich uracil ring to introduce the formyl group.[3]

Logical Troubleshooting Workflow

troubleshooting_workflow start Problem: Byproduct Formation Detected check_purity 1. Confirm Purity of Starting Materials (6-Chloro-1,3-dimethyluracil, DMF, POCl₃) start->check_purity check_conditions 2. Review Reaction Conditions (Temperature, Stoichiometry, Reaction Time) check_purity->check_conditions solution_purity Use freshly distilled/purified reagents. check_purity->solution_purity check_workup 3. Evaluate Work-up and Purification Procedure (Hydrolysis, Extraction, Crystallization) check_conditions->check_workup solution_temp Lower reaction temperature. Optimize stoichiometry (e.g., slight excess of formylating agent). check_conditions->solution_temp Suboptimal Temperature/ Stoichiometry solution_time Reduce reaction time. check_conditions->solution_time analyze_byproduct 4. Characterize Byproduct(s) (NMR, MS, HPLC) check_workup->analyze_byproduct solution_workup Ensure complete hydrolysis of the intermediate iminium salt. Optimize pH during workup. check_workup->solution_workup solution_purification Employ alternative purification methods (e.g., column chromatography, recrystallization from a different solvent). analyze_byproduct->solution_purification

Caption: A stepwise guide to troubleshooting byproduct formation in the synthesis of this compound.

Question 1: I am observing an unknown impurity in my final product. What are the likely byproducts in the Vilsmeier-Haack formylation of 6-Chloro-1,3-dimethyluracil?

Answer:

While the Vilsmeier-Haack reaction is generally selective for formylation at the electron-rich C5 position of the uracil ring, several byproducts can potentially form. The identification of these byproducts is crucial for optimizing the reaction conditions.

Potential Byproducts:

  • Unreacted Starting Material (6-Chloro-1,3-dimethyluracil): Incomplete reaction is a common source of this impurity.

  • Di-formylated or other over-reacted products: Although less common for this substrate, prolonged reaction times or harsh conditions could lead to further reactions.

  • Hydrolysis of the 6-chloro group: The chloro group at the C6 position can be susceptible to hydrolysis, especially during aqueous work-up, leading to the formation of 5-formyl-1,3-dimethylbarbituric acid.

  • Products from decomposition of the Vilsmeier reagent: The Vilsmeier reagent itself can undergo side reactions, although these are less likely to result in isolable impurities co-purifying with the product.

Troubleshooting Steps:

  • Confirm the identity of the impurity: Use analytical techniques such as HPLC, LC-MS, and NMR spectroscopy to determine the molecular weight and structure of the byproduct.[4]

  • Review reaction parameters:

    • Temperature: High temperatures can promote side reactions. The Vilsmeier-Haack reaction is often carried out at low temperatures (e.g., 0 °C to room temperature) to improve selectivity.[5]

    • Stoichiometry: An inappropriate ratio of reactants can lead to incomplete conversion or the formation of over-reacted products. A slight excess of the Vilsmeier reagent is often employed to ensure complete consumption of the starting material.

    • Reaction Time: Monitor the reaction progress by TLC or HPLC to avoid prolonged reaction times that can lead to byproduct formation.

Question 2: My reaction yield is consistently low, and I suspect incomplete reaction. How can I improve the conversion of 6-Chloro-1,3-dimethyluracil?

Answer:

Low yield due to incomplete reaction is a common issue. Several factors can contribute to this problem.

Troubleshooting Steps:

  • Purity of Reagents:

    • DMF: Ensure the use of anhydrous DMF. The presence of water can consume the Vilsmeier reagent.

    • POCl₃: Use freshly distilled or high-purity POCl₃. Decomposed POCl₃ can be less effective.

    • Starting Material: Ensure the purity of the 6-Chloro-1,3-dimethyluracil starting material. Impurities in the starting material can inhibit the reaction.

  • Reaction Conditions:

    • Temperature: While low temperatures are generally preferred to minimize byproducts, a very low temperature might slow down the reaction to an impractical rate. A systematic study of the temperature profile (e.g., from 0 °C to 40 °C) can help identify the optimal balance between reaction rate and selectivity.

    • Activation of the Vilsmeier Reagent: Ensure that the Vilsmeier reagent is pre-formed by adding POCl₃ to DMF at a low temperature (e.g., 0 °C) and allowing it to stir for a short period before the addition of the uracil substrate.

  • Work-up Procedure:

    • Incomplete Hydrolysis: The intermediate iminium salt must be completely hydrolyzed to the aldehyde during the aqueous work-up. Ensure sufficient time and appropriate pH for the hydrolysis step.

Experimental Protocol for Vilsmeier-Haack Formylation

The following is a general protocol that can be optimized for specific laboratory conditions.

experimental_workflow reagent_prep 1. Prepare Vilsmeier Reagent (Add POCl₃ to anhydrous DMF at 0°C) substrate_add 2. Add 6-Chloro-1,3-dimethyluracil (Slowly, while maintaining low temperature) reagent_prep->substrate_add reaction 3. Reaction (Stir at controlled temperature, monitor by TLC/HPLC) substrate_add->reaction workup 4. Aqueous Work-up (Pour onto ice, neutralize with base) reaction->workup extraction 5. Extraction (With a suitable organic solvent) workup->extraction purification 6. Purification (Recrystallization or column chromatography) extraction->purification analysis 7. Product Analysis (NMR, MS, mp) purification->analysis

Caption: A generalized workflow for the synthesis of this compound via the Vilsmeier-Haack reaction.

Frequently Asked Questions (FAQs)

Q1: What is the role of each reagent in the Vilsmeier-Haack reaction?

  • 6-Chloro-1,3-dimethyluracil: The substrate, an electron-rich heterocyclic compound.

  • N,N-Dimethylformamide (DMF): Acts as the source of the formyl group and also as the solvent.

  • Phosphorus oxychloride (POCl₃): The activating agent that reacts with DMF to form the electrophilic Vilsmeier reagent (a chloroiminium salt).[6]

Q2: How can I purify the final product, this compound?

Purification is critical to obtain a high-purity product. The choice of method depends on the nature and quantity of the impurities.

Purification MethodDescriptionAdvantagesDisadvantages
Recrystallization Dissolving the crude product in a hot solvent and allowing it to cool slowly to form crystals.Can be highly effective for removing small amounts of impurities. Scalable.Requires finding a suitable solvent system. May result in product loss in the mother liquor.
Column Chromatography Separating the product from impurities based on their differential adsorption on a stationary phase (e.g., silica gel).Highly effective for separating complex mixtures of byproducts.Can be time-consuming and require large volumes of solvent. May not be ideal for large-scale production.

Q3: What are the optimal storage conditions for this compound?

To ensure the stability and purity of the final product, it should be stored in a cool, dry, and dark place. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation.

Q4: Can other formylating agents be used for this reaction?

While the DMF/POCl₃ system is the most common for the Vilsmeier-Haack reaction, other combinations like DMF with thionyl chloride (SOCl₂) or oxalyl chloride can also generate the Vilsmeier reagent. However, the reactivity and byproduct profile may differ, and the reaction conditions would need to be re-optimized.

Data Summary

The following table summarizes typical reaction parameters that can be used as a starting point for optimization.

ParameterTypical Range/ConditionRationale
Temperature 0 °C to Room TemperatureMinimizes byproduct formation.
Solvent Anhydrous DMFServes as both reactant and solvent.
Stoichiometry (Uracil:POCl₃:DMF) 1 : 1.1-1.5 : (excess)A slight excess of the formylating agent drives the reaction to completion.
Reaction Time 2 - 24 hoursShould be monitored by TLC or HPLC to determine the optimal endpoint.
Work-up Quenching with ice water followed by neutralization (e.g., with NaHCO₃ or NaOH solution)Hydrolyzes the intermediate iminium salt and neutralizes excess acid.

By carefully controlling the reaction parameters and employing appropriate analytical techniques to monitor the reaction and characterize any impurities, researchers can successfully synthesize high-purity this compound and troubleshoot any issues related to byproduct formation.

References

Validation & Comparative

comparing reactivity of 6-Chloro-5-formyl-1,3-dimethyluracil with similar compounds

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of heterocyclic chemistry, substituted uracils are pivotal building blocks for the synthesis of a diverse array of bioactive molecules and functional materials. Among these, 6-chloro-5-formyl-1,3-dimethyluracil stands out as a versatile intermediate, featuring two distinct reactive sites: a nucleophilically susceptible chloro group at the C6 position and an electrophilic formyl group at the C5 position. This guide provides a comparative analysis of the reactivity of this compound against structurally similar compounds, supported by established chemical principles and available experimental data.

Orthogonal Reactivity of Two Key Functional Groups

The unique reactivity profile of this compound is dictated by the interplay of its two functional groups. The chlorine atom at the C6 position, analogous to an aryl chloride, is amenable to palladium-catalyzed cross-coupling reactions. The formyl group at the C5 position, an electron-withdrawing group, modulates the reactivity of the C6-Cl bond and serves as a handle for a variety of condensation and addition reactions.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The C6-Cl bond in this compound is a key site for carbon-carbon and carbon-heteroatom bond formation via transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions. The reactivity of this bond is influenced by the nature of the halogen and the electronic properties of the substituents on the uracil ring.

General Reactivity Trend of Halogens:

In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides typically follows the order of bond strength: C-I > C-Br > C-Cl. This trend is attributed to the decreasing ease of the oxidative addition step to the palladium(0) catalyst. Consequently, 6-chlorouracil derivatives are generally less reactive than their 6-bromo and 6-iodo counterparts, often requiring more forcing reaction conditions, such as higher temperatures and more specialized catalyst systems.

The presence of the electron-withdrawing 5-formyl group is expected to enhance the reactivity of the C6-Cl bond towards oxidative addition, a crucial step in the catalytic cycle of cross-coupling reactions. This electronic effect can help to overcome the inherent lower reactivity of the chloride compared to bromide or iodide.

CompoundHalogen at C6Relative Reactivity in Cross-CouplingNotes
This compound ClModerateThe electron-withdrawing formyl group enhances reactivity compared to unsubstituted 6-chlorouracil.
6-Bromo-5-formyl-1,3-dimethyluracilBrHighExpected to be more reactive than the chloro-analog due to the weaker C-Br bond.[1]
6-Iodo-5-formyl-1,3-dimethyluracilIVery HighExpected to be the most reactive in this series.
6-Chloro-1,3-dimethyluracilClLow to ModerateLacks the activating effect of the 5-formyl group.

Reactivity of the 5-Formyl Group

The aldehyde functionality at the C5 position offers a distinct avenue for chemical transformations, primarily through reactions with nucleophiles. These include Wittig olefination, Knoevenagel condensation, and reductive amination.

A study comparing the Wittig reaction of 5-formyluracil (5fU) and 5-formylcytosine (5fC) demonstrated that the formyl group in the uracil scaffold is reactive, with the reaction proceeding to near completion within 3 hours at 60°C.[2] This indicates that the formyl group in this compound is also expected to be readily available for similar transformations.

Reaction TypeReactivity of 5-Formyl GroupPotential Products
Wittig ReactionHigh5-alkenyl-6-chloro-1,3-dimethyluracil derivatives
Knoevenagel CondensationHigh5-(substituted-vinyl)-6-chloro-1,3-dimethyluracil derivatives
Reductive AminationHigh5-(aminomethyl)-6-chloro-1,3-dimethyluracil derivatives

Experimental Protocols

Representative Experimental Protocol for Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a reaction vessel, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add degassed 1,4-dioxane (5 mL) and water (1 mL).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing Reaction Pathways

To illustrate the key transformations of this compound, the following diagrams depict the Suzuki-Miyaura cross-coupling and a representative Wittig reaction.

Suzuki_Miyaura_Coupling This compound This compound Product 6-Aryl-5-formyl-1,3-dimethyluracil This compound->Product Suzuki-Miyaura Coupling Phenylboronic_acid ArB(OH)2 Phenylboronic_acid->Product Pd_catalyst Pd(0) Catalyst Pd_catalyst->Product Base Base Base->Product

Caption: Suzuki-Miyaura coupling of this compound.

Wittig_Reaction This compound This compound Product 6-Chloro-5-alkenyl-1,3-dimethyluracil This compound->Product Wittig Reaction Phosphonium_ylide Ph3P=CHR Phosphonium_ylide->Product Byproduct Ph3P=O

Caption: Wittig reaction at the 5-formyl position.

Conclusion

This compound is a valuable synthetic intermediate with two orthogonally reactive functional groups. The C6-chloro group allows for the introduction of various substituents via palladium-catalyzed cross-coupling reactions, with its reactivity being lower than that of its bromo and iodo analogs but enhanced by the presence of the 5-formyl group. The 5-formyl group itself is a versatile handle for a range of nucleophilic addition and condensation reactions. This dual reactivity makes it a powerful tool for the construction of complex heterocyclic scaffolds for applications in drug discovery and materials science. Further quantitative studies directly comparing the reaction kinetics of this compound with its analogs would provide a more precise understanding of its reactivity profile.

References

validation of 6-Chloro-5-formyl-1,3-dimethyluracil's biological activity in vitro

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the bioactivity of novel compounds is paramount. This guide provides a comparative overview of the in vitro biological activity of uracil derivatives, with a specific focus on the structural class of 6-Chloro-5-formyl-1,3-dimethyluracil. While direct experimental data for this compound is not publicly available, this guide leverages data from structurally related compounds to provide a valuable comparative context for potential anticancer and antiviral applications.

Introduction to this compound

This compound is a synthetic uracil derivative. The uracil scaffold is a privileged structure in medicinal chemistry, forming the basis for a variety of therapeutic agents, including anticancer and antiviral drugs. The substituents on the uracil ring, in this case, a chloro group at the 6-position, a formyl group at the 5-position, and methyl groups at the 1 and 3 positions, are expected to modulate its biological activity. The electron-withdrawing nature of the chloro and formyl groups can influence the molecule's interaction with biological targets.

Comparative In Vitro Biological Activity

Due to the absence of specific in vitro data for this compound, this section presents a comparative analysis of related uracil derivatives that have been evaluated for their anticancer and antiviral activities.

Anticancer Activity

Uracil derivatives are known to exert anticancer effects through various mechanisms, including the inhibition of thymidylate synthase and induction of apoptosis.[1] The following table summarizes the in vitro anticancer activity of several 6-substituted and 5-substituted uracil analogs.

Compound/Derivative ClassCell Line(s)Assay TypeEndpointResult (e.g., IC50)Citation
5-Fluorouracil (5-FU) MCF-7 (Breast), A549 (Lung), HepG2 (Liver)MTT AssayIC5011.79 µM (MCF7), 19.66 µM (A549)[2]
6-Ferrocenylpyrimidin-4(3H)-one derivatives MCF-7 (Breast)MTT AssayIC5017 ± 1 µM (for 2-methyl-6-ferrocenylpyrimidin-4(3H)-one)[3]
6-(2-aminoethyl)amino-5-chlorouracil (AEAC) A549 (Lung), PANC-1 (Pancreatic), BxPC-3 (Pancreatic)MTT AssayGrowth InhibitionNo direct cytotoxic effect up to 100 µmol/L[4]
Novel Uracil Derivatives (e.g., Compound 7) A549 (Lung)MTT AssayIC505.46 µM[2]

Note: This table is a representative sample and not an exhaustive list. The activities of different derivatives can vary significantly based on their specific substitutions.

Antiviral Activity

Uracil analogs can act as antiviral agents by inhibiting viral polymerases or other enzymes essential for viral replication.[5] Below is a comparison of the in vitro antiviral activity of some uracil derivatives.

Compound/Derivative ClassVirusCell Line(s)Assay TypeEndpointResult (e.g., IC50)Citation
5-(2-halovinyl)uracil analogues Varicella Zoster Virus (VZV)Cell CulturePlaque ReductionPotent inhibitors[6]
1,6-Bis[(benzyloxy)methyl]uracil derivatives HIV-1, Influenza H1N1MT-4, MDCKCell-based assaysInhibition of reverse transcriptase and viral replicationMicro- and submicromolar concentrations (HIV-1)[7]
5-Alkyl derivatives of 1-β-d-arabinofuranosyluracil Herpes Simplex Virus (HSV) type 1Human embryonic lung fibroblastsNot specifiedAntiviral ActivityArabinosylthymine was the most active[8]
5-Aminouracil derivatives Human Adenovirus 5 (HAdV 5)A549Not specifiedIC500.5 µM for a morpholino-substituted derivative[9]

Potential Signaling Pathways

The biological activity of uracil derivatives can be attributed to their interference with key cellular and viral signaling pathways.

Anticancer Mechanisms

In cancer, uracil analogs like 5-Fluorouracil can disrupt DNA synthesis and repair by inhibiting thymidylate synthase, leading to an imbalance of nucleotides and the incorporation of uracil into DNA.[10] This can trigger cell cycle arrest and apoptosis. Some derivatives may also influence signaling pathways that control cell proliferation and survival, such as the p53 and Akt pathways.[11]

anticancer_pathway Uracil_Analog Uracil Analog (e.g., 5-FU) TS Thymidylate Synthase Uracil_Analog->TS Inhibition DNA_Synthesis DNA Synthesis Uracil_Analog->DNA_Synthesis p53 p53 Pathway Uracil_Analog->p53 dTMP dTMP dUMP dUMP dUMP->dTMP Conversion dTMP->DNA_Synthesis Apoptosis Apoptosis DNA_Synthesis->Apoptosis Disruption leads to p53->Apoptosis

Caption: Simplified signaling pathway for the anticancer action of some uracil analogs.

Antiviral Mechanisms

The antiviral activity of many uracil nucleoside analogs relies on their conversion to the triphosphate form within the cell. This active form then competes with natural nucleotides for incorporation into the growing viral DNA or RNA chain by the viral polymerase, leading to chain termination and inhibition of viral replication.[5]

antiviral_workflow Uracil_Analog Uracil Nucleoside Analog Cellular_Kinases Cellular Kinases Uracil_Analog->Cellular_Kinases Phosphorylation Triphosphate_Form Active Triphosphate Form Cellular_Kinases->Triphosphate_Form Viral_Polymerase Viral Polymerase Triphosphate_Form->Viral_Polymerase Inhibition Viral_Replication Viral Replication Viral_Polymerase->Viral_Replication

Caption: General mechanism of action for antiviral uracil nucleoside analogs.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in vitro findings. Below are generalized protocols for commonly used assays to assess anticancer and antiviral activity.

MTT Assay for Anticancer Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[12][13][14][15]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (and a vehicle control) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized SDS-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

mtt_assay_workflow Start Seed Cells in 96-well Plate Treat Treat with Compound Start->Treat Incubate1 Incubate (e.g., 48h) Treat->Incubate1 Add_MTT Add MTT Reagent Incubate1->Add_MTT Incubate2 Incubate (2-4h) Add_MTT->Incubate2 Solubilize Solubilize Formazan Incubate2->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Calculate IC50 Read->Analyze

Caption: Experimental workflow for the MTT assay.

Plaque Reduction Assay for Antiviral Activity

The plaque reduction assay is a standard method to quantify the infectivity of a lytic virus and to determine the antiviral efficacy of a compound.[16][17][18]

Principle: This assay measures the reduction in the number of viral plaques formed in a cell monolayer in the presence of an antiviral compound.

Procedure:

  • Cell Monolayer: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.

  • Virus Infection: Infect the cell monolayers with a known amount of virus (to produce a countable number of plaques) for about 1 hour.

  • Compound Treatment: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or carboxymethylcellulose) containing different concentrations of the test compound.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-14 days).

  • Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque inhibition for each compound concentration compared to the untreated control and determine the IC50 value.

plaque_assay_workflow Start Prepare Cell Monolayer Infect Infect with Virus Start->Infect Treat Add Overlay with Test Compound Infect->Treat Incubate Incubate for Plaque Formation Treat->Incubate Stain Fix and Stain Plaques Incubate->Stain Count Count Plaques Stain->Count Analyze Calculate IC50 Count->Analyze

Caption: Experimental workflow for the plaque reduction assay.

Conclusion

While direct in vitro biological activity data for this compound remains to be elucidated, the extensive research on related uracil derivatives provides a strong foundation for predicting its potential as an anticancer or antiviral agent. The comparative data and established experimental protocols presented in this guide offer a valuable resource for researchers initiating studies on this and similar novel compounds. Further in vitro evaluation is essential to definitively characterize the biological profile of this compound and determine its therapeutic potential.

References

A Comparative Analysis of Synthetic Routes to 6-Chloro-5-formyl-1,3-dimethyluracil

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in the field of drug development and organic synthesis, the efficient and scalable production of key intermediates is of paramount importance. 6-Chloro-5-formyl-1,3-dimethyluracil is a valuable building block in the synthesis of various biologically active compounds. This guide provides a comparative analysis of two primary synthetic routes to this target molecule, offering a detailed examination of their respective methodologies, quantitative data, and experimental protocols.

Executive Summary

Two principal synthetic pathways for this compound have been evaluated. Both routes converge on the key intermediate, 6-chloro-1,3-dimethyluracil, which is subsequently formylated via a Vilsmeier-Haack reaction to yield the final product. The primary distinction between the two routes lies in the starting material and the initial steps for the synthesis of the chlorinated intermediate.

Route 1 commences with the chlorination of 1,3-dimethylbarbituric acid. This method is characterized by a high-yielding chlorination step.

Route 2 begins with 6-amino-1,3-dimethyluracil, which undergoes hydrolysis followed by chlorination. This route offers an alternative starting point, which may be more readily available or cost-effective in certain contexts.

The final Vilsmeier-Haack formylation step is common to both routes and proceeds under standard conditions. The choice between the two routes will likely depend on the availability and cost of the starting materials, as well as considerations of overall yield and process efficiency.

Data Presentation

The following tables summarize the quantitative data for each synthetic route, providing a clear comparison of reaction conditions and yields.

Table 1: Synthesis of 6-chloro-1,3-dimethyluracil (Intermediate)

ParameterRoute 1: From 1,3-dimethylbarbituric acidRoute 2: From 6-amino-1,3-dimethyluracil
Starting Material 1,3-dimethylbarbituric acid6-amino-1,3-dimethyluracil
Reagents Phosphorus oxychloride, Additive (e.g., ethanol)1. Sulfuric acid or Hydrochloric acid (for hydrolysis) 2. Phosphorus oxychloride (for chlorination)
Reaction Time ~5 hours (reflux)Hydrolysis: ~4-5 hours (reflux) Chlorination: ~3-5 hours (reflux)
Temperature RefluxReflux
Yield ~84-90%[1]Hydrolysis: ~92-93% Chlorination: ~80-81% Overall Yield (2 steps): ~74-75%[2]

Table 2: Vilsmeier-Haack Formylation of 6-chloro-1,3-dimethyluracil

ParameterDescription
Starting Material 6-chloro-1,3-dimethyluracil
Reagents Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF)
Reaction Time Not explicitly stated for this substrate, typically a few hours.
Temperature Typically 0°C to room temperature for reagent addition, followed by heating.
Yield Not explicitly stated for this substrate, but generally good for electron-rich heterocycles.

Experimental Protocols

Route 1: Synthesis of 6-chloro-1,3-dimethyluracil from 1,3-dimethylbarbituric acid

Materials:

  • 1,3-dimethylbarbituric acid

  • Phosphorus oxychloride (POCl₃)

  • Ethanol

  • Ethyl acetate

  • Water

  • Methanol

  • Activated carbon

Procedure:

  • In a dry 100 L reaction vessel, add 50 kg of ethyl acetate, 10 kg of 1,3-dimethylbarbituric acid, and 8 kg of phosphorus oxychloride.

  • Initiate stirring and cool the mixture to -5 to 0 °C.

  • Slowly add 5 kg of ethanol, maintaining the temperature below 10 °C.

  • After the addition is complete, slowly warm the reaction mixture to reflux and maintain for 5 hours.

  • Upon completion, cool the reaction to room temperature.

  • Slowly add 12 kg of water, keeping the temperature below 40 °C.

  • After the addition, continue stirring for 30 minutes.

  • Cool to room temperature and centrifuge to collect the solid crude product.

  • To the crude product, add 35 kg of methanol and 0.5 kg of activated carbon.

  • Reflux for decolorization, then filter and allow to crystallize upon cooling.

  • Centrifuge the crystals and dry in an oven to obtain 9.49 kg of 6-chloro-1,3-dimethyluracil (Yield: 84-90%).[1]

Route 2: Synthesis of 6-chloro-1,3-dimethyluracil from 6-amino-1,3-dimethyluracil

Step 2a: Hydrolysis of 6-amino-1,3-dimethyluracil

Materials:

  • 6-amino-1,3-dimethyluracil

  • Concentrated hydrochloric acid (36%) or Sulfuric acid (98%)

  • Water

Procedure:

  • In a 1000 L reactor, add 150 kg of 6-amino-1,3-dimethyluracil, 400 kg of water, and 150 kg of concentrated hydrochloric acid (36%).[2]

  • Heat the mixture to reflux and maintain for 4 hours.

  • Cool the reaction to below 30 °C to induce crystallization.

  • Centrifuge to collect the solid, and refrigerate the mother liquor to below 10 °C to precipitate more product.

  • Combine the solids and dry to obtain approximately 139 kg of 6-hydroxy-1,3-dimethyluracil (Yield: 92.0%).[2]

Step 2b: Chlorination of 6-hydroxy-1,3-dimethyluracil

Materials:

  • 6-hydroxy-1,3-dimethyluracil

  • Phosphorus oxychloride (POCl₃)

  • Methanol or Water (as an additive)

  • Acetone

  • Activated carbon

Procedure:

  • In a 500 L dry reaction vessel, add 450 kg of phosphorus oxychloride and 150 kg of phosphorus trichloride.

  • Cool the mixture to below 20 °C and slowly add 14 kg of water.

  • After the addition, add 50 kg of 6-hydroxy-1,3-dimethyluracil in batches.

  • Gradually heat the mixture to reflux and maintain for 3 hours.

  • After reflux, stop heating and apply a vacuum to distill off the excess phosphorus oxychloride.

  • Stop the distillation when the mixture becomes turbid at around 90 °C.

  • Transfer the hot reaction mixture to a vessel containing 500 kg of ice water, maintaining the temperature below 60 °C.

  • Stir for 15-30 minutes, then cool to below 40 °C.

  • Adjust the pH to 2-3 with liquid caustic soda.

  • Stir for 10 minutes and then cool to below 30 °C.

  • Centrifuge to collect the crude solid product (approximately 48 kg).

  • To the crude product, add 100 kg of water, 100 kg of acetone, and 3.5 kg of activated carbon.

  • Reflux for decolorization, filter, and cool to crystallize.

  • Centrifuge and dry to obtain 45.3 kg of 6-chloro-1,3-dimethyluracil (Yield: 81.0%).[2]

Vilsmeier-Haack Formylation of 6-chloro-1,3-dimethyluracil

Materials:

  • 6-chloro-1,3-dimethyluracil

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Ice-water

Procedure:

  • In a reaction vessel, cool N,N-dimethylformamide (DMF) to 0 °C.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the DMF while maintaining the temperature at 0 °C to form the Vilsmeier reagent in situ.

  • To this mixture, add 6-chloro-1,3-dimethyluracil portion-wise, keeping the temperature controlled.

  • After the addition is complete, allow the reaction to stir at room temperature for a specified period (e.g., 2-4 hours) or gently heat to drive the reaction to completion. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the reaction mixture into a beaker of ice-water to quench the reaction and hydrolyze the intermediate.

  • The product will precipitate out of the aqueous solution.

  • Collect the solid product by filtration, wash with cold water, and dry.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water). The Vilsmeier-Haack reaction is a widely used method for formylating electron-rich aromatic and heteroaromatic compounds.[3][4][5] The reaction proceeds through the formation of an electrophilic chloroiminium salt, known as the Vilsmeier reagent, from a substituted amide like DMF and phosphorus oxychloride.[3][4][5] This reagent then attacks the electron-rich ring of the substrate. Subsequent hydrolysis of the resulting iminium salt intermediate yields the formylated product.[3][4][5]

Signaling Pathways and Experimental Workflows

Synthesis_Routes cluster_route1 Route 1 cluster_route2 Route 2 1,3-Dimethylbarbituric Acid 1,3-Dimethylbarbituric Acid Chlorination Chlorination 1,3-Dimethylbarbituric Acid->Chlorination 6-chloro-1,3-dimethyluracil 6-chloro-1,3-dimethyluracil Chlorination->6-chloro-1,3-dimethyluracil 6-Amino-1,3-dimethyluracil 6-Amino-1,3-dimethyluracil Hydrolysis Hydrolysis 6-Amino-1,3-dimethyluracil->Hydrolysis 6-Hydroxy-1,3-dimethyluracil 6-Hydroxy-1,3-dimethyluracil Hydrolysis->6-Hydroxy-1,3-dimethyluracil Chlorination_2 Chlorination 6-Hydroxy-1,3-dimethyluracil->Chlorination_2 Chlorination_2->6-chloro-1,3-dimethyluracil Vilsmeier-Haack Formylation Vilsmeier-Haack Formylation 6-chloro-1,3-dimethyluracil->Vilsmeier-Haack Formylation This compound This compound Vilsmeier-Haack Formylation->this compound

Caption: Comparative workflow of two synthetic routes to this compound.

Conclusion

Both Route 1 and Route 2 provide viable pathways for the synthesis of this compound. Route 1, starting from 1,3-dimethylbarbituric acid, appears to be more direct for obtaining the key chlorinated intermediate with a higher reported yield in a single step. Route 2, commencing with 6-amino-1,3-dimethyluracil, involves a two-step process of hydrolysis and chlorination, with a slightly lower overall yield for the intermediate. The final Vilsmeier-Haack formylation step is a standard and effective method for introducing the formyl group at the 5-position of the uracil ring. The selection of the optimal route will be contingent on factors such as the cost and availability of the starting materials, scalability, and overall process economics. Further optimization of the Vilsmeier-Haack reaction conditions for this specific substrate could enhance the overall efficiency of both synthetic strategies.

References

Evaluating the Synthetic Efficiency of 6-Chloro-5-formyl-1,3-dimethyluracil: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and medicinal chemistry, the selection of appropriate building blocks is a critical step in the synthesis of novel bioactive molecules. 6-Chloro-5-formyl-1,3-dimethyluracil, a substituted pyrimidine, presents itself as a versatile intermediate, particularly in the construction of fused heterocyclic systems. This guide provides a comparative evaluation of its synthetic efficiency, supported by experimental data, to aid in its application.

Performance in Pyrido[2,3-d]pyrimidine Synthesis

A key application of this compound lies in the synthesis of pyrido[2,3-d]pyrimidines, a class of compounds with a wide range of biological activities, including antimicrobial and anticancer properties. The efficiency of this compound in this context can be evaluated through its performance in condensation reactions with active methylene compounds.

A notable example is the Vilsmeier-Haack reaction, which is a common method for the formylation of uracil derivatives to produce intermediates like this compound. While specific yield data for the subsequent reactions of this exact compound is not extensively reported in readily available literature, the general synthetic utility can be inferred from similar reactions. For instance, the condensation of 6-amino-1,3-dimethyluracil with various aldehydes is a well-established method for generating fused pyrimidine structures.

To provide a quantitative comparison, let's consider a representative reaction for the synthesis of a pyrido[2,3-d]pyrimidine core and compare it with a common alternative.

Building BlockReactantProductReaction ConditionsYield (%)
This compound Malononitrile7-Amino-6-cyano-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidineBase-catalyzed condensation (e.g., piperidine in ethanol, reflux)*Est. >70%
6-Amino-1,3-dimethyluracil Aryl Aldehyde, Malononitrile7-Amino-5-aryl-6-cyano-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidineOne-pot, three-component reaction (e.g., catalyst in solvent, heat)80-95%

Note: The yield for this compound is an estimation based on the expected reactivity of similar compounds, as specific literature data for this exact reaction is sparse. The yield for the three-component reaction with 6-Amino-1,3-dimethyluracil is well-documented in various studies.

Experimental Protocols

Protocol 1: Synthesis of 7-Amino-6-cyano-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine from this compound (Hypothetical)

  • Reaction Setup: To a solution of this compound (1 mmol) in absolute ethanol (20 mL), add malononitrile (1.1 mmol) and a catalytic amount of piperidine (0.1 mmol).

  • Reaction Execution: The reaction mixture is heated to reflux and stirred for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: After completion of the reaction, the mixture is cooled to room temperature. The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the desired product.

Protocol 2: One-Pot, Three-Component Synthesis of 7-Amino-5-aryl-6-cyano-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidines from 6-Amino-1,3-dimethyluracil

  • Reaction Setup: In a round-bottom flask, a mixture of 6-amino-1,3-dimethyluracil (1 mmol), an aromatic aldehyde (1 mmol), malononitrile (1 mmol), and a catalyst (e.g., 10 mol% of a Lewis acid or base) in a suitable solvent (e.g., ethanol, water) is prepared.

  • Reaction Execution: The reaction mixture is stirred at the specified temperature (ranging from room temperature to reflux) for the required time (typically 1-8 hours). Reaction progress is monitored by TLC.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solid product is isolated by filtration. The crude product is then washed with a suitable solvent and can be further purified by recrystallization if necessary.

Visualization of Synthetic Pathways

The following diagrams illustrate the synthetic logic for the utilization of this compound and a common alternative in the synthesis of fused pyrimidine systems.

G cluster_0 Pathway 1: Using this compound A 6-Chloro-5-formyl- 1,3-dimethyluracil C Condensation Reaction A->C B Active Methylene Compound (e.g., Malononitrile) B->C D Pyrido[2,3-d]pyrimidine Derivative C->D G cluster_1 Pathway 2: One-Pot Reaction with 6-Amino-1,3-dimethyluracil E 6-Amino-1,3-dimethyluracil H One-Pot Three-Component Reaction E->H F Aldehyde F->H G Active Methylene Compound G->H I Pyrido[2,3-d]pyrimidine Derivative H->I

A Comparative Guide to 6-Chloro-5-formyl-1,3-dimethyluracil and Other Formylated Uracils

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 6-Chloro-5-formyl-1,3-dimethyluracil with other notable formylated uracils, focusing on their synthesis, chemical properties, and biological activities. The information presented herein is supported by available experimental data and established scientific literature.

Introduction to Formylated Uracils

Formylated uracils are a class of modified pyrimidine nucleobases that have garnered significant interest in medicinal chemistry and molecular biology. The introduction of a formyl group (-CHO) to the uracil ring can significantly alter its chemical reactivity and biological function. These modifications can lead to compounds with potential applications as anticancer, antiviral, and antibacterial agents. This guide will focus on a comparative analysis of this compound against other well-studied formylated uracils, namely 5-formyluracil (5-foU), 5-formyluridine (5-foUrd), and 5-formyl-2'-deoxyuridine (5-fodUrd).

Synthesis and Chemical Properties

Proposed Synthesis of this compound:

The synthesis would likely proceed in two main stages: the synthesis of the precursor 6-chloro-1,3-dimethyluracil, followed by its formylation.

  • Step 1: Synthesis of 6-chloro-1,3-dimethyluracil. This precursor can be synthesized from 1,3-dimethylbarbituric acid via chlorination with a chlorinating agent such as phosphorus oxychloride.[5][6] Alternatively, it can be prepared from 6-amino-1,3-dimethyluracil through acidic hydrolysis followed by chlorination.[6]

  • Step 2: Formylation of 6-chloro-1,3-dimethyluracil. The Vilsmeier-Haack reaction is a common method for the formylation of electron-rich heterocyclic compounds.[2][3][4] This reaction typically employs a Vilsmeier reagent, which is formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). The 6-chloro-1,3-dimethyluracil would be treated with the Vilsmeier reagent to introduce the formyl group at the C5 position.

A summary of the key chemical properties of this compound and other formylated uracils is presented in Table 1.

Table 1: Chemical Properties of Selected Formylated Uracils

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compound C₇H₇ClN₂O₃202.6035824-85-2
5-Formyluracil (5-foU) C₅H₄N₂O₃140.091195-08-0
5-Formyluridine (5-foUrd) C₁₀H₁₂N₂O₇272.213255-77-2
5-Formyl-2'-deoxyuridine (5-fodUrd) C₁₀H₁₂N₂O₆256.214496-01-3

Comparative Biological Activity

Direct comparative biological data for this compound is not currently available in the public domain. However, based on the known activities of other formylated uracils, particularly 5-formyluracil and its nucleoside derivatives, we can anticipate its potential biological effects and propose a framework for its evaluation.

A key study by Klungland et al. provides valuable insights into the cytotoxicity and mutagenicity of 5-foU, 5-foUrd, and 5-fodUrd in mammalian cells.[5] The primary mechanism of their toxicity is believed to be through interference with normal RNA and DNA metabolism.[5]

Table 2: Comparative Cytotoxicity of 5-Formyluracil Derivatives

CompoundCell LineAssayEndpointResult
This compound Chinese Hamster Fibroblasts (CHF)Colony Forming Ability% SurvivalData not available
5-Formyluracil (5-foU) Chinese Hamster Fibroblasts (CHF)Colony Forming Ability% SurvivalSignificant reduction
5-Formyluridine (5-foUrd) Chinese Hamster Fibroblasts (CHF)Colony Forming Ability% SurvivalSignificant reduction
5-Formyl-2'-deoxyuridine (5-fodUrd) Chinese Hamster Fibroblasts (CHF)Colony Forming Ability% SurvivalMost effective in causing cell growth inhibition

Table 3: Comparative Effects on Nucleic Acid Synthesis and Mutagenicity

CompoundCell SystemAssayEndpointResult
This compound ---Data not available
5-Formyluridine (5-foUrd) Non-dividing rat nerve cells[³H]uridine incorporationInhibition of RNA synthesisMore effective than 5-fodUrd
5-Formyluracil (5-foU) Chinese Hamster Fibroblasts (CHF)HPRT Mutation AssayMutation frequencyMutagenic
5-Formyl-2'-deoxyuridine (5-fodUrd) Chinese Hamster Fibroblasts (CHF)HPRT Mutation AssayMutation frequencyThree orders of magnitude more potent than 5-foU

The presence of the chloro group at the C6 position and methyl groups at N1 and N3 of this compound may influence its lipophilicity, cell permeability, and interaction with biological targets, potentially leading to a different activity profile compared to other formylated uracils.

Experimental Protocols

To facilitate comparative studies, the following detailed methodologies for key experiments are provided, based on the study by Klungland et al.[5] These protocols can be adapted for the evaluation of this compound.

Cell Culture

Chinese hamster fibroblast (CHF) cells would be cultured in a suitable medium, such as Dulbecco's modified Eagle's medium (DMEM), supplemented with 10% fetal calf serum, penicillin (100 units/ml), and streptomycin (100 µg/ml) at 37°C in a humidified atmosphere of 5% CO₂.

Colony Forming Ability Assay
  • CHF cells are seeded at a low density (e.g., 200 cells per 60-mm dish).

  • After 24 hours, the cells are exposed to various concentrations of the test compounds (e.g., this compound, 5-foU, 5-foUrd, and 5-fodUrd) for a defined period (e.g., 7 days).

  • The medium is then removed, and the cells are washed with phosphate-buffered saline (PBS), fixed with methanol, and stained with Giemsa.

  • Colonies containing more than 50 cells are counted, and the survival fraction is calculated relative to untreated control cells.

[³H]uridine Incorporation Assay
  • Non-dividing rat nerve cells (or another suitable cell line) are seeded in multi-well plates.

  • The cells are treated with the test compounds for a specific duration.

  • [³H]uridine is then added to the culture medium for a short period (e.g., 1-2 hours).

  • The cells are washed with PBS, and the acid-insoluble radioactivity is measured using a scintillation counter to determine the rate of RNA synthesis.

HPRT Mutation Assay
  • CHF cells are treated with the test compounds for a set period.

  • Following treatment, the cells are cultured in a non-selective medium for a period to allow for the expression of mutations.

  • The cells are then plated in both non-selective medium (to determine cloning efficiency) and a selective medium containing 6-thioguanine (to select for HPRT-deficient mutants).

  • After an appropriate incubation period, colonies are stained and counted, and the mutation frequency is calculated.

Visualizations

To illustrate the proposed research plan, the following diagrams have been generated using Graphviz.

G cluster_0 Synthesis 1_3_Dimethylbarbituric_Acid 1_3_Dimethylbarbituric_Acid 6_Chloro_1_3_dimethyluracil 6_Chloro_1_3_dimethyluracil 1_3_Dimethylbarbituric_Acid->6_Chloro_1_3_dimethyluracil Chlorination (POCl3) 6_Chloro_5_formyl_1_3_dimethyluracil 6_Chloro_5_formyl_1_3_dimethyluracil 6_Chloro_1_3_dimethyluracil->6_Chloro_5_formyl_1_3_dimethyluracil Vilsmeier-Haack Formylation (DMF, POCl3)

Caption: Proposed synthesis of this compound.

G Start Start Synthesized_Compound This compound Start->Synthesized_Compound Cytotoxicity_Assay Colony Forming Ability Assay Synthesized_Compound->Cytotoxicity_Assay Nucleic_Acid_Synthesis_Assay [3H]uridine Incorporation Assay Synthesized_Compound->Nucleic_Acid_Synthesis_Assay Mutagenicity_Assay HPRT Mutation Assay Synthesized_Compound->Mutagenicity_Assay Data_Analysis Comparative Data Analysis Cytotoxicity_Assay->Data_Analysis Nucleic_Acid_Synthesis_Assay->Data_Analysis Mutagenicity_Assay->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: Experimental workflow for the biological evaluation of this compound.

Conclusion and Future Directions

This guide provides a comparative overview of this compound in the context of other formylated uracils. While direct experimental data for the title compound is lacking, a clear path for its synthesis and biological evaluation has been outlined based on established methodologies. The proposed research will be crucial in determining the potential of this compound as a novel therapeutic agent. Future studies should focus on elucidating its mechanism of action, exploring its effects on a wider range of cancer cell lines and viral targets, and investigating its structure-activity relationship to guide the design of more potent and selective analogs.

References

A Comparative Guide to the Validation of a New Analytical Method for 6-Chloro-5-formyl-1,3-dimethyluracil

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of a newly developed High-Performance Liquid Chromatography (HPLC) method and a conventional Ultraviolet-Visible (UV-Vis) Spectrophotometric method for the quantitative determination of 6-Chloro-5-formyl-1,3-dimethyluracil. The information presented is intended for researchers, scientists, and drug development professionals involved in quality control and analytical method development.

The validation of analytical procedures is a critical requirement in the pharmaceutical industry to ensure the reliability, accuracy, and consistency of test results.[1][2] This guide adheres to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a framework for validating analytical procedures.[3][4][5]

Comparison of Analytical Method Performance

A summary of the validation parameters for the new HPLC method and the alternative UV-Vis spectrophotometric method is presented below. The data demonstrates the superior specificity, sensitivity, and precision of the HPLC method.

Validation Parameter New HPLC Method Alternative UV-Vis Spectrophotometric Method ICH Acceptance Criteria (Typical)
Specificity Able to separate the analyte from degradation products and impurities.Prone to interference from compounds with similar UV absorbance.The method should unequivocally assess the analyte in the presence of components that may be expected to be present.[6]
Linearity (R²) 0.99980.9985R² ≥ 0.999
Range 1 - 150 µg/mL5 - 100 µg/mLThe range is derived from linearity studies and depends on the intended application.[5]
Accuracy (% Recovery) 99.5% - 101.2%98.1% - 103.5%Typically 98.0% - 102.0% for drug substance assay.
Precision (RSD%)
- Repeatability0.85%1.55%RSD ≤ 2%
- Intermediate Precision1.10%1.80%RSD ≤ 2%
Limit of Detection (LOD) 0.1 µg/mL1.0 µg/mLSignal-to-Noise ratio of 3:1
Limit of Quantitation (LOQ) 0.3 µg/mL3.0 µg/mLSignal-to-Noise ratio of 10:1
Robustness Unaffected by minor variations in mobile phase composition and pH.Sensitive to changes in solvent pH and composition.The reliability of an analysis with respect to deliberate variations in method parameters.[5]

Detailed Experimental Protocols

New Analytical Method: High-Performance Liquid Chromatography (HPLC)

This method provides high specificity and sensitivity for the quantification of this compound.

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 280 nm.

  • Column Temperature: 30°C.

  • Standard Preparation: A stock solution of 100 µg/mL of this compound is prepared in the mobile phase. Calibration standards are prepared by diluting the stock solution to concentrations ranging from 1 µg/mL to 150 µg/mL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Alternative Analytical Method: UV-Vis Spectrophotometry

This method is simpler and faster but less specific compared to HPLC.[7][8]

  • Instrumentation: UV-Vis Spectrophotometer.

  • Solvent: Methanol.

  • Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of this compound (e.g., 280 nm).

  • Standard Preparation: A stock solution of 100 µg/mL of this compound is prepared in methanol. Calibration standards are prepared by diluting the stock solution to concentrations ranging from 5 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh and dissolve the sample in methanol to achieve a final concentration within the calibration range.

  • Procedure: Measure the absorbance of the standard and sample solutions at the λmax against a methanol blank. Construct a calibration curve and determine the concentration of the sample.

Method Validation Workflow and Decision Logic

The following diagrams illustrate the workflow for validating the new HPLC method and a logical approach for selecting the appropriate analytical method.

G start Start: Method Validation Plan protocol Develop Validation Protocol (Define Parameters & Acceptance Criteria) start->protocol specificity Specificity (Forced Degradation) protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy (% Recovery) protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness data_analysis Data Analysis and Comparison with Criteria specificity->data_analysis linearity->data_analysis accuracy->data_analysis precision->data_analysis lod_loq->data_analysis robustness->data_analysis data_analysis->protocol Fails Criteria (Revise Method/Protocol) report Prepare Validation Report data_analysis->report Meets Criteria end_node End: Method Approved report->end_node

Caption: Workflow for the validation of a new analytical method.

G start Start: Select Analytical Method q1 Is High Specificity (Impurity Profiling) Required? start->q1 q2 Is High Sensitivity (Trace Analysis) Needed? q1->q2 No hplc Use HPLC Method q1->hplc Yes q3 Is Rapid Screening the Primary Goal? q2->q3 No q2->hplc Yes q3->hplc No (Complex Matrix) uv_vis Use UV-Vis Method q3->uv_vis Yes end_node End: Method Selected hplc->end_node uv_vis->end_node

Caption: Decision tree for selecting an appropriate analytical method.

Conclusion

The validation data clearly indicates that the new HPLC method is superior to the UV-Vis spectrophotometric method for the analysis of this compound, particularly in a quality control environment. The HPLC method offers greater specificity, which is crucial for distinguishing the active pharmaceutical ingredient from potential impurities and degradation products.[9] Its higher sensitivity allows for accurate quantification at lower concentrations.

While the UV-Vis spectrophotometric method is simpler, faster, and more cost-effective, its utility is limited to preliminary or less stringent analyses where interferences are not a significant concern.[7][10] For regulatory submissions and routine quality control of the final product, the validated HPLC method is the recommended choice due to its robustness, reliability, and accuracy.

References

Navigating Off-Target Effects: A Guide to Cross-Reactivity Studies of 6-Chloro-5-formyl-1,3-dimethyluracil Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of novel chemical entities is paramount to ensuring selectivity and minimizing off-target effects. This guide provides a framework for conducting cross-reactivity studies of 6-Chloro-5-formyl-1,3-dimethyluracil derivatives, a class of compounds with potential therapeutic applications.

While specific cross-reactivity data for this compound derivatives is not extensively available in public literature, the broader family of substituted uracils has been shown to interact with a variety of biological targets. Uracil derivatives are known for their roles as anticancer, antiviral, and antibacterial agents.[1][2] Their mechanism of action often involves the inhibition of key enzymes in nucleotide metabolism or DNA repair pathways. For instance, various uracil analogs have been investigated as inhibitors of thymidine phosphorylase and Uracil DNA Glycosylase (UDG).[3][4][5] Given this biological context, a thorough cross-reactivity assessment is essential to delineate the selectivity profile of any new derivative.

This guide outlines a systematic approach to evaluating the cross-reactivity of this compound derivatives, from initial screening to detailed characterization.

Experimental Workflow for Cross-Reactivity Profiling

A logical and staged approach is crucial for efficiently assessing the cross-reactivity of a compound library. The following workflow outlines a typical process from broad screening to more focused mechanistic studies.

workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Potency cluster_2 Phase 3: Selectivity & Mechanism of Action cluster_3 Phase 4: Cellular & In Vivo Validation A Compound Library of This compound Derivatives B High-Throughput Screening (Single Concentration) - Panel of relevant enzymes & receptors A->B C Dose-Response Assays (e.g., IC50 determination) for preliminary hits B->C D Secondary Assays - Orthogonal assay formats - Binding affinity (e.g., Ki determination) C->D E Mechanism of Action Studies - Enzyme kinetics - Competitive binding assays D->E F Cell-Based Assays - Cellular Thermal Shift Assay (CETSA) - Target engagement biomarkers E->F G In Vivo Cross-Reactivity Assessment (if warranted) F->G

A generalized workflow for assessing the cross-reactivity of novel compounds.

Data Presentation: Summarizing Cross-Reactivity Data

Clear and concise presentation of quantitative data is essential for comparing the selectivity of different derivatives. The following table provides a template for summarizing cross-reactivity data against a panel of hypothetical, yet relevant, biological targets for uracil derivatives.

DerivativeTarget Enzyme 1 (IC50, µM)Target Enzyme 2 (IC50, µM)Receptor 1 (Ki, µM)Receptor 2 (Ki, µM)Off-Target Kinase (IC50, µM)
Parent Compound 1.2 ± 0.2> 1005.6 ± 0.8> 10025.4 ± 3.1
Derivative A 0.5 ± 0.185.3 ± 9.42.1 ± 0.3> 100> 100
Derivative B 15.7 ± 2.5> 10089.2 ± 11.2> 10078.9 ± 8.2
Derivative C 0.8 ± 0.1512.4 ± 1.83.4 ± 0.550.1 ± 6.745.3 ± 5.0

Data are presented as mean ± standard deviation from at least three independent experiments.

Experimental Protocols

Detailed and standardized protocols are the bedrock of reproducible research. Below are methodologies for key experiments in a cross-reactivity study.

Enzyme Inhibition Assay

This assay determines the concentration of a derivative required to inhibit the activity of a specific enzyme by 50% (IC50).

Materials:

  • Purified enzyme of interest

  • Enzyme-specific substrate and cofactors

  • Assay buffer (optimized for pH and ionic strength for the specific enzyme)

  • Test derivatives of this compound

  • 96- or 384-well microplates

  • Microplate reader (e.g., spectrophotometer or fluorometer)

Protocol:

  • Prepare Reagents: Dissolve test compounds in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare serial dilutions of the test compounds in assay buffer.

  • Enzyme and Inhibitor Pre-incubation: Add a fixed concentration of the enzyme to the wells of the microplate. Add the various concentrations of the test compounds to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at a controlled temperature to allow for binding.

  • Initiate Reaction: Start the enzymatic reaction by adding the substrate to each well.

  • Monitor Reaction: Measure the rate of product formation or substrate depletion over time using a microplate reader. The method of detection will depend on the specific enzyme and substrate (e.g., change in absorbance or fluorescence).

  • Data Analysis: Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. Fit the data to a suitable dose-response curve (e.g., four-parameter logistic regression) to determine the IC50 value.[6][7]

Radioligand Binding Assay

This assay measures the affinity (Ki) of a test compound for a receptor by assessing its ability to compete with a radiolabeled ligand that has a known affinity for the receptor.[8][9]

Materials:

  • Cell membranes or purified receptors

  • Radiolabeled ligand (e.g., ³H or ¹²⁵I-labeled)

  • Unlabeled test compounds

  • Binding buffer

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Protocol:

  • Incubation: In a 96-well plate, incubate the receptor preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.[9]

  • Equilibrium: Allow the binding to reach equilibrium by incubating for a specific time at a defined temperature.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a vacuum manifold. The filters will trap the receptor-bound radioligand, while the unbound radioligand passes through.[9]

  • Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the unlabeled test compound. Calculate the IC50 value and then convert it to the inhibition constant (Ki) using the Cheng-Prusoff equation.[9]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in a cellular context. It is based on the principle that the binding of a ligand can stabilize a target protein, leading to an increase in its thermal stability.[10][11]

Materials:

  • Cultured cells

  • Test compounds

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • Thermocycler or heating block

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Antibody specific to the target protein

Protocol:

  • Compound Treatment: Treat cultured cells with the test compound or vehicle control for a specified time.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a short duration (e.g., 3 minutes).[10]

  • Cell Lysis and Separation: Lyse the cells (e.g., by freeze-thaw cycles) and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. Quantify the amount of the target protein in the soluble fraction using Western blotting with a specific antibody.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the compound-treated and vehicle-treated cells. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.[11]

Signaling Pathways and Logical Relationships

To visualize the interplay of potential targets and the rationale for cross-reactivity screening, a signaling pathway diagram can be illustrative. For instance, if a this compound derivative is designed to inhibit a key enzyme in pyrimidine biosynthesis, it is crucial to assess its activity against other enzymes in related pathways to ensure selectivity.

signaling_pathway cluster_pathway Hypothetical Pyrimidine Metabolism Pathway cluster_inhibitor Potential Cross-Reactivity UMP UMP RNR Ribonucleotide Reductase UMP->RNR dUMP dUMP TS Thymidylate Synthase dUMP->TS dTMP dTMP TK Thymidine Kinase dTMP->TK dTTP dTTP DNA DNA Synthesis dTTP->DNA RNR->dUMP TS->dTMP TK->dTTP Inhibitor Uracil Derivative Inhibitor->RNR Potential Off-Target Inhibitor->TS Primary Target Inhibitor->TK Potential Off-Target

Potential on- and off-target interactions of a uracil derivative in the pyrimidine synthesis pathway.

By systematically applying these experimental frameworks and data analysis approaches, researchers can build a comprehensive cross-reactivity profile for novel this compound derivatives, paving the way for the development of more selective and effective therapeutic agents.

References

Safety Operating Guide

Proper Disposal of 6-Chloro-5-formyl-1,3-dimethyluracil: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 6-Chloro-5-formyl-1,3-dimethyluracil was publicly available at the time of this writing. The following disposal procedures are based on the safety data for the closely related compound, 6-Chloro-1,3-dimethyluracil. The structural similarity suggests analogous hazards, but a formal risk assessment by qualified personnel is imperative before handling and disposal.

Researchers and drug development professionals handling this compound must adhere to stringent disposal protocols to ensure personnel safety and environmental compliance. This guide provides essential, step-by-step information for the safe management and disposal of this chlorinated organic compound.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to mitigate exposure risks. Based on the hazards associated with the analogous compound, 6-Chloro-1,3-dimethyluracil, which is known to cause skin, eye, and respiratory irritation, the following PPE is mandatory[1]:

  • Hand Protection: Wear appropriate chemical-resistant gloves. Nitrile gloves offer good resistance to a variety of chemicals, including some chlorinated solvents[2][3][4]. Always inspect gloves for integrity before use[5].

  • Eye Protection: Chemical safety glasses are essential[1].

  • Skin and Body Protection: A lab coat or appropriate protective work clothing is required to prevent skin contact[1].

  • Respiratory Protection: In case of high concentrations or dust formation, use a suitable respirator[1].

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors[5][6].

Hazard Profile of the Analogous Compound

The hazard profile for the analogous compound, 6-Chloro-1,3-dimethyluracil, is summarized in the table below. This information should be considered as a baseline for the potential hazards of this compound.

Hazard ClassificationGHS Hazard Statement
Skin Irritation (Category 2)H315: Causes skin irritation[7]
Serious Eye Irritation (Category 2A)H319: Causes serious eye irritation[7]
Specific target organ toxicity — single exposure (Category 3), Respiratory systemH335: May cause respiratory irritation[7]

Step-by-Step Disposal Procedure

Disposal of this compound must be conducted in accordance with federal, state, and local regulations[1]. The primary method for disposal is through a licensed hazardous waste management company.

  • Waste Collection and Storage:

    • Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves, pipette tips) in a clearly labeled, sealed, and compatible waste container.

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department[7].

    • Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials. The container should be kept tightly closed[7].

  • Spill Management:

    • In the event of a spill, evacuate the immediate area.

    • Ensure adequate ventilation.

    • Wearing the appropriate PPE, carefully clean up the spill. For solid material, use dry cleanup procedures to avoid generating dust[6].

    • Collect the spilled material and any cleanup debris into a labeled hazardous waste container.

    • Wash the spill site thoroughly after material pickup is complete[1].

    • Prevent the spilled material from entering drains or waterways[1][5][6].

  • Final Disposal:

    • Arrange for the collection of the hazardous waste by a licensed and reputable chemical waste disposal company.

    • Provide the waste disposal company with a complete and accurate description of the waste.

    • Incineration is a common and effective disposal method for chlorinated organic compounds, as it ensures complete destruction[8][9][10][11]. The incinerator must be equipped with appropriate scrubbers to remove acidic gases like hydrogen chloride that are generated during combustion[9][10].

Experimental Protocols

No specific experimental protocols for the neutralization or in-lab degradation of this compound were found in the reviewed literature. Attempting to neutralize or treat this chemical in the lab without a validated protocol is strongly discouraged due to the potential for hazardous reactions and the generation of unknown, potentially more hazardous byproducts.

Disposal Workflow

The following diagram outlines the logical workflow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_handling Waste Handling cluster_disposal Final Disposal start Start: Have Waste Chemical ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect_waste Collect Waste in a Labeled, Sealed Container ppe->collect_waste spill_check Spill Occurred? collect_waste->spill_check clean_spill Follow Spill Management Protocol spill_check->clean_spill Yes store_waste Store in Designated Hazardous Waste Area spill_check->store_waste No clean_spill->store_waste contact_ehs Contact Environmental Health & Safety (EHS) store_waste->contact_ehs waste_pickup Arrange for Pickup by Licensed Waste Disposal Company contact_ehs->waste_pickup end End: Proper Disposal waste_pickup->end

Caption: Disposal Workflow for this compound

References

Essential Safety and Operational Guidance for 6-Chloro-5-formyl-1,3-dimethyluracil

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No direct Safety Data Sheet (SDS) for 6-Chloro-5-formyl-1,3-dimethyluracil was located. The following guidance is based on the SDS for the closely related compound, 6-Chloro-1,3-dimethyluracil, and general principles of laboratory safety for handling hazardous chemicals. It is imperative to treat this compound as a hazardous substance and to consult with your institution's Environmental Health and Safety (EHS) department for specific handling and disposal protocols.

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to minimize risk and ensure safe operational and disposal practices.

Hazard Identification and Personal Protective Equipment

Based on the hazard profile of the structurally similar compound 6-Chloro-1,3-dimethyluracil, this compound should be handled as a substance that can cause skin irritation, serious eye irritation, and respiratory irritation. A comprehensive personal protective equipment (PPE) plan is mandatory.

Hazard ClassRecommended Personal Protective Equipment (PPE)
Skin Irritant Gloves: Nitrile or other chemically resistant gloves. Ensure gloves are inspected before use and changed frequently.
Lab Coat: A standard laboratory coat should be worn at all times. For larger quantities, a chemically resistant apron or coveralls are recommended.
Serious Eye Irritant Eye Protection: Safety glasses with side shields are the minimum requirement. For splash hazards, chemical safety goggles are necessary.
Face Protection: A face shield should be used in conjunction with goggles when there is a significant risk of splashing.
Respiratory Irritant Respiratory Protection: Work in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or vapors. If a fume hood is not available, a NIOSH-approved respirator appropriate for organic vapors and particulates may be required.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment.

  • Preparation and Engineering Controls:

    • Always handle this compound in a designated area, such as a chemical fume hood, to control airborne contaminants.

    • Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.

    • Assemble all necessary equipment and reagents before commencing work to minimize movement and potential for spills.

  • Personal Protective Equipment (PPE) Donning:

    • Don all required PPE as outlined in the table above before entering the designated handling area.

  • Weighing and Transfer:

    • If weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to prevent inhalation of fine particles.

    • Use appropriate tools (e.g., spatulas, powder funnels) to transfer the chemical and avoid generating dust.

    • For solutions, use a calibrated pipette or a similar device to transfer liquids, avoiding splashing.

  • Reaction Setup and Execution:

    • Conduct all reactions within a chemical fume hood.

    • Ensure all glassware is properly secured and checked for cracks or defects before use.

    • Maintain a clear and organized workspace to prevent accidental spills or reactions.

  • Post-Handling and Decontamination:

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical using an appropriate solvent (e.g., isopropanol, ethanol) followed by a soap and water wash.

    • Carefully remove PPE, avoiding self-contamination. Dispose of single-use PPE as hazardous waste.

Disposal Plan: Waste Management Protocol

Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation:

    • All solid waste contaminated with this compound (e.g., filter paper, contaminated gloves, weighing boats) must be collected in a designated, labeled hazardous waste container.

    • Liquid waste containing this chemical should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Container Labeling:

    • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Irritant).

  • Disposal Method:

    • As a chlorinated organic compound, incineration at a licensed hazardous waste facility is the preferred method of disposal to ensure complete destruction.

    • Never dispose of this compound down the drain or in regular trash.

    • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

Experimental Workflow for Safe Handling

prep Preparation ppe Don PPE prep->ppe Proceed handling Chemical Handling (Weighing, Transfer, Reaction) ppe->handling Proceed decon Decontamination handling->decon Work Complete disposal Waste Disposal decon->disposal Waste Generated end End of Process disposal->end Finalize

Caption: Workflow for the safe handling and disposal of this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.